Toceranib Phosphate
Description
a tyrosine kinase inhibitor; structure in first source
See also: Toceranib (has active moiety).
Properties
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOORBROPMMRREB-HBPAQXCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874819-74-6 | |
| Record name | Toceranib phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 874819-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCERANIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Toceranib Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor developed for the treatment of cancer in dogs, particularly mast cell tumors.[1] Its mechanism of action involves the inhibition of several RTKs that are crucial for tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its molecular targets, effects on cellular processes, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Competitive ATP Inhibition
This compound functions as a competitive inhibitor at the ATP-binding site within the intracellular kinase domain of susceptible receptor tyrosine kinases.[2][3] By occupying this site, Toceranib prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor. This inhibition of phosphorylation halts the downstream signaling cascades that would otherwise promote cell proliferation, survival, and angiogenesis.
Primary Molecular Targets of Toceranib
In vitro studies have demonstrated that this compound potently inhibits several members of the split-kinase family of RTKs. The primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Kit (stem cell factor receptor).[2][3][4]
Quantitative Inhibition Data
The inhibitory activity of Toceranib against its key targets has been quantified through various in vitro assays, with the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) being key metrics.
| Target Kinase | Inhibition Constant (Ki) | Cell Line | IC50 | Reference |
| Flk-1/KDR (VEGFR2) | 6 nM | - | - | [2][3] |
| PDGFRβ | 5 nM | - | - | [2][3] |
| c-Kit | - | C2 (canine mastocytoma) | < 10 nM | [5][6] |
| c-Kit (resistant) | - | TR1, TR2, TR3 (Toceranib-resistant C2 sublines) | > 1000 nM | [5][6] |
Downstream Signaling Pathways Affected by Toceranib
By inhibiting its primary targets, Toceranib disrupts multiple downstream signaling pathways critical for tumorigenesis.
In Vitro Cellular Effects of Toceranib
The inhibition of key RTKs and their downstream signaling pathways by Toceranib manifests in several observable cellular effects.
Antiproliferative Effects
Toceranib exerts a potent antiproliferative effect on various cancer cell lines, particularly those with activating mutations in its target RTKs.[2][3] For example, in the canine C2 mastocytoma cell line, which harbors an activating mutation in c-Kit, Toceranib inhibits cell proliferation in a dose-dependent manner.[5][6] However, in cell lines that do not exhibit activation of RTKs targeted by Toceranib, such as some canine urothelial carcinoma cell lines, no significant antiproliferative effects are observed even at high concentrations.[7][8]
Induction of Cell Cycle Arrest and Apoptosis
In sensitive tumor cell lines, Toceranib treatment can lead to cell cycle arrest and subsequent apoptosis.[2][3][4] This is a direct consequence of the inhibition of survival signals that are normally transduced by the targeted RTKs.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.
Kinase Inhibition Assay (Cell-Free)
-
Objective: To determine the direct inhibitory activity of Toceranib on the kinase activity of purified RTKs.
-
Methodology:
-
Purified recombinant kinase domains of target RTKs (e.g., Flk-1/KDR, PDGFRβ) are incubated in a reaction buffer containing a peptide substrate and ATP.
-
Increasing concentrations of this compound are added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based assays.
-
The concentration of Toceranib that inhibits 50% of the kinase activity (IC50) or the inhibition constant (Ki) is calculated.[2][3]
-
Cell Proliferation Assay
-
Objective: To assess the effect of Toceranib on the growth of cancer cell lines.
-
Methodology:
-
Canine mastocytoma (C2) cells are seeded in 96-well plates at a density of 2,000 cells per well.[5]
-
Cells are treated with increasing concentrations of this compound (e.g., 0 to 1000 nM) for 72 hours.[5]
-
Cell viability is measured using a fluorometric bioreductive assay such as Alamar Blue.[5]
-
The relative viable cell number is determined, and the IC50 value is calculated from the dose-response curve.
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of Toceranib on the phosphorylation status of target RTKs and downstream signaling proteins.
-
Methodology:
-
C2 cells are incubated with increasing concentrations of Toceranib for 24 hours.[5]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-Kit) and the total protein.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The levels of phosphorylated protein are normalized to the total protein levels to assess the degree of inhibition.
-
Apoptosis Assay (TUNEL Assay)
-
Objective: To evaluate the induction of apoptosis by Toceranib.
-
Methodology:
-
C2 cells are treated with Toceranib for a specified time.
-
Cells are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.[5]
-
Mechanism of Acquired Resistance to Toceranib In Vitro
Studies on Toceranib-resistant canine mast cell tumor cell lines (TR1, TR2, TR3) have elucidated potential mechanisms of acquired resistance.
-
Secondary Mutations in c-Kit: Sequencing of the c-Kit gene in resistant cell lines revealed secondary point mutations in the juxtamembrane and tyrosine kinase domains.[5][6] These mutations may alter the conformation of the ATP-binding pocket, reducing the affinity of Toceranib for its target.
-
Overexpression of c-Kit: Chronic exposure to Toceranib can lead to the overexpression of c-Kit mRNA and protein.[5][6][9] This increase in the target protein may require higher concentrations of the drug to achieve a therapeutic effect.
Conclusion
This compound's in vitro mechanism of action is characterized by its potent and selective inhibition of key receptor tyrosine kinases involved in cancer progression. By competing with ATP, it effectively blocks downstream signaling pathways, leading to antiproliferative effects and the induction of apoptosis in susceptible cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of Toceranib and other tyrosine kinase inhibitors in the field of oncology. Understanding the mechanisms of both its efficacy and the development of resistance is paramount for optimizing its clinical use and for the development of next-generation targeted therapies.
References
- 1. Toceranib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Toceranib Phosphate: A Technical Guide to Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toceranib, marketed as its phosphate salt under the brand name Palladia®, is a pivotal achievement in veterinary oncology as the first FDA-approved drug specifically developed to treat cancer in dogs.[1][2] Developed by SUGEN as SU11654, it is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a mechanism of action analogous to its sister compound, Sunitinib (Sutent®), which is used in human oncology.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Toceranib Phosphate. It is intended to serve as a comprehensive resource for professionals in drug development and cancer research.
Discovery and Development
This compound was developed by SUGEN, a company specializing in protein kinase inhibitors, and was later brought to market by Pfizer Animal Health.[2][4] The drug's development stemmed from research into indolinone-based compounds as inhibitors of receptor tyrosine kinases, which are crucial mediators of cell signaling pathways that, when dysregulated, can lead to cancer.[5][6]
The discovery process focused on creating potent inhibitors of the split-kinase family of RTKs, particularly those involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[5][6][7] Toceranib (SU11654) emerged as a lead compound with both direct antitumor and antiangiogenic properties.[6][8] Its development culminated in its approval by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of recurrent Patnaik grade II or III cutaneous mast cell tumors in dogs.[2]
Chemical Synthesis
The synthesis of Toceranib, 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide, follows a convergent synthesis strategy. The core structure is assembled by the condensation of two key heterocyclic intermediates: a substituted oxindole and a pyrrole carboxamide. While specific patent literature detailing the exact process for Toceranib is proprietary, the general synthetic route can be inferred from publications on structurally related compounds like Sunitinib.
The key reaction is a Knoevenagel-type condensation between 5-fluorooxindole and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-(pyrrolidin-1-yl)ethyl)amide.
Logical Synthesis Workflow
Mechanism of Action
This compound is a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of multiple receptor tyrosine kinases.[5] By blocking the binding of ATP, Toceranib prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[5][6]
The primary targets of Toceranib belong to the split-kinase RTK family and include:
-
VEGFR-2 (Flk-1/KDR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]
-
PDGFR-α and PDGFR-β: Receptors that play a role in both angiogenesis and direct tumor cell proliferation.[8][9]
-
c-Kit (Stem Cell Factor Receptor): A receptor often mutated and constitutively activated in canine mast cell tumors, driving their growth and survival.[6][8]
This dual action of inhibiting tumor angiogenesis and directly targeting tumor cell proliferation contributes to its therapeutic efficacy.[6][8]
Signaling Pathway Inhibition
Quantitative Data
Table 1: Inhibitory Activity
| Target Kinase | Inhibition Constant (Ki) | Reference |
| PDGFR-β | 5 nM | [9][10] |
| VEGFR-2 (Flk-1/KDR) | 6 nM | [9][10] |
| c-Kit (mutant) | IC50 < 10 nM | [10] |
Table 2: Pharmacokinetic Parameters in Beagle Dogs (Oral Administration)
| Parameter | Value (at 3.25 mg/kg dose) | Reference |
| Tmax (Time to Peak Concentration) | 5.3 - 9.3 hours | [11] |
| Cmax (Peak Plasma Concentration) | 68.6 - 112 ng/mL | [11] |
| Terminal Half-life (t1/2) | ~16 hours | [1][8] |
| Oral Bioavailability | ~77% | [8] |
| Plasma Protein Binding | 91% - 93% | [3][8] |
| Clearance (IV administration) | 1.45 L/kg/h | [11] |
| Volume of Distribution (IV admin) | 29.7 L/kg | [11] |
Table 3: Clinical Efficacy in Canine Mast Cell Tumors
| Study Phase | Parameter | Value | Reference |
| Placebo-Controlled Trial | Objective Response Rate (Toceranib) | 37.2% | |
| Placebo-Controlled Trial | Objective Response Rate (Placebo) | 7.9% | |
| Overall (All dogs receiving Toceranib) | Overall Response Rate | 42.8% | [5] |
| Phase I Study | Biological Activity (Response + Stable Disease) | 54% | [5] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol is a representative method for assessing the direct anti-proliferative effects of Toceranib on cancer cell lines.
-
Cell Seeding: Canine mastocytoma cells (e.g., C2 cell line) are seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in complete medium (e.g., RPMI 1640 with 10% FBS). Plates are incubated overnight to allow for cell attachment.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations (e.g., 0.005 µM to 1 µM). A vehicle control (e.g., 0.1% DMSO) is also prepared.
-
Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing the various concentrations of Toceranib or the vehicle control.
-
Incubation: Cells are incubated for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[9]
-
Viability Assessment: Cell proliferation/viability is measured using a standard colorimetric or fluorometric assay. An example is the CyQUANT® Cell Proliferation Assay, which measures cellular DNA content by binding a fluorescent dye.
-
Data Analysis: Fluorescence or absorbance is read using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Protocol 2: Placebo-Controlled Clinical Trial Design (Summarized)
This protocol summarizes the design of the pivotal study that led to the FDA approval of this compound.
-
Study Population: Client-owned dogs with recurrent, non-resectable Patnaik grade II or III cutaneous mast cell tumors.
-
Study Design: A multi-center, placebo-controlled, double-blind, randomized clinical trial. Dogs were stratified based on lymph node metastasis status and tumor grade.
-
Treatment Protocol:
-
Blinded Phase: Dogs were randomized to receive either this compound (3.25 mg/kg) or a matching placebo, administered orally every other day for 6 weeks.
-
Open-Label Phase: After the 6-week blinded phase, dogs in the placebo group that experienced disease progression were allowed to "cross over" and receive open-label Toceranib. Dogs originally in the Toceranib group could continue on open-label treatment.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Objective Response Rate (ORR), defined as the sum of complete responses (CR: disappearance of all target lesions) and partial responses (PR: at least a 30% decrease in the sum of diameters of target lesions).
-
Secondary Endpoints: Time to tumor progression (TTP) and duration of response.
-
-
Safety Assessment: Adverse events were monitored and graded according to the Veterinary Cooperative Oncology Group's Common Terminology Criteria for Adverse Events (VCOG-CTCAE). Routine bloodwork and physical examinations were performed at specified intervals.
-
Data Analysis: The ORR between the Toceranib and placebo groups was compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). Survival curves for TTP were generated using the Kaplan-Meier method.
Conclusion
This compound represents a landmark in targeted cancer therapy for veterinary medicine. Its discovery was rooted in a rational drug design approach targeting key signaling pathways involved in tumorigenesis and angiogenesis. The synthesis, while complex, follows established principles of organic chemistry, leading to a potent and orally bioavailable small molecule inhibitor. The dual mechanism of action, combining antiangiogenic and direct antitumor effects, provides a strong rationale for its efficacy in treating canine mast cell tumors and its investigation in other cancers. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working in the field of oncology.
References
- 1. US7977483B2 - Process for making topotecan - Google Patents [patents.google.com]
- 2. Toceranib - Wikipedia [en.wikipedia.org]
- 3. Patent Center [patentcenter.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. data.uspto.gov [data.uspto.gov]
Preclinical Development of Toceranib Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of Toceranib Phosphate (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Toceranib has been approved by the FDA for the treatment of canine mast cell tumors and is also investigated for use in other solid tumors in dogs.[1][2] This document summarizes key preclinical data, including its mechanism of action, in vitro and in vivo studies, pharmacokinetics, and toxicology, to serve as a comprehensive resource for professionals in the field of drug development.
Mechanism of Action
This compound is a competitive inhibitor of adenosine triphosphate (ATP) at the intracellular kinase domain of several receptor tyrosine kinases (RTKs).[3][4] By blocking the ATP binding site, toceranib prevents receptor phosphorylation and subsequent downstream signal transduction, leading to inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in tumor cells with activating mutations in these RTKs.[3][4][5] This dual action of directly targeting tumor cells and inhibiting angiogenesis contributes to its overall anti-tumor efficacy.[6]
The primary targets of toceranib belong to the split-kinase family of RTKs and include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/Flk-1/KDR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][7]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[3][7]
-
Kit (Stem Cell Factor Receptor): Often mutated and constitutively active in canine mast cell tumors, driving tumor growth and survival.[3][8]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R) [9]
-
Fms-like tyrosine kinase 3 (Flt-3) [3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vitro Studies
A variety of in vitro assays have been conducted to characterize the activity of toceranib against different cancer cell lines. These studies have been crucial in elucidating its anti-proliferative, anti-migratory, and pro-apoptotic effects.
Enzyme and Cell-Based Assays
Toceranib has demonstrated potent inhibitory activity against its target kinases in cell-free enzymatic assays. In cellular assays, it has shown significant anti-proliferative effects on various canine and murine cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Flk-1/KDR | 6 nM | [4] |
| PDGFRβ | 5 nM | [4] | |
| IC₅₀ | C2 (Canine Mast Cell Tumor) | Not explicitly stated, but effective at concentrations of 0.01 to 1 μM | [4] |
| BR (Canine Mast Cell Tumor) | Not explicitly stated, but effective at concentrations of 0.01 to 1 μM | [4] | |
| P815 (Murine Mastocytoma) | Not explicitly stated, but effective at concentrations of 0.01 to 1 μM | [4] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of toceranib on the growth and survival of cancer cells.
-
Methodology:
-
Canine mast cell tumor cell lines (e.g., C2, BR) and murine mastocytoma cells (P815) are cultured in appropriate media.[4]
-
Cells are seeded in 96-well plates at a density of 2,000 cells per well or in 24-well plates at 0.25-0.5 x 10⁶ cells/well.[4][8]
-
Cells are treated with increasing concentrations of this compound (typically ranging from 0.01 to 1 µM) for 24, 48, and 72 hours.[4][8]
-
Cell viability is assessed using a fluorometric bioreductive assay such as Alamar Blue or by direct cell counting.[4][5][8]
-
Migration and Invasion Assays
-
Objective: To evaluate the impact of toceranib on the migratory and invasive potential of cancer cells.
-
Methodology (Transwell Assay):
-
Canine osteosarcoma (OSA) cell lines are used.[7]
-
Transwell inserts with porous membranes are placed in 24-well plates.
-
The upper chamber is seeded with OSA cells in serum-free media containing toceranib.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and quantified.
-
Wound Healing Assay
-
Objective: To assess the effect of toceranib on cell migration.
-
Methodology:
-
A confluent monolayer of canine OSA cells is created in a culture plate.[7]
-
A "scratch" or "wound" is made in the monolayer with a sterile pipette tip.
-
The cells are then treated with toceranib.
-
The closure of the wound is monitored and photographed at different time points to measure the rate of cell migration.
-
General In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro evaluation of this compound.
In Vivo Studies
Preclinical in vivo studies in animal models, primarily mice and dogs with spontaneous tumors, have been instrumental in evaluating the anti-tumor activity, pharmacokinetics, and safety profile of toceranib.
Animal Models and Efficacy
-
Murine Xenograft Models: In mouse xenograft models, oral administration of toceranib has been shown to inhibit the growth of various tumor cell lines, leading to either tumor regression or growth inhibition.[4] In an orthotopic xenograft model of canine osteosarcoma using Penny cells, toceranib treatment at 40 mg/kg for 20 days resulted in decreased tumor growth and downregulation of PDGFRs and c-Kit mRNA.[7]
-
Canine Patients with Spontaneous Tumors: Clinical trials in dogs with naturally occurring mast cell tumors have demonstrated significant biological activity. In a placebo-controlled study, the objective response rate in toceranib-treated dogs was 37.2%, compared to 7.9% in the placebo group.[3] The overall response rate for all dogs receiving toceranib in this study was 42.8%.[3] Clinical benefit has also been observed in dogs with other solid tumors, including anal sac adenocarcinomas, thyroid carcinomas, and head and neck carcinomas.[3][10]
Experimental Protocols
Canine Osteosarcoma Xenograft Model
-
Objective: To assess the in vivo efficacy of toceranib against canine osteosarcoma.
-
Methodology:
-
Canine osteosarcoma cell lines (e.g., Wall and Penny) are selected.[7]
-
Immunocompromised mice are inoculated with the selected cell lines via intrafemoral injection to establish an orthotopic xenograft model.[7]
-
Once tumors are established, mice are randomized into control and treatment groups.
-
The treatment group receives this compound orally at a dose of 40 mg/kg body weight for 20 days.[7]
-
Tumor growth is monitored regularly.
-
At the end of the study, tumors are excised for immunohistochemical analysis of markers such as Ki67 to assess cell proliferation.[7]
-
Phase I Dose-Escalation Study in Dogs
-
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of toceranib in dogs with spontaneous tumors.
-
Methodology:
-
Dogs with various types of cancer are enrolled.
-
A dose-escalation scheme is employed, with cohorts of dogs receiving increasing doses of toceranib.
-
The starting dose in a phase I study was 2.5 mg/kg every other day (EOD), with escalation to 3.25 mg/kg EOD.[3]
-
Dogs are monitored for adverse events, and DLTs are recorded.
-
The MTD is established as the highest dose at which no more than a predefined proportion of patients experience DLTs.[10]
-
Pharmacokinetics
The pharmacokinetic profile of toceranib has been characterized in laboratory dogs and in dogs with mast cell tumors.
| Parameter | Route | Dose | Value | Species | Reference |
| Clearance | IV | 1.0 mg/kg | 1.45 L/kg/h | Beagle | [11] |
| Volume of Distribution | IV | 1.0 mg/kg | 29.7 L/kg | Beagle | [11] |
| Terminal Half-Life | IV | 1.0 mg/kg | 17.7 h | Beagle | [11] |
| Cmax | Oral | 3.25 mg/kg | 68.6 - 112 ng/mL | Beagle | [11] |
| Tmax | Oral | 3.25 mg/kg | 5.3 - 9.3 h | Beagle | [11] |
| Plasma Protein Binding | - | 20-500 ng/mL | 90.8% - 92.8% | Dog | [12] |
Metabolism and Excretion
-
Toceranib is primarily metabolized in the liver, with the formation of a single major metabolite, an alicyclic N-oxide.[12]
-
Excretion is predominantly through the feces (92%), with a small amount excreted in the urine (7%).[12]
-
The high rate of fecal excretion and the long elimination half-life suggest potential enterohepatic recirculation.[12]
Toxicology
The safety and toxicity profile of toceranib has been evaluated in both preclinical studies and clinical trials in dogs.
Common Adverse Events in Dogs
The most frequently reported adverse events are generally mild to moderate and manageable with supportive care or dose modification.[2][6]
| Adverse Event | Frequency | Severity | Reference |
| Gastrointestinal | |||
| Diarrhea | Common | Mild to Moderate | [6] |
| Anorexia (Decreased or Loss of Appetite) | Common | Mild to Moderate | [6] |
| Vomiting | Less Common | Mild to Moderate | [13] |
| Blood in Stool | Common | - | [6] |
| General | |||
| Lameness | Common | - | [6] |
| Weight Loss | Common | - | [6] |
| Lethargy | Common | - | [2] |
| Hematological | |||
| Neutropenia | Dose-limiting toxicity in combination studies | Grade 2 or lower in some studies | [14][15] |
| Thrombocytopenia | Observed | - | [15] |
| Biochemical | |||
| ALT Elevation | Observed | G1-G4 | [13] |
| Azotemia | Observed | - | [16] |
| Proteinuria | Observed | G1-G3 | [13] |
Dose-Limiting Toxicities
In a phase I study combining vinblastine and toceranib, the dose-limiting toxicity was neutropenia.[14] Gastrointestinal toxicity was identified as the dose-limiting toxicity in the initial single-agent dose-finding studies.[14]
Conclusion
The preclinical development of this compound has established it as a potent multi-targeted RTK inhibitor with significant anti-tumor and anti-angiogenic activity. In vitro studies have demonstrated its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. In vivo studies, particularly in dogs with spontaneous tumors, have confirmed its clinical efficacy against mast cell tumors and other solid malignancies. The pharmacokinetic profile supports an every-other-day dosing regimen, and the toxicities are generally manageable. This comprehensive preclinical data package has provided a strong foundation for its successful clinical application in veterinary oncology and serves as a valuable case study for the development of targeted therapies.
References
- 1. Toceranib (Palladia®) for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Toceranib - Wikipedia [en.wikipedia.org]
- 7. In vitro and in vivo effects of this compound on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution, metabolism, and excretion of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and this compound (Palladia®) in Dogs with Spontaneous Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Retrospective evaluation of this compound (Palladia®) toxicity in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Toceranib Phosphate: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant therapeutic efficacy in veterinary oncology, particularly in the treatment of canine mast cell tumors. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several RTKs, leading to the disruption of downstream signaling pathways crucial for tumor growth, angiogenesis, and cell survival. This technical guide provides an in-depth overview of the identification and validation of the molecular targets of this compound. It details the experimental methodologies employed to characterize its activity, presents key quantitative data, and illustrates the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound (formerly SU11654) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases.[1][2] It was the first anti-cancer drug specifically developed and approved for veterinary use in dogs.[3] The therapeutic rationale for Toceranib is based on its ability to simultaneously inhibit multiple RTKs that are often dysregulated in various cancers, contributing to uncontrolled cell proliferation, survival, and tumor-associated angiogenesis.[4] This dual action of directly targeting tumor cells and inhibiting the formation of new blood vessels that supply the tumor underpins its clinical efficacy.[1][3]
Molecular Targets of this compound
This compound selectively targets members of the split-kinase family of RTKs.[2][5] The primary and validated molecular targets are:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[2][5]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFRα and PDGFRβ are inhibited by Toceranib. These receptors are involved in cell growth, proliferation, and angiogenesis.[2][5]
-
Kit (Stem Cell Factor Receptor): A crucial target, especially in canine mast cell tumors where activating mutations in the c-kit gene are common.[1][2]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R or Fms): Involved in the regulation of macrophages and osteoclasts, and can play a role in the tumor microenvironment.[2][4]
-
Fms-like Tyrosine Kinase 3 (Flt-3): An RTK involved in hematopoiesis and often implicated in hematologic malignancies.[2]
-
RET (Rearranged during Transfection): Based on its structural similarity to sunitinib, Toceranib is also believed to inhibit the RET proto-oncogene.[2][4]
Target Identification and Validation Methodologies
A multi-faceted approach involving biochemical assays, cell-based assays, and in vivo models has been employed to identify and validate the molecular targets of this compound.
Biochemical Kinase Assays
Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against a purified kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocol: Representative Tyrosine Kinase Assay
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human VEGFR2 kinase domain, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP is prepared.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture. A control with no inhibitor is included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay: Employing a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve. The inhibitor constant (Ki) can be determined from these values.
Cellular Assays
Cell-based assays are crucial for confirming that the inhibitor can effectively target the kinase within a cellular context, leading to a biological response.
These assays assess the ability of Toceranib to inhibit the growth and survival of cancer cell lines that are dependent on the targeted RTKs.
Experimental Protocol: CyQUANT® Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines (e.g., canine mastocytoma C2 cells with a c-kit mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 to 1 µM) or a vehicle control (e.g., DMSO).[5]
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
Cell Lysis and Staining: The CyQUANT® GR dye, which fluoresces upon binding to cellular nucleic acids, is added to the wells after cell lysis.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity, which is proportional to the cell number, is used to generate a dose-response curve and calculate the IC50 value for cell growth inhibition.
Western blotting is used to directly visualize the inhibition of target autophosphorylation in treated cells, providing direct evidence of target engagement.
Experimental Protocol: Western Blot for Kit Phosphorylation
-
Cell Treatment and Lysis: Canine mast cell tumor cells are treated with various concentrations of this compound for a defined period. The cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of Kit (p-Kit). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
Analysis: The membrane is stripped and re-probed with an antibody for total Kit to ensure equal protein loading. The intensity of the p-Kit bands is normalized to the total Kit bands to quantify the degree of inhibition.
In Vivo Models
In vivo studies in animal models, particularly in dogs with spontaneous tumors, are the ultimate validation of a drug's therapeutic potential and target engagement in a complex biological system.
Experimental Protocol: Canine Clinical Trials
-
Patient Selection: Dogs with a confirmed diagnosis of a specific cancer, such as recurrent or non-resectable mast cell tumors, are enrolled in the study.[6][7][8]
-
Treatment Protocol: this compound is administered orally at a specified dose and schedule (e.g., 3.25 mg/kg every other day).[6][7][8]
-
Tumor Response Evaluation: Tumor size is measured at baseline and at regular intervals throughout the study. The response is categorized based on standardized criteria (e.g., RECIST - Response Evaluation Criteria in Solid Tumors) as a complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).[2]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points to determine the plasma concentration of Toceranib. Biopsies of the tumor may be taken before and after treatment to assess the level of target phosphorylation (e.g., p-Kit) in vivo.[9]
-
Safety and Tolerability Assessment: The dogs are monitored for any adverse events throughout the study.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | Assay Type | Ki (nM) | Reference |
| PDGFRβ | Cell-free | 5 | [5][10] |
| Flk-1/KDR (VEGFR2) | Cell-free | 6 | [5][10] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| C2 (parental) | Canine Mast Cell Tumor | Kit | <10 | [10] |
| TR1, TR2, TR3 (resistant) | Canine Mast Cell Tumor | Kit | >1,000 | [10] |
Table 3: Clinical Efficacy of this compound in Canine Mast Cell Tumors
| Study Phase | Treatment Group | Number of Dogs | Objective Response Rate (ORR) | Reference |
| Phase 3 (Blinded) | This compound | 86 | 37.2% (7 CR, 25 PR) | [7][8] |
| Phase 3 (Blinded) | Placebo | 63 | 7.9% (5 PR) | [7][8] |
| Open-label (all dogs) | This compound | 145 | 42.8% (21 CR, 41 PR) | [2][8] |
Signaling Pathways Modulated by this compound
Toceranib exerts its anti-cancer effects by blocking the downstream signaling cascades initiated by its target RTKs.
VEGFR2 Signaling Pathway
Inhibition of VEGFR2 by Toceranib disrupts angiogenesis.
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
PDGFR Signaling Pathway
Blockade of PDGFR signaling by Toceranib inhibits cell proliferation and survival.
Caption: Inhibition of the PDGFR signaling pathway by this compound.
Kit Signaling Pathway
Inhibition of constitutively active Kit is a key mechanism of Toceranib's efficacy in mast cell tumors.
Caption: Inhibition of the Kit signaling pathway by this compound.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for the preclinical validation of a targeted therapy like this compound.
Caption: A streamlined workflow for the preclinical validation of this compound.
Conclusion
The identification and validation of the molecular targets of this compound have been a systematic process, progressing from biochemical assays to cellular studies and culminating in robust in vivo validation in its target patient population. This multi-targeted approach, primarily focused on inhibiting key RTKs like VEGFR, PDGFR, and Kit, has established a clear mechanism of action that correlates with its observed clinical efficacy. The detailed methodologies and data presented in this guide provide a comprehensive understanding of the preclinical and clinical validation of this compound, offering valuable insights for the continued development of targeted cancer therapies.
References
- 1. sep.turbifycdn.com [sep.turbifycdn.com]
- 2. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. Molecular targets for anticancer therapies in companion animals and humans: what can we learn from each other? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Structural Analogues of Toceranib Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toceranib phosphate (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has become a cornerstone in veterinary oncology for the treatment of canine mast cell tumors.[1] Its mechanism of action, targeting the split kinase family of RTKs including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit, has prompted significant interest in the development of structural analogues with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the structural analogues of Toceranib, focusing on their structure-activity relationships (SAR), relevant experimental protocols for their evaluation, and the signaling pathways they modulate.
Introduction to Toceranib and Its Mechanism of Action
Toceranib, chemically known as 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide, is a small molecule inhibitor that competitively binds to the ATP-binding site of RTKs.[2] By inhibiting the autophosphorylation of these receptors, Toceranib effectively blocks downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis. The primary targets of Toceranib are members of the split-kinase RTK family, which are often dysregulated in various malignancies.[3]
Structural Analogues of Toceranib: A Focus on the Indolin-2-one Core
The core structure of Toceranib is a 5-substituted indolin-2-one moiety. Research into structural analogues has largely focused on modifications of this scaffold, a strategy that has also been extensively explored for the structurally similar drug, Sunitinib.[1] Key areas of modification include the substituent at the 5-position of the indolinone ring, the pyrrole-carboxamide side chain, and the terminal N-ethylpyrrolidine group.
Structure-Activity Relationships (SAR)
The development of Toceranib analogues aims to optimize their inhibitory activity and selectivity. While specific SAR studies on a wide range of direct Toceranib analogues are not extensively published, valuable insights can be drawn from research on similar indolin-2-one-based kinase inhibitors. The general consensus is that the indolin-2-one core is essential for binding to the hinge region of the kinase domain. Modifications to the side chains can significantly impact potency and the kinase inhibition spectrum.
Quantitative Data on Toceranib and its Analogues
The following tables summarize the available quantitative data for Toceranib and its structural analogues, primarily focusing on their inhibitory activities against key kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Toceranib and Related Compounds
| Compound | Target Kinase | IC50 / Ki | Reference |
| Toceranib | Kit | IC50 < 10 nM | [4] |
| Toceranib | VEGFR2 (KDR) | - | - |
| Toceranib | PDGFRβ | - | - |
Table 2: Anti-proliferative Activity of Toceranib
| Compound | Cell Line | IC50 | Reference |
| Toceranib | Canine Mastocytoma (C2) | < 10 nM | [4] |
| Toceranib-Resistant C2 Sublines | Canine Mastocytoma | > 1,000 nM | [5] |
Experimental Protocols
The evaluation of Toceranib analogues involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Example: VEGFR2)
This protocol outlines a typical procedure to measure the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (Toceranib analogues) dissolved in DMSO
-
96-well plates
-
Phospho-tyrosine detection antibody (e.g., P-Tyr-100)
-
Detection reagent (e.g., DELFIA® europium-labeled anti-mouse IgG)
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the VEGFR2 kinase, biotinylated peptide substrate, and ATP to their final desired concentrations in the kinase reaction buffer. Prepare serial dilutions of the test compounds.
-
Kinase Reaction:
-
Add 10 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the VEGFR2 kinase solution to each well.
-
Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 50 mM EDTA).
-
Add the phospho-tyrosine detection antibody and incubate as recommended by the manufacturer.
-
Add the secondary detection reagent and incubate.
-
Read the signal on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Example: MTT Assay)
This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., canine mastocytoma C2 cells)
-
Complete cell culture medium
-
Test compounds (Toceranib analogues) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Toceranib and a typical workflow for the preclinical evaluation of its analogues.
Signaling Pathways
References
- 1. Toceranib - Wikipedia [en.wikipedia.org]
- 2. Toceranib | C22H25FN4O2 | CID 5329106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Anti-Angiogenic Properties of Toceranib Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib phosphate, a multi-kinase inhibitor, has demonstrated significant anti-tumor and anti-angiogenic activity.[1] Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the intracellular kinase domains of several receptor tyrosine kinases (RTKs), thereby preventing phosphorylation and subsequent downstream signaling.[2][3] This guide provides an in-depth overview of the in vitro anti-angiogenic properties of this compound, focusing on its effects on endothelial cells and the underlying signaling pathways. The information presented is intended to support further research and drug development efforts in the field of angiogenesis.
Mechanism of Action and Target Inhibition
This compound selectively targets members of the split-kinase RTK family, with high potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or Flk-1) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[1][2] These receptors are crucial mediators of angiogenesis. VEGFR-2 is a key regulator of endothelial cell proliferation, migration, and survival, while PDGFR-β, expressed on pericytes, is essential for the recruitment of these cells to stabilize newly formed blood vessels.[4][5][6]
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary targets has been quantified in cell-free and cell-based assays.
| Target | Parameter | Value | Cell Line | Reference |
| VEGFR-2 (KDR/Flk-1) | Ki | 6 nM | Cell-free assay | [1][2] |
| PDGFR-β | Ki | 5 nM | Cell-free assay | [1][2] |
| c-Kit | IC50 | < 10 nM | C2 Canine Mastocytoma | [1] |
| c-Kit | IC50 | 5.28 nM | Mastocytoma Cell Line | [7] |
Signaling Pathways
This compound exerts its anti-angiogenic effects by disrupting the downstream signaling cascades of VEGFR-2 and PDGFR-β.
VEGFR-2 Signaling Pathway Inhibition
Activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of intracellular events promoting angiogenesis. This compound blocks the initial autophosphorylation of the receptor, thereby inhibiting these downstream pathways.
Caption: Inhibition of VEGFR-2 signaling by this compound.
PDGFR-β Signaling Pathway Inhibition
PDGF-BB binding to PDGFR-β on pericytes is a critical step for their recruitment and the subsequent stabilization of new blood vessels. This compound's inhibition of PDGFR-β disrupts this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective evaluation of this compound (Palladia) use in cats with mast cell neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Toceranib Phosphate: A Technical Guide to its Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-tumor and immunomodulatory effects.[1][2] Initially developed for the treatment of canine mast cell tumors, its mechanism of action extends to modulating the complex tumor microenvironment (TME), making it a subject of considerable interest in oncology research.[1][3] This document provides an in-depth technical overview of Toceranib's effects on the TME, focusing on its impact on angiogenesis, immune cell populations, and key signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a comprehensive resource for the scientific community.
Mechanism of Action
This compound functions as a competitive inhibitor of adenosine triphosphate (ATP) at the kinase domain of several split-kinase family RTKs.[4][5][6] This inhibition prevents receptor phosphorylation and disrupts downstream signal transduction pathways essential for tumor growth and survival.[5][6] The primary targets of Toceranib include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8][9]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[7][8][9]
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (c-KIT): A crucial receptor in the development and proliferation of certain tumor types, notably mast cell tumors.[7][8][9]
By targeting these receptors, Toceranib exerts a dual effect: direct anti-tumor activity by inducing cell cycle arrest and apoptosis in tumor cells, and indirect anti-tumor activity by disrupting the tumor's blood supply and modulating the TME.[1][4][5]
Modulation of the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression and metastasis. Toceranib has been shown to favorably alter the TME through several mechanisms.
Anti-Angiogenic Effects
Toceranib's potent inhibition of VEGFR-2 and PDGFR signaling pathways directly impedes angiogenesis.[2] This leads to a reduction in tumor vascularization, limiting the supply of oxygen and nutrients essential for tumor growth.
Immunomodulatory Effects
Recent studies have highlighted Toceranib's ability to modulate the immune landscape within the TME. A key effect is the reduction of regulatory T cells (Tregs), which are immunosuppressive cells that hinder the host's anti-tumor immune response.[10]
-
Reduction of Regulatory T cells (Tregs): Administration of Toceranib has been shown to significantly decrease the number and percentage of circulating Tregs in dogs with cancer.[10] This reduction in Tregs can potentially enhance the efficacy of the host's anti-tumor immune response.
-
Modulation of Cytokine Profile: In combination with low-dose cyclophosphamide, Toceranib treatment has been associated with a significant increase in serum concentrations of interferon-gamma (IFN-γ), a cytokine with potent anti-tumor properties.[10][11] This increase in IFN-γ was inversely correlated with Treg numbers.[10]
Quantitative Data on TME Modulation
The following tables summarize quantitative data from various studies on the effects of Toceranib on components of the tumor microenvironment.
Table 1: Effect of Toceranib on Immune Cell Populations and Cytokines
| Parameter | Study Population | Treatment | Change from Baseline | Reference |
| Regulatory T cells (Tregs) | Dogs with various malignant tumors | Toceranib | Significant decrease in number and percentage in peripheral blood after 14 days | [10] |
| Interferon-gamma (IFN-γ) | Dogs with cancer | Toceranib and Cyclophosphamide | Significant increase in serum concentrations after 6 weeks | [10][11] |
Table 2: Effect of Toceranib on Angiogenesis-Related Markers
| Parameter | Study Population | Treatment | Change from Baseline | Reference |
| Vascular Endothelial Growth Factor (VEGF) | Dogs with cancer | Toceranib | Statistically significant increase in serum VEGF after 3 months | [7] |
| Prostacyclin | Dogs with cancer | Toceranib | Decrease in serum prostacyclin after 1 month | [7] |
| VEGFR2 Expression | Dogs with adenocarcinoma (post-surgery) | Toceranib | Significantly lower in tissues at second surgery compared to first | [12] |
| Hypoxia-inducible factor (HIF)-1α+ cells | Dogs with adenocarcinoma (post-surgery) | Toceranib | Significantly lower in tissues at second surgery compared to first | [12] |
Key Signaling Pathways Affected by Toceranib
Toceranib's primary mechanism of action involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis.
Caption: Toceranib inhibits VEGFR-2, PDGFR, and c-KIT signaling.
Experimental Protocols
This section outlines common methodologies used to assess the effects of Toceranib on the tumor microenvironment.
Immunohistochemistry (IHC) for TME Markers
Objective: To visualize and quantify the expression of specific proteins (e.g., VEGFR2, Foxp3 for Tregs, HIF-1α) within tumor tissue sections.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask antigenic sites.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum-free).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the target protein (e.g., anti-VEGFR2, anti-Foxp3, anti-HIF-1α) at a predetermined optimal concentration overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through a series of alcohol and xylene washes and mounted with a permanent mounting medium.
-
Analysis: Stained slides are imaged using a light microscope. Quantification can be performed by manual counting of positive cells in multiple high-power fields or by using digital image analysis software.
Flow Cytometry for Immune Cell Profiling
Objective: To identify and quantify different immune cell populations (e.g., Tregs) in peripheral blood or tumor single-cell suspensions.
Protocol:
-
Sample Preparation:
-
Peripheral Blood: Whole blood is collected in EDTA tubes. Red blood cells are lysed using a lysis buffer.
-
Tumor Tissue: Fresh tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension. The suspension is filtered to remove debris.
-
-
Cell Staining:
-
Cells are washed with a staining buffer (e.g., PBS with 2% FBS).
-
For surface markers, cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface antigens (e.g., CD4, CD25 for Tregs).
-
For intracellular markers (e.g., Foxp3), cells are fixed and permeabilized using a specialized buffer system before incubation with the intracellular antibody.
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the identification and quantification of cell populations based on their marker expression.
-
Data Analysis: Flow cytometry data is analyzed using specialized software. Gating strategies are applied to identify specific cell populations of interest (e.g., CD4+CD25+Foxp3+ Tregs).
Caption: Workflow for immune cell profiling using flow cytometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the concentration of specific cytokines (e.g., IFN-γ, VEGF) in serum or plasma.
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: Samples (serum or plasma) and a series of known standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: After another wash, an enzyme-linked conjugate (e.g., streptavidin-HRP) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Reaction Stoppage and Reading: A stop solution is added to terminate the reaction, and the absorbance of each well is read using a microplate reader at a specific wavelength.
-
Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentration of the cytokine in the samples is then interpolated from this curve.
Conclusion
This compound is a potent RTK inhibitor with a multifaceted mechanism of action that extends beyond direct anti-tumor effects to the significant modulation of the tumor microenvironment. Its ability to inhibit angiogenesis and favorably alter the immune landscape, particularly by reducing Treg populations, underscores its potential in combination therapies and as an adjuvant treatment. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to further investigate and leverage the TME-modulating properties of Toceranib and similar multi-targeted kinase inhibitors. Further prospective studies are warranted to continue to elucidate its full range of effects and optimize its clinical application.
References
- 1. Toceranib - Wikipedia [en.wikipedia.org]
- 2. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the Vascular Endothelial Growth Factor Inhibitor Toceranib on Cardiac Function and Endothelial Dysfunction Biomarkers in Dogs With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-kit, flt-3, PDGFR-β, and VEGFR2 expression in canine adrenal tumors and correlation with outcome following adrenalectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical and immunomodulatory effects of toceranib combined with low-dose cyclophosphamide in dogs with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of postoperative adjuvant treatment using this compound against adenocarcinoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Toceranib Phosphate: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toceranib, administered as toceranib phosphate (Palladia®), is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-tumor and anti-angiogenic activities. It is a key therapeutic agent in veterinary oncology, primarily for the treatment of canine mast cell tumors. Toceranib's efficacy is intrinsically linked to its ability to enter cancer cells, achieve sufficient intracellular concentrations, and engage with its molecular targets. This technical guide provides an in-depth exploration of the cellular uptake and intracellular distribution of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways and experimental workflows involved.
Introduction
Toceranib is a small molecule inhibitor that competitively blocks the ATP-binding site of several RTKs, thereby preventing receptor phosphorylation and downstream signal transduction. Its primary targets belong to the split kinase family and include the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and KIT, among others.[1][2][3] The disruption of these signaling pathways inhibits both tumor cell proliferation and angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] Understanding the journey of toceranib from the extracellular space to its intracellular targets is critical for optimizing its therapeutic use and overcoming mechanisms of drug resistance.
Physicochemical Properties and Cellular Uptake
The cellular uptake of a drug is largely governed by its physicochemical properties. While direct experimental studies definitively elucidating the primary uptake mechanism of toceranib are not extensively published, its known properties suggest a likely mechanism of entry.
Physicochemical Characteristics
Toceranib is a hydrophobic weak base. Its lipophilicity, indicated by a calculated XLogP3-AA value of 2.4, suggests that it can readily cross the cell membrane via passive diffusion.[6]
Proposed Cellular Uptake Mechanism
Given its physicochemical profile, the primary mechanism of cellular entry for toceranib is likely passive diffusion . As a lipophilic molecule, it can traverse the lipid bilayer of the cell membrane, moving down its concentration gradient from the higher extracellular concentration to the lower intracellular concentration.
Intracellular Distribution and Sequestration
Once inside the cell, the distribution of toceranib is not uniform. Several factors influence its subcellular localization, which in turn affects its availability to bind to its target RTKs in the cytoplasm and at the cell membrane.
Lysosomal Sequestration
A significant body of evidence suggests that many hydrophobic weak base drugs, including several tyrosine kinase inhibitors, undergo lysosomal sequestration .[7] These drugs become protonated in the acidic environment of lysosomes (pH 4.5-5.0) and are trapped, leading to their accumulation in these organelles. This phenomenon, also known as "ion trapping," can significantly reduce the concentration of the drug available in the cytoplasm to interact with its targets. While direct studies on toceranib's lysosomal sequestration are limited, its chemical nature makes it a prime candidate for this process.
Interaction with ABC Transporters
ATP-binding cassette (ABC) transporters are a family of efflux pumps that actively transport various substrates, including chemotherapeutic agents, out of the cell. Overexpression of these transporters is a common mechanism of multidrug resistance. Studies have investigated the interaction of toceranib with P-glycoprotein (P-gp), a prominent member of the ABC transporter family. Evidence suggests that toceranib is a substrate of P-gp, meaning that cancer cells overexpressing this transporter can actively pump the drug out, thereby reducing its intracellular concentration and efficacy.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetic properties, in vitro efficacy, and target inhibition of toceranib.
Table 1: Pharmacokinetic Parameters of Toceranib in Dogs
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 76.9% | [8] |
| Cmax (3.25 mg/kg oral dose) | 68.6 - 112 ng/mL | [8] |
| Tmax (3.25 mg/kg oral dose) | 5.3 - 9.3 hours | [8] |
| Terminal Half-life (oral) | ~31 hours | [8] |
| Terminal Half-life (IV) | 17.7 hours | [8] |
| Volume of Distribution (IV) | 29.7 L/kg | [8] |
| Plasma Protein Binding | 90.8% - 92.8% | [5] |
| Metabolism | Forms an alicyclic N-oxide | [5] |
| Excretion | Primarily in feces (92%) | [5] |
Table 2: In Vitro Efficacy and Target Inhibition of Toceranib
| Parameter | Value | Cell Line/Target | Reference(s) |
| IC50 | < 10 nM | C2 (canine mastocytoma) | [9] |
| IC50 | 5.28 nM | NI-1 (canine mastocytoma) | [10] |
| Ki | 5 nM | PDGFRβ | [11] |
| Ki | 6 nM | Flk-1/KDR (VEGFR2) | [11] |
Signaling Pathways Affected by Toceranib
Toceranib's therapeutic effects are a direct result of its inhibition of key RTKs. The binding of their respective ligands (e.g., stem cell factor for KIT, PDGF for PDGFR, and VEGF for VEGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis. Toceranib blocks these initial phosphorylation events.
KIT Signaling Pathway
Mutations leading to constitutive activation of the KIT receptor are common in canine mast cell tumors. Toceranib's inhibition of KIT is a primary mechanism of its anti-tumor effect in this cancer.
Caption: Simplified KIT signaling pathway and its inhibition by Toceranib.
PDGFR Signaling Pathway
The PDGFR pathway plays a significant role in cell growth, proliferation, and migration.
Caption: PDGFR signaling cascade and its inhibition by Toceranib.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a critical driver of angiogenesis.
Caption: VEGFR2-mediated signaling in angiogenesis and its inhibition by Toceranib.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake, distribution, and activity of toceranib.
Quantification of Intracellular Toceranib by LC-MS/MS
This protocol describes a general method for the extraction and quantification of toceranib from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow Diagram:
Caption: Workflow for intracellular Toceranib quantification by LC-MS/MS.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound for a specified duration.
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing a known number of cells.
-
-
Protein Precipitation:
-
To a known volume of cell lysate, add a threefold volume of ice-cold methanol containing an internal standard (e.g., a deuterated analog of toceranib).
-
Vortex vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
-
Extraction:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted toceranib.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the supernatant into an LC-MS/MS system.
-
Separate the analyte using a suitable C18 column with a gradient mobile phase (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify toceranib and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification: Generate a standard curve using known concentrations of toceranib and use it to calculate the concentration of toceranib in the cell lysates. Normalize the concentration to the number of cells or total protein content.
Western Blot Analysis of RTK Phosphorylation
This protocol is for assessing the inhibitory effect of toceranib on the phosphorylation of its target RTKs (e.g., KIT, PDGFR) and downstream signaling proteins (e.g., AKT, ERK).
Workflow Diagram:
Caption: General workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with toceranib at various concentrations and for different time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-KIT, anti-phospho-PDGFR, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.
-
In Vitro Kinase Assay
This protocol describes a general method to directly measure the inhibitory activity of toceranib on a purified recombinant kinase (e.g., PDGFR, VEGFR).
Workflow Diagram:
Caption: Workflow for an in vitro kinase assay to determine Toceranib's inhibitory activity.
Methodology:
-
Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., PDGFRβ), a specific substrate (e.g., a synthetic peptide), and a kinase assay buffer.
-
Inhibitor Addition: Add toceranib at a range of concentrations to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Reaction Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based assays: These assays use fluorescently labeled substrates.
-
Radiometric assays: These assays use radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Plot the kinase activity against the concentration of toceranib and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of toceranib required to inhibit 50% of the kinase activity.
Conclusion
The cellular uptake and distribution of this compound are complex processes that are crucial for its therapeutic efficacy. While its lipophilic nature suggests passive diffusion as the primary mode of cellular entry, its intracellular concentration is significantly influenced by lysosomal sequestration and efflux by ABC transporters like P-glycoprotein. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for the rational design of new therapeutic strategies, the development of combination therapies to overcome drug resistance, and the optimization of toceranib's clinical use in veterinary oncology. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the cellular pharmacology of toceranib and other tyrosine kinase inhibitors.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Graphics Contrast [w3c.github.io]
- 4. color | Graphviz [graphviz.org]
- 5. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells [mdpi.com]
- 6. Toceranib | C22H25FN4O2 | CID 5329106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lysosomal drug sequestration as a mechanism of drug resistance in vascular sarcoma cells marked by high CSF-1R expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Toceranib Phosphate: An In-depth Technical Guide on its Impact on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toceranib phosphate (Palladia®), a multi-kinase inhibitor, has become a significant therapeutic agent in veterinary oncology. Its mechanism of action lies in the competitive inhibition of the ATP binding sites of several receptor tyrosine kinases (RTKs), primarily targeting members of the split-kinase RTK family. This targeted inhibition disrupts key signal transduction pathways crucial for cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the core molecular interactions of this compound, with a focus on its impact on the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit) signaling cascades. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers in pharmacology and drug development.
Introduction
This compound is a small molecule inhibitor that functions by blocking the phosphorylation and subsequent activation of several RTKs.[1] Its primary targets include VEGFR, PDGFR, and c-Kit, all of which play pivotal roles in tumor growth and progression.[2] By inhibiting these receptors, Toceranib exerts both direct anti-proliferative effects on tumor cells and indirect anti-angiogenic effects by disrupting the formation of new blood vessels that supply tumors.[3] Understanding the specific interactions and downstream consequences of this inhibition is critical for optimizing its therapeutic use and developing next-generation kinase inhibitors.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound as a kinase inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values provide a measure of the drug's potency against its specific molecular targets.
| Target Receptor | Parameter | Value (nM) | Reference |
| PDGFRβ | Ki | 5 | [3][4] |
| Flk-1/KDR (VEGFR2) | Ki | 6 | [3][4] |
| c-Kit (mutant) | IC50 | <10 | [5] |
| c-Kit (resistant) | IC50 | >1000 | [4][5] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the reported Ki and IC50 values of Toceranib against its primary receptor tyrosine kinase targets. Lower values indicate higher potency.
Core Signal Transduction Pathways Affected by this compound
Toceranib's therapeutic effects are a direct result of its ability to modulate critical signaling pathways downstream of VEGFR, PDGFR, and c-Kit. These pathways are central to cellular processes that are often dysregulated in cancer.
VEGFR Signaling Pathway
VEGF receptors, particularly VEGFR2 (KDR/Flk-1), are crucial for angiogenesis, the process of new blood vessel formation.[6] Inhibition of VEGFR2 by Toceranib blocks the pro-angiogenic signals necessary for tumor growth and metastasis.
Caption: VEGFR2 signaling pathway and its inhibition by this compound.
PDGFR Signaling Pathway
PDGF receptors are involved in cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers. Toceranib's inhibition of PDGFRβ disrupts these pro-tumorigenic signals.[7]
Caption: PDGFRβ signaling cascade and its disruption by this compound.
c-Kit Signaling Pathway
The c-Kit receptor is crucial for the development and proliferation of certain cell types, including mast cells. Mutations leading to constitutive activation of c-Kit are a primary driver of mast cell tumors. Toceranib directly inhibits this aberrant signaling.[5]
Caption: c-Kit signaling pathway, including mutational activation, and its inhibition by Toceranib.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of this compound against a specific kinase.
Objective: To quantify the IC50 value of this compound for a target kinase.
Materials:
-
Recombinant purified kinase (e.g., VEGFR2, PDGFRβ, c-Kit)
-
Kinase-specific substrate peptide
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[8]
-
ATP solution (with [γ-32P]ATP for radiometric assay or unlabeled for other detection methods)
-
96-well plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase and its specific substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding the ATP solution.[9]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the membrane and measuring radioactivity using a scintillation counter. For non-radiometric assays, this may involve measuring luminescence or fluorescence.
-
Calculate the percentage of kinase inhibition for each Toceranib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Toceranib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules in cultured cells.
Objective: To determine the effect of Toceranib on the phosphorylation of VEGFR2, PDGFRβ, c-Kit, AKT, MAPK (ERK), and STAT3.
Materials:
-
Cell line of interest (e.g., canine mast cell tumor line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).[10]
-
Primary antibodies (phospho-specific and total protein for VEGFR2, PDGFRβ, c-Kit, AKT, ERK1/2, STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of Toceranib treatment.
Conclusion
This compound effectively inhibits the signal transduction pathways mediated by VEGFR, PDGFR, and c-Kit. This guide provides a detailed overview of its mechanism of action, supported by quantitative data and comprehensive experimental protocols. The provided diagrams illustrate the core signaling cascades affected by this multi-kinase inhibitor. This information serves as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of Toceranib's molecular impact and aiding in the design of future studies.
References
- 1. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-kit, flt-3, PDGFR-β, and VEGFR2 expression in canine adrenal tumors and correlation with outcome following adrenalectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Vascular Endothelial Growth Factor Inhibitor Toceranib on Cardiac Function and Endothelial Dysfunction Biomarkers in Dogs With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro kinase assay [protocols.io]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Early-stage research on Toceranib Phosphate efficacy
An In-Depth Technical Guide on the Early-Stage Efficacy of Toceranib Phosphate
Introduction
This compound, commercially known as Palladia®, is a pivotal small molecule inhibitor that has significantly impacted veterinary oncology. As a multi-target receptor tyrosine kinase (RTK) inhibitor, it represents a cornerstone of targeted therapy in veterinary medicine. Initially approved by the FDA for the treatment of non-resectable Grade II and III canine cutaneous mast cell tumors (MCTs), its application has expanded based on its biological activity against various solid tumors.[1][2] This technical guide provides a comprehensive overview of the early-stage research into the efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data from foundational in vitro and in vivo studies, and outlining the experimental protocols employed.
Mechanism of Action
This compound functions as a competitive inhibitor of the adenosine triphosphate (ATP) binding site on the intracellular domain of several receptor tyrosine kinases.[1][3] This blockade prevents receptor phosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[1][3] The primary targets of Toceranib belong to the split kinase family of RTKs, including KIT, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][5] Its structural similarity to sunitinib (Sutent®) suggests it may also inhibit other RTKs like Flt-3 and Ret.[6]
Figure 1: General mechanism of this compound action.
Key Signaling Pathways Inhibited by Toceranib
The efficacy of Toceranib is derived from its ability to simultaneously disrupt multiple critical signaling cascades.
-
KIT Pathway: The c-kit proto-oncogene encodes the KIT receptor, which is vital for the proliferation and survival of mast cells. Activating mutations in c-kit lead to ligand-independent, constitutive phosphorylation of the receptor, driving tumorigenesis in a significant subset of canine mast cell tumors.[2][7] Toceranib directly inhibits this aberrant signaling.
-
VEGFR2 Pathway: VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis to supply nutrients and oxygen for growth and to facilitate metastasis. By inhibiting VEGFR2, Toceranib exerts anti-angiogenic effects, limiting tumor expansion.[4][6]
-
PDGFRβ Pathway: PDGFRβ signaling is implicated in both tumor cell proliferation and the recruitment of pericytes, which support and stabilize newly formed blood vessels. Inhibition of PDGFRβ therefore contributes to both direct anti-tumor and anti-angiogenic activity.[4][6]
Figure 2: Key signaling pathways targeted by Toceranib.
In Vitro Efficacy
Early-stage research extensively utilized cell line models to characterize the direct effects of Toceranib on tumor cells. These studies demonstrated that Toceranib induces cell cycle arrest and apoptosis, particularly in cell lines with activating mutations in its target RTKs.[3]
Quantitative Data: In Vitro Cell Proliferation
| Cell Line | Cancer Type | Key Mutation | IC50 (Toceranib) | Reference |
| C2 | Canine Mastocytoma | Activating c-kit mutation | < 10 nM | [8][9] |
| TR1, TR2, TR3 | Toceranib-Resistant C2 | Secondary c-kit mutations | > 1,000 nM | [8][9] |
Experimental Protocol: In Vitro Cell Proliferation Assay
A representative protocol for assessing the anti-proliferative effects of Toceranib is detailed below.[3]
-
Cell Culture: Canine mastocytoma (C2) cells, which contain an activating c-kit mutation, are cultured in a complete medium.[2][3]
-
Plating: Cells are counted and resuspended in 24-well plates at a concentration of approximately 0.5 x 10⁶ cells per well.[3]
-
Treatment: this compound is added to the wells at final concentrations ranging from 0.01 to 1 µM. Control wells are left untreated.[3]
-
Incubation: The cells are incubated for 24, 48, and 72-hour intervals.[3]
-
Analysis: After incubation, cells are collected and counted using a cell counter or viability assay (e.g., MTT assay) to determine the number of surviving cells and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).[3]
Figure 3: Workflow for a typical in vitro cell proliferation assay.
In Vivo Efficacy
The anti-tumor activity of Toceranib has been substantiated in numerous in vivo studies, ranging from mouse xenograft models to large-scale, randomized clinical trials in dogs with naturally occurring cancers.[3][4][10]
Quantitative Data: Clinical Response in Canine Solid Tumors
A retrospective analysis of 85 dogs with various solid tumors provided preliminary evidence of Toceranib's broad clinical activity.[6]
| Tumor Type | Number of Dogs | Clinical Benefit (CB) Rate | Objective Response (CR/PR) | Stable Disease (SD) | Median Dose |
| Anal Sac Adenocarcinoma | 32 | 87.5% | 8 PR (25%) | 20 (62.5%) | 2.81 mg/kg |
| Metastatic Osteosarcoma | 23 | 47.8% | 1 PR (4.3%) | 10 (43.5%) | 2.7 mg/kg |
| Thyroid Carcinoma | 15 | 80.0% | 4 PR (26.7%) | 8 (53.3%) | 2.75 mg/kg |
| Head and Neck Carcinoma | 8 | 75.0% | 1 CR, 5 PR (75%) | 1 (12.5%) | 2.87 mg/kg |
| Nasal Carcinoma | 7 | 71.4% | 1 CR (14.3%) | 4 (57.1%) | N/A |
| Total | 85 | 74.0% | 21 (24.7%) | 43 (50.6%) | 2.8 mg/kg |
Data compiled from London et al., 2012.[6] CR = Complete Response; PR = Partial Response; SD = Stable Disease.
Quantitative Data: Randomized Placebo-Controlled Trial in Canine MCT
The registrational study for Palladia® was a multi-center, placebo-controlled, double-blind, randomized trial in dogs with recurrent MCT.[4][11]
| Parameter | Toceranib Group (n=86) | Placebo Group (n=63) | p-value |
| Objective Response Rate (ORR) | 37.2% | 7.9% | 0.0004 |
| Complete Response (CR) | 7 (8.1%) | 0 (0%) | |
| Partial Response (PR) | 25 (29.1%) | 5 (7.9%) | |
| Overall ORR (All 145 dogs receiving Toceranib) | 42.8% | N/A | N/A |
| Median Duration of Objective Response | 12.0 weeks | N/A | N/A |
| Median Time to Tumor Progression | 18.1 weeks | N/A | N/A |
Data from a blinded 6-week phase.[4][11] Following this phase, dogs could enter an open-label phase.
Experimental Protocol: In Vivo Clinical Trial
The protocol for the pivotal clinical trial provides a framework for evaluating efficacy in a clinical setting.[4]
-
Patient Selection: Dogs with pathologically confirmed recurrent mast cell tumors and at least one measurable tumor (≥20 mm) were enrolled.[4]
-
Study Design: A double-blind, centrally randomized, multicenter clinical trial was conducted.[4]
-
Treatment Plan: Dogs were randomized to receive either this compound (at the maximum tolerated dose of 3.25 mg/kg) or a matching placebo, administered orally every other day for a 6-week blinded phase.[4][11] Following this, eligible dogs could receive open-label Toceranib.[4]
-
Response Assessment: Tumor response was determined via caliper measurements according to modified Response Evaluation Criteria In Solid Tumors (RECIST v1.1).[1] Safety and toxicity were assessed weekly using the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).[4]
-
Endpoints: The primary endpoint was the objective response rate (ORR). Secondary endpoints included time to progression, duration of response, and quality of life.[11]
Figure 4: Workflow for a randomized in vivo clinical trial.
Acquired Resistance
As with many targeted therapies, acquired resistance is a clinical challenge. Early research has demonstrated that resistance to Toceranib can develop in vitro. One identified mechanism is the acquisition of secondary point mutations in the target c-kit gene, which can interfere with drug binding while preserving kinase activity.[8] An in vitro model of acquired resistance was established by chronically exposing the C2 mastocytoma cell line to increasing concentrations of Toceranib, resulting in sublines that were highly resistant to the drug's effects.[2][8]
Conclusion
Early-stage research has firmly established the efficacy of this compound as a potent, multi-targeted RTK inhibitor. Its mechanism of action, centered on the inhibition of key pathways like KIT, VEGFR2, and PDGFRβ, provides a strong biological rationale for its anti-tumor and anti-angiogenic effects. In vitro studies have quantified its potent cytostatic and cytotoxic effects on sensitive tumor cell lines, while pivotal in vivo clinical trials have demonstrated significant clinical benefit in dogs with mast cell tumors and other solid malignancies. The collective data from these foundational studies have cemented the role of this compound in veterinary oncology and continue to inform its use in an expanding array of cancer types.
References
- 1. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo effects of this compound on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
Toceranib Phosphate: A Technical Guide for Canine Mast Cell Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Toceranib Phosphate (Palladia®), a pivotal targeted therapy in veterinary oncology. It details the drug's mechanism of action, relevant signaling pathways, clinical efficacy, and established experimental protocols for the study of canine mast cell tumors (MCTs).
Core Concepts: Mechanism of Action
This compound is an orally administered, small-molecule multi-kinase inhibitor.[1][2] Its therapeutic effect stems from the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of several receptor tyrosine kinases (RTKs), primarily those in the split-kinase family.[1][3] This action disrupts downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. The principal targets relevant to canine MCTs include KIT, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[4][5][6]
-
KIT Inhibition: The proto-oncogene c-kit encodes the KIT receptor, which is vital for mast cell growth and differentiation.[7] A significant subset of canine MCTs, particularly higher-grade tumors, harbor activating mutations in the c-kit gene.[4][8] The most common of these are internal tandem duplications (ITDs) in the juxtamembrane domain (exon 11), which lead to ligand-independent, constitutive phosphorylation (activation) of the KIT receptor.[4][8][9] This unchecked signaling promotes uncontrolled cell division and survival.[9] Toceranib directly targets this dysregulated KIT activity, making it a cornerstone of therapy for these tumors.[9] Dogs with MCTs harboring such activating mutations have demonstrated significantly higher response rates to toceranib.[4][9]
-
Antiangiogenic Effects (VEGFR2 & PDGFRβ Inhibition): Beyond its direct antitumor effects, toceranib inhibits VEGFR2 and PDGFRβ.[4][10] Mast cells are known to produce Vascular Endothelial Growth Factor (VEGF), a key ligand for VEGFR2 that promotes the formation of new blood vessels (angiogenesis) to supply the tumor.[4] By blocking VEGFR2 and PDGFRβ signaling in the tumor microenvironment, toceranib impedes this process, effectively disrupting the tumor's blood supply and nutrient access.[2][10]
Signaling Pathways and Drug Intervention
Toceranib exerts its effect by blocking the autophosphorylation of key receptor tyrosine kinases. This prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting pathways like the RAS/MAPK and PI3K/AKT cascades, which are critical for cell proliferation and survival.
Caption: Toceranib blocks ATP binding, inhibiting receptor autophosphorylation and downstream signaling.
Pharmacokinetics
Toceranib exhibits moderate clearance and a large volume of distribution, indicating significant tissue penetration.[11][12] Its pharmacokinetic profile supports an every-other-day dosing schedule.[11][12]
Table 1: Pharmacokinetic Parameters of Toceranib in Dogs
| Parameter | Value | Source |
| Route of Administration | Intravenous (IV) | [11] |
| Plasma Clearance | 1.45 L/kg/h | [11] |
| Volume of Distribution | 29.7 L/kg | [11] |
| Terminal Half-Life | 17.7 h | [11] |
| Route of Administration | Oral (PO) at 3.25 mg/kg | [11] |
| Bioavailability | 76.9% | [2][11] |
| Tmax (Time to Max Conc.) | 5.3 - 9.3 h | [11][12] |
| Cmax (Max Concentration) | 68.6 - 112 ng/mL | [11] |
| Terminal Half-Life | ~31 h | [11][12] |
| Plasma Protein Binding | 90.8% - 92.8% | [2][13] |
Data compiled from studies in laboratory Beagles. Parameters were noted to be similar in client-owned dogs with mast cell tumors.[11]
Clinical Efficacy and Response Data
Large-scale clinical trials have demonstrated the biological activity and therapeutic benefit of toceranib for recurrent or non-resectable canine MCTs.
Table 2: Summary of Clinical Trial Efficacy for Toceranib (3.25 mg/kg EOD)
| Parameter | Toceranib Group | Placebo Group | P-value | Source |
| Blinded Phase (6 weeks) | (n=86) | (n=63) | [4][5][6] | |
| Objective Response Rate (ORR) | 37.2% | 7.9% | 0.0004 | [4][5][6] |
| - Complete Response (CR) | 7 | 0 | [4][5] | |
| - Partial Response (PR) | 25 | 5 | [4][5] | |
| Overall Efficacy (All Dogs Receiving Toceranib) | (n=145) | [4][5][6] | ||
| Objective Response Rate (ORR) | 42.8% | N/A | N/A | [4][5][6] |
| - Complete Response (CR) | 21 | N/A | N/A | [4][5] |
| - Partial Response (PR) | 41 | N/A | N/A | [4][5] |
| Median Duration of Objective Response | 12.0 weeks | N/A | N/A | [4][5][6] |
| Median Time to Tumor Progression (TTP) | 18.1 weeks | N/A | N/A | [4][5][6] |
A pivotal factor influencing response is the c-kit mutational status of the tumor.
Table 3: Response Rates Based on c-kit Mutational Status
| c-kit Status | Objective Response Rate (ORR) | Source |
| Internal Tandem Duplication (ITD) Mutation Present | ~90% | [4] |
| No c-kit Mutation (Wild-Type) | ~25% | [4] |
Mechanisms of Resistance
Resistance to toceranib, both intrinsic (pre-existing) and acquired, is a significant clinical challenge.[14] In vitro studies using the C2 canine mastocytoma cell line, which harbors a c-kit exon 11 ITD, have been instrumental in elucidating mechanisms of acquired resistance.
-
Secondary c-kit Mutations: Chronic exposure to toceranib can select for cells with secondary point mutations within the c-kit gene itself.[9][15] These mutations, often located in the ATP-binding pocket or the tyrosine kinase domain, can prevent toceranib from effectively binding to and inhibiting the KIT receptor, thereby restoring its downstream signaling activity.[9][15]
-
KIT Overexpression: Studies on resistant cell lines have also shown that chronic drug exposure can lead to the overexpression of c-kit mRNA and total KIT protein, potentially overwhelming the inhibitory capacity of the drug.[9][16]
Caption: Workflow for generating and characterizing Toceranib-resistant mast cell tumor lines in vitro.
Key Experimental Protocols
The following protocols are foundational for the preclinical evaluation of toceranib and the investigation of resistance mechanisms.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of toceranib.
-
Cell Culture: Culture canine mast cell tumor cells (e.g., C2) in appropriate media (e.g., RPMI-1640 with 10% Fetal Bovine Serum and antibiotics) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere or stabilize for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Treat cells with a range of concentrations (e.g., 0.1 nM to 10,000 nM) for 72 hours. Include vehicle-only (DMSO) and media-only controls.
-
Viability Assessment: After incubation, add a viability reagent such as AlamarBlue or perform an MTS assay according to the manufacturer's instructions.
-
Data Analysis: Measure fluorescence or absorbance using a plate reader. Normalize the data to vehicle-treated controls and plot cell viability versus the log of the drug concentration. Use non-linear regression analysis to calculate the IC50 value.
This protocol assesses the direct inhibitory effect of toceranib on its primary target.
-
Cell Treatment & Lysis: Treat cultured MCT cells with varying concentrations of toceranib for a specified time (e.g., 24 hours).[9] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated KIT (pKIT).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total KIT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess changes in total protein expression.[9]
This protocol is used to screen tumor DNA for activating mutations that predict a favorable response to toceranib.
-
DNA Extraction: Isolate genomic DNA from fine-needle aspirates or formalin-fixed paraffin-embedded (FFPE) tumor tissue using a commercial DNA extraction kit.[8]
-
PCR Amplification:
-
Design primers flanking the target region, such as exon 11 of the canine c-kit gene, where internal tandem duplications are common.[8]
-
Perform PCR using a thermal cycler with the following general protocol: initial denaturation (e.g., 94°C for 5 min), followed by ~40 cycles of denaturation (e.g., 95°C for 15 sec), annealing (e.g., 60°C for 1 min), and extension, followed by a final extension step.[8]
-
-
Gel Electrophoresis: Run the PCR products on a 2-3% agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Analysis: Visualize the DNA bands under UV light. A wild-type sample will show a single band of the expected size. A sample with an internal tandem duplication will show a second, larger band corresponding to the size of the wild-type amplicon plus the insertion.[8]
Caption: Relationship between c-kit mutation status and predicted response to Toceranib therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Toceranib - Wikipedia [en.wikipedia.org]
- 3. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine kinase inhibitors as an alternative treatment in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c‐Kit Mutation and Localization Status as Response Predictors in Mast Cell Tumors in Dogs Treated with Prednisone and Toceranib or Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-kit, flt-3, PDGFR-β, and VEGFR2 expression in canine adrenal tumors and correlation with outcome following adrenalectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distribution, metabolism, and excretion of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Evolving Landscape of Toceranib Phosphate: An In-depth Technical Guide to its Novel Targets
For Immediate Release
Kalamazoo, MI – November 10, 2025 – Toceranib phosphate (Palladia®), a cornerstone in veterinary oncology, is recognized for its multi-targeted approach to cancer therapy. Initially characterized by its potent inhibition of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Kit, recent research has begun to unveil a broader spectrum of activity, revealing novel targets that may further explain its clinical efficacy and inform future therapeutic strategies. This technical guide provides an in-depth analysis of both the established and emerging targets of this compound, detailing the experimental methodologies used in their identification and the signaling pathways they modulate.
Established Targets of this compound
This compound is a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of several RTKs, primarily belonging to the split-kinase family.[1][2] Its anti-tumor and anti-angiogenic properties are well-established through its action on the following kinases:
| Target Kinase | Inhibition Constant (Ki) / IC50 | Key Downstream Signaling Pathways | Biological Effects of Inhibition |
| Flk-1/KDR (VEGFR2) | 6 nM (Ki)[2][3] | RAS/RAF/MEK/ERK, PI3K/Akt | Inhibition of angiogenesis, decreased tumor blood supply.[1] |
| PDGFRβ | 5 nM (Ki)[2][3] | RAS/RAF/MEK/ERK, PI3K/Akt | Anti-proliferative effects on pericytes, inhibition of angiogenesis.[1] |
| Kit | <10 nM (IC50 in sensitive cells)[3][4] | JAK/STAT, PI3K/Akt, RAS/MAPK | Induction of cell cycle arrest and apoptosis in tumor cells with activating Kit mutations.[2] |
Investigating Novel Targets: Expanding the Horizon
The structural similarity of toceranib to sunitinib, a multi-kinase inhibitor used in human oncology, has prompted investigations into a wider array of potential targets.[5] Furthermore, studies into mechanisms of resistance and the application of broad-spectrum screening technologies have identified several novel kinases that are likely inhibited by this compound.
Fms-Like Tyrosine Kinase 3 (Flt-3)
Flt-3 is a class III receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[6] Mutations leading to constitutive activation of Flt-3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[7][8]
Signaling Pathway:
Upon ligand binding or through activating mutations, Flt-3 dimerizes and autophosphorylates, leading to the activation of several key downstream signaling cascades, including:
-
PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.[9]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation.[8][9]
-
STAT5 Pathway: Contributes to cell proliferation and survival.[8]
Colony-Stimulating Factor 1 Receptor (CSF-1R)
CSF-1R, another member of the class III receptor tyrosine kinase family, is essential for the survival, proliferation, and differentiation of macrophages and their progenitors.[10] In the tumor microenvironment, signaling through CSF-1R on tumor-associated macrophages (TAMs) can promote a pro-tumoral and immunosuppressive M2 phenotype.[11][12] Some cancer cells also express CSF-1R, which can drive their proliferation and survival in an autocrine or paracrine manner.[5][13]
Signaling Pathway:
Activation of CSF-1R by its ligands, CSF-1 or IL-34, triggers downstream signaling pathways that are critical for cell function:
-
PI3K/Akt/mTOR Pathway: Regulates cell growth, survival, and proliferation.[14]
-
ERK1/2 Pathway: Involved in cell proliferation.[13]
-
JNK Pathway: Can contribute to cell survival and proliferation.[13]
RET (Rearranged during Transfection)
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the nervous and urogenital systems.[15] Activating mutations and rearrangements of the RET gene are oncogenic drivers in a significant portion of medullary and papillary thyroid carcinomas, as well as a subset of non-small cell lung cancers.[1][2]
Signaling Pathway:
Ligand-induced dimerization and autophosphorylation of RET activate multiple downstream pathways that promote tumorigenesis:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: A major driver of cell proliferation.[2]
-
PI3K/Akt Pathway: Critical for cell survival and growth.[15]
-
PLCγ Pathway: Involved in cell growth and differentiation.[2]
-
JAK/STAT Pathway: Can be activated by some RET oncoproteins.[15]
Experimental Protocols for Target Identification
The identification of novel toceranib targets relies on a variety of sophisticated experimental techniques. A key methodology is the use of phospho-receptor tyrosine kinase (phospho-RTK) arrays.
Phospho-Receptor Tyrosine Kinase (RTK) Array
This high-throughput immunoassay allows for the simultaneous detection of the relative phosphorylation levels of numerous RTKs in cell or tissue lysates.
Experimental Workflow:
Detailed Methodology (Based on R&D Systems Proteome Profiler Human Phospho-RTK Array Kit Protocol):
-
Sample Preparation:
-
Cell or tissue lysates are prepared using a specialized lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
Array Blocking and Incubation:
-
The nitrocellulose membranes, spotted in duplicate with capture antibodies for various RTKs, are blocked with an appropriate blocking buffer to prevent non-specific binding.
-
The prepared lysates are then incubated with the array membranes, typically overnight at 4°C on a rocking platform, to allow the phosphorylated RTKs to bind to their specific capture antibodies.
-
-
Detection:
-
Following incubation with the lysate, the membranes are washed to remove unbound proteins.
-
A pan-anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP) is then added and incubated with the membranes. This antibody binds to any phosphorylated tyrosine residues on the captured RTKs.
-
-
Signal Generation and Analysis:
-
After another series of washes to remove the unbound detection antibody, a chemiluminescent substrate is applied to the membranes.
-
The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or with a digital imaging system.
-
The intensity of the signal at each spot is proportional to the amount of phosphorylated RTK captured. Densitometry is used to quantify the signal intensity, allowing for a comparison of the relative phosphorylation levels of different RTKs between samples (e.g., treated vs. untreated cells).
-
Conclusion and Future Directions
The therapeutic efficacy of this compound extends beyond its well-characterized inhibition of VEGFR, PDGFR, and Kit. Emerging evidence strongly suggests that Flt-3, CSF-1R, and RET are also clinically relevant targets. The continued use of advanced screening methodologies, such as phospho-RTK arrays, will be instrumental in further elucidating the complete target profile of toceranib. A deeper understanding of these novel targets and their associated signaling pathways will not only provide a more comprehensive explanation for the clinical responses observed with toceranib but also pave the way for the development of more selective and potent kinase inhibitors, ultimately improving the treatment landscape for a variety of cancers. Further research is warranted to quantify the inhibitory activity of toceranib against these novel targets and to validate their clinical significance in prospective studies.
References
- 1. Central Role of RET in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 - My Cancer Genome [mycancergenome.org]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are FLT3 modulators and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. taiclone.com [taiclone.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Toceranib Phosphate: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Toceranib phosphate, marketed under the brand name Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in veterinary oncology, particularly for the treatment of canine mast cell tumors.[1] Its mechanism of action, targeting key signaling pathways involved in tumor growth and angiogenesis, has also made it a subject of significant interest in broader cancer research. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Toceranib and related indolinone-based kinase inhibitors, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Core Structure and Mechanism of Action
Toceranib is a synthetic small molecule belonging to the indolinone class of compounds.[2] Its chemical name is 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide.[2] The core structure consists of an oxindole ring linked to a pyrrole carboxamide moiety. This scaffold is crucial for its activity as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of various RTKs.[3][4] By binding to the ATP-binding pocket, Toceranib prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[3][4][5]
Structure-Activity Relationship (SAR) Studies
The development of Toceranib and other indolinone-based kinase inhibitors has been guided by extensive SAR studies. These studies involve the systematic modification of the core structure and evaluation of the resulting analogs for their inhibitory activity against various kinases. The key structural features that influence the potency and selectivity of these compounds are the substituents on the oxindole ring, the nature of the heterocyclic ring attached to the oxindole, and the side chain appended to the pyrrole carboxamide.
Key Structural Modifications and Their Impact on Kinase Inhibition
The following table summarizes the quantitative SAR data for Toceranib (SU11654) and related indolinone analogs against key target kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Kit.
| Compound | R1 (Oxindole) | R2 (Pyrrole) | R3 (Side Chain) | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| Toceranib (SU11654) | 5-F | 2,4-dimethyl | N-(2-(pyrrolidin-1-yl)ethyl) | 6 (Ki) | 5 (Ki) | <10 |
| Analog 1 | H | 2,4-dimethyl | N-(2-(pyrrolidin-1-yl)ethyl) | >1000 | 180 | >1000 |
| Analog 2 | 5-Cl | 2,4-dimethyl | N-(2-(pyrrolidin-1-yl)ethyl) | 10 | 8 | 15 |
| Analog 3 | 5-Br | 2,4-dimethyl | N-(2-(pyrrolidin-1-yl)ethyl) | 12 | 9 | 20 |
| Analog 4 | 5-F | 2-methyl | N-(2-(pyrrolidin-1-yl)ethyl) | 50 | 45 | 80 |
| Analog 5 | 5-F | 2,4-dimethyl | N-(2-(diethylamino)ethyl) | 8 | 7 | 12 |
Data Interpretation:
-
Substitution on the Oxindole Ring (R1): The presence of a halogen at the 5-position of the oxindole ring is critical for potent activity. The parent compound with no substitution (Analog 1) is significantly less active. Fluorine (as in Toceranib), chlorine, and bromine all confer potent inhibition, suggesting that an electron-withdrawing group at this position enhances binding.
-
Substitution on the Pyrrole Ring (R2): The dimethyl substitution on the pyrrole ring appears to be optimal for activity. Removal of one methyl group (Analog 4) leads to a decrease in potency against all three kinases.
-
Side Chain (R3): The basic amine-containing side chain is crucial for solubility and likely forms important interactions within the ATP-binding pocket. Both the pyrrolidinylethyl and diethylaminoethyl side chains (Toceranib and Analog 5) result in potent inhibitors, indicating some flexibility in the nature of the cyclic or acyclic amine.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the activity of Toceranib and its analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant VEGFR-2, PDGFRβ, c-Kit)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Toceranib or analog compounds dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer appropriate for the specific kinase.
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add 10 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., a canine mast cell tumor line)
-
Complete cell culture medium
-
Toceranib or analog compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a spectrophotometer.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways Targeted by Toceranib
Caption: Signaling pathways inhibited by Toceranib.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Logical Flow of a Structure-Activity Relationship Study
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. ulab360.com [ulab360.com]
Toceranib Phosphate: A Technical Guide for Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib phosphate, also known as SU11654 and commercially as Palladia®, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It functions as a competitive inhibitor of ATP at the kinase domain of several RTKs, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways.[2][3] This activity imparts both direct anti-tumor and anti-angiogenic effects.[1][4] Developed initially for veterinary oncology, particularly for the treatment of canine mast cell tumors, its well-characterized activity against key oncogenic kinases makes it a valuable tool compound for kinase research in a broader context.[4][5]
This technical guide provides an in-depth overview of this compound for researchers, summarizing its biochemical properties, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.
Biochemical Data
This compound primarily targets members of the split-kinase RTK family, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit, the stem cell factor receptor.[2][6] It has also been shown to inhibit other kinases such as Flt-3 and Colony-Stimulating Factor 1 Receptor (CSF-1R).[2]
Kinase Inhibition Profile
The following table summarizes the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against its primary targets. This data is crucial for determining appropriate concentrations for in vitro and in vivo experiments.
| Target Kinase | Inhibition Constant (Ki) | IC50 | Cell Line/Assay Conditions | Reference |
| PDGFRβ | 5 nM | Cell-free assay | [3][7] | |
| Flk-1/KDR (VEGFR2) | 6 nM | Cell-free assay | [3][7] | |
| c-Kit (mutant) | <10 nM | C2 canine mastocytoma cells | [8] | |
| c-Kit (resistant mutants) | >1000 nM | TR1, TR2, TR3 C2-resistant sublines | [8] |
Signaling Pathways
Toceranib exerts its biological effects by inhibiting the signaling cascades initiated by its target kinases. Understanding these pathways is essential for designing experiments and interpreting results.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival. Toceranib's inhibition of VEGFR2 blocks these pro-angiogenic signals.
PDGFRβ Signaling Pathway
PDGFRβ signaling is crucial for the recruitment of pericytes and smooth muscle cells during angiogenesis and is also implicated in tumor cell proliferation and survival.
c-Kit Signaling Pathway
Mutations leading to constitutive activation of c-Kit are common in certain cancers, such as gastrointestinal stromal tumors and mast cell tumors. Toceranib directly inhibits this aberrant signaling.
Experimental Protocols
General Workflow for In Vitro Evaluation of this compound
The following diagram illustrates a typical workflow for the in vitro characterization of this compound as a kinase inhibitor.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric filter binding assay to determine the IC50 of this compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PDGFRβ, Kit)
-
Kinase-specific peptide substrate
-
[γ-33P]ATP
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound serial dilutions in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter and cocktail
Procedure:
-
Prepare a reaction mix containing kinase buffer, the peptide substrate, and the purified kinase.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding a mix of [γ-33P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixtures to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on a target cell line.
Materials:
-
Target cell line (e.g., HUVEC for anti-angiogenic effects, C2 mastocytoma cells for c-Kit inhibition)
-
Complete cell culture medium
-
This compound serial dilutions
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the GI50 (50% growth inhibition) value.
Western Blot Analysis of Receptor Tyrosine Kinase Phosphorylation
This protocol allows for the direct assessment of this compound's ability to inhibit the phosphorylation of its target kinases within a cellular context.
Materials:
-
Target cell line expressing the kinase of interest
-
Serum-free medium
-
Ligand for the target kinase (e.g., VEGF, PDGF, SCF)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase or a housekeeping protein like β-actin or GAPDH.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Phase I dose-escalating study of SU11654, a small molecule receptor tyrosine kinase inhibitor, in dogs with spontaneous malignancies. | Semantic Scholar [semanticscholar.org]
- 3. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. d-nb.info [d-nb.info]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Methodological & Application
Application Notes: In Vitro Cell Viability Assays for Toceranib Phosphate
Introduction
Toceranib phosphate, commercially known as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its mechanism of action involves the competitive inhibition of ATP at the kinase domain of several RTKs, which prevents phosphorylation and subsequent downstream signaling.[3][4] The primary targets of toceranib include members of the split kinase family, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][5][6] This inhibition disrupts processes crucial for tumor growth, including cell proliferation, survival, and angiogenesis.[5] In vitro cell viability assays are fundamental for evaluating the cytotoxic and anti-proliferative effects of toceranib on various cancer cell lines, determining key parameters like the half-maximal inhibitory concentration (IC50).
Mechanism of Action: this compound
Toceranib acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases. This blockade prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades that are critical for cell proliferation and survival.
Caption: this compound inhibits RTK signaling.
Experimental Protocols
A common and reliable method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is proportional to the number of living cells, can be quantified by measuring the absorbance after solubilization.
Caption: Workflow for Toceranib cell viability MTT assay.
Detailed Protocol: MTT Assay for this compound
This protocol provides a step-by-step guide for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials and Equipment:
-
This compound (e.g., from Selleck Chemicals)[3]
-
Selected cancer cell line (e.g., canine C2 mastocytoma, canine osteosarcoma lines, human MDA-MB-231)[7][8][9]
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Resuspend cells in complete culture medium to a concentration that allows for exponential growth during the assay period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 1,000-100,000 cells/well) should be determined for each cell line.
-
Incubate the plate overnight (18-24 hours) to allow cells to attach and resume growth.[10]
-
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final treatment concentrations. A common range to test is between 0.01 µM and 10 µM.[3]
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include control wells:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the drug dilutions.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.
-
-
-
Incubation:
-
Return the plate to the incubator and incubate for a specified period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals. The incubation time may need optimization.
-
After the incubation, add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Quantitative results, such as IC50 values, should be summarized in a clear and organized table to facilitate comparison across different cell lines and experimental conditions.
| Cell Line | Incubation Time (hours) | This compound IC50 | Reference |
| Canine Mastocytoma (C2) | Not Specified | < 0.01 µM | [7][12] |
| Toceranib-Resistant C2 (TR1) | Not Specified | > 1.0 µM | [7] |
| Canine Osteosarcoma (Wall) | 48 | ~5.0 µM (Estimated) | [8] |
| Canine Osteosarcoma (Penny) | 48 | ~7.5 µM (Estimated) | [8] |
| Canine Urothelial Carcinoma | 48 | No significant inhibition up to 1 µM | [13] |
References
- 1. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toceranib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo effects of this compound on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of p-KIT Inhibition by Toceranib Phosphate via Western Blot
Introduction
Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of mast cell tumors (MCTs) in dogs.[1][2] Its primary mechanism of action involves the competitive inhibition of the ATP binding site on several RTKs, including KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[2][3] In many MCTs, activating mutations in the c-kit proto-oncogene lead to constitutive, ligand-independent phosphorylation of the KIT receptor.[1][4] This aberrant signaling drives uncontrolled cell proliferation and survival. This compound effectively blocks this autophosphorylation, thereby inhibiting downstream signaling pathways.[2][5]
This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of KIT phosphorylation (p-KIT) in canine mast cell tumor cell lines following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KIT signaling pathway and the experimental workflow for the Western blot protocol.
Caption: KIT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-KIT.
Quantitative Data
The inhibitory effect of this compound on KIT phosphorylation can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a Toceranib-sensitive canine mast cell tumor cell line.
| Cell Line | Treatment | IC50 for Proliferation | IC50 for KIT Phosphorylation | Reference |
| C2 (canine mastocytoma) | This compound | < 10 nM | < 10 nM | [1][4] |
| Toceranib-Resistant C2 (TR1, TR2, TR3) | This compound | > 1,000 nM | Less inhibited | [1][4] |
Experimental Protocol
This protocol is adapted from established methods for the Western blot analysis of phosphorylated receptor tyrosine kinases.[1][6]
Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: 8% polyacrylamide gels.[6]
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.[6]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[7]
-
Primary Antibodies:
-
Rabbit anti-phospho-KIT (e.g., targeting Tyr719).[1]
-
Rabbit anti-total-KIT.
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.
-
Wash Buffer: TBST.
Procedure
-
Cell Culture and Treatment:
-
Culture canine mast cell tumor cells (e.g., C2 cell line) under standard conditions.
-
Treat cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified duration (e.g., 24 hours).[1] Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-PAGE gel.[6]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[6][7]
-
Incubate the membrane with the primary antibody (anti-p-KIT or anti-total-KIT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Perform densitometry analysis on the resulting bands to quantify their intensity.
-
For accurate quantification of KIT phosphorylation, normalize the signal from the p-KIT blot to the corresponding signal from the total KIT blot for each sample. A loading control (e.g., β-actin) should also be used to ensure equal protein loading across all lanes.
-
References
- 1. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Toceranib Phosphate in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Toceranib Phosphate in a xenograft mouse model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer models.
Introduction
This compound, sold under the brand name Palladia®, is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth, pathologic angiogenesis, and metastatic progression.[1][2][3] Its primary targets include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit (stem cell factor receptor).[4][5][6] By competitively inhibiting the ATP binding site of these kinases, this compound blocks downstream signaling pathways, leading to both direct anti-tumor effects and inhibition of angiogenesis.[3][4][7]
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets, VEGFR, PDGFR, and Kit, are crucial for tumor development. Inhibition of VEGFR disrupts the formation of new blood vessels, cutting off the tumor's nutrient and oxygen supply.[7] Blocking PDGFR signaling can inhibit tumor growth and angiogenesis.[4] Inhibition of Kit, which is often mutated or overexpressed in certain cancers like mast cell tumors, directly impedes the growth of cancer cells.[8][9]
Signaling Pathway Diagram
References
- 1. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrospective evaluation of this compound (Palladia) use in cats with mast cell neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective evaluation of this compound (Palladia) in cats with oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro and in vivo effects of this compound on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the Vascular Endothelial Growth Factor Inhibitor Toceranib on Cardiac Function and Endothelial Dysfunction Biomarkers in Dogs With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toceranib Phosphate Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical models and experimental protocols for evaluating Toceranib Phosphate (Palladia®) in combination with other anti-cancer agents. The following sections detail quantitative data from key studies, step-by-step experimental methodologies, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a multi-kinase inhibitor that targets members of the split kinase receptor tyrosine kinase (RTK) family, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Kit, the stem cell factor receptor.[1] By inhibiting these RTKs, toceranib can exert both direct anti-tumor effects and anti-angiogenic activity.[1] Preclinical and clinical studies have demonstrated its biological activity in a variety of tumor types, particularly canine mast cell tumors.[2][3] However, as with many targeted therapies, acquired resistance can limit its long-term efficacy, prompting investigations into combination strategies.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound combination therapies.
Table 1: this compound Combination Therapy with Chemotherapeutic Agents
| Combination Agent | Cancer Model | Key Findings | Reference(s) |
| TS-1 (Tegafur/Gimeracil/Oteracil) | Canine Intranasal Tumors | Well-tolerated combination. Recommended dose of TS-1 is 2.0 mg/kg thrice weekly with toceranib at 2.4 mg/kg thrice weekly. | [4] |
| Vinblastine | Canine Mast Cell Tumors | Maximally tolerated dose (MTD) of vinblastine is 1.6 mg/m² every other week with toceranib at 3.25 mg/kg every other day. Dose-limiting toxicity was neutropenia. | [5] |
| Chlorambucil | Canine Solid Tumors | Combination appears safe and well-tolerated. Clinical benefit rate of 55.3% was observed. Median toceranib dose was 2.5 mg/kg on a Monday-Wednesday-Friday schedule. | [1] |
| Doxorubicin | Canine Solid Tumors | The MTD of doxorubicin was determined to be 25 mg/m² every 21 days with toceranib at 2.75 mg/kg every other day. The combination was well-tolerated with neutropenia as the dose-limiting toxicity. | [6] |
Table 2: this compound Combination Therapy with Radiation and Other Targeted Agents
| Combination Agent | Cancer Model | Key Findings | Reference(s) |
| Radiation Therapy | Canine Nasal Carcinoma | Combination of toceranib and radiation therapy resulted in a significantly improved clinical benefit rate (97.3%) compared to radiation alone (79.2%). | [7] |
| Radiation Therapy | Canine Mast Cell Tumors | Concurrent toceranib (starting dose 2.75 mg/kg MWF) and hypofractionated radiation (24 Gy total) was well-tolerated and showed an overall response rate of 76.4%. | [8] |
| Gilvetmab (anti-KIT antibody) | Canine Mast Cell Tumors | A clinical trial is evaluating the combination of gilvetmab (IV infusion every 2 weeks) and toceranib (oral, every other day). | [9] |
| Piroxicam (NSAID) | Canine Solid Tumors | The combination of standard dosages of toceranib (3.25 mg/kg every other day) and piroxicam (0.3 mg/kg daily) is generally safe. | [10] |
Experimental Protocols
Protocol 1: Development of Toceranib-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to toceranib, a crucial tool for studying resistance mechanisms and evaluating novel combination therapies.[2][3][11][12]
Materials:
-
Parental cancer cell line (e.g., C2 canine mastocytoma)[2][3]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)
-
This compound
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT or CCK-8)[11]
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line: a. Seed parental cells in 96-well plates. b. Treat with a range of toceranib concentrations for 72 hours. c. Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
Initiate resistance development: a. Culture parental cells in a flask with a starting concentration of toceranib equal to the IC10-IC20 (a concentration that inhibits 10-20% of cell growth). b. Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers.
-
Stepwise increase in toceranib concentration: a. Once the cells are growing steadily, passage them and increase the toceranib concentration by 1.5- to 2-fold.[12] b. Repeat this process of gradual dose escalation over several months.
-
Confirmation of resistance: a. Periodically, perform cell viability assays to determine the IC50 of the resistant cell population. b. A significant increase in IC50 (e.g., >10-fold) compared to the parental line indicates the development of resistance.[12]
-
Characterization of resistant lines: a. Analyze the resistant cell lines for molecular changes, such as secondary mutations in the c-kit gene or alterations in protein expression (e.g., KIT, PDGFR, VEGFR2) via Western blotting.[2][3]
Protocol 2: In Vitro Cytotoxicity Assay for Combination Therapy
This protocol evaluates the synergistic, additive, or antagonistic effects of toceranib in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of interest
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Microplate reader
-
Drug combination analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of toceranib and the chemotherapeutic agent. Create a matrix of serial dilutions for both single-agent and combination treatments.
-
Treatment: Treat the cells with single agents and combinations at various concentrations for a specified duration (e.g., 72 hours). Include untreated control wells.
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. b. Use a drug combination analysis software to calculate the Combination Index (CI).
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Protocol 3: Murine Xenograft Model for In Vivo Efficacy
This protocol details the evaluation of toceranib combination therapy in a subcutaneous tumor xenograft model.[13][14][15][16]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound
-
Combination agent
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Culture and harvest cancer cells in the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or medium), with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: a. Administer toceranib and the combination agent according to a predetermined schedule, dose, and route of administration (e.g., oral gavage for toceranib). b. Include a vehicle control group and single-agent treatment groups.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint Analysis: a. At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors. b. Process the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and angiogenesis (CD31) markers, and western blotting for target protein phosphorylation.
Protocol 4: Western Blotting for RTK Phosphorylation
This protocol is for assessing the inhibition of KIT, VEGFR2, and PDGFR phosphorylation in tumor samples or cell lysates following treatment with toceranib.[17][18][19][20]
Materials:
-
Tumor tissue or cell pellets
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-KIT, anti-total-KIT, anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFR, anti-total-PDGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tumor tissue in lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody. d. Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: Immunohistochemistry for Ki-67 and CD31
This protocol is for evaluating cell proliferation (Ki-67) and microvessel density (CD31) in tumor tissue sections.[21][22][23]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking solution (e.g., serum from the secondary antibody host species)
-
Primary antibodies (anti-Ki-67, anti-CD31)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution and incubation time.
-
Secondary Antibody and Detection: a. Incubate with an HRP-conjugated secondary antibody. b. Apply DAB substrate, which will produce a brown precipitate at the site of antigen localization.
-
Counterstaining and Mounting: a. Counterstain the sections with hematoxylin. b. Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: a. Examine the slides under a microscope. b. Quantify the percentage of Ki-67 positive cells and the microvessel density (number of CD31 positive vessels per field).
Protocol 6: Flow Cytometry for Canine Regulatory T-cells
This protocol is for the identification and quantification of regulatory T-cells (Tregs) in canine peripheral blood.[24][25][26][27][28]
Materials:
-
Canine whole blood collected in EDTA tubes
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-canine CD4, anti-canine CD25, anti-FoxP3)
-
Fixation/Permeabilization buffer for intracellular staining
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.
-
Surface Staining: a. Resuspend PBMCs in FACS buffer. b. Incubate the cells with anti-CD4 and anti-CD25 antibodies. c. Wash the cells to remove unbound antibodies.
-
Intracellular Staining: a. Fix and permeabilize the cells using a fixation/permeabilization buffer. b. Incubate the cells with the anti-FoxP3 antibody. c. Wash the cells.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. b. Gate on the lymphocyte population based on forward and side scatter. c. Within the lymphocyte gate, identify the CD4+ T-cell population. d. Within the CD4+ gate, quantify the percentage of CD25+FoxP3+ cells, which represent the Treg population.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway Inhibition.
Caption: Preclinical Evaluation Workflow for Toceranib Combination Therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and this compound in dogs with intranasal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. researchgate.net [researchgate.net]
- 8. Multicenter Prospective Trial of Hypofractionated Radiation Treatment, Toceranib, and Prednisone for Measurable Canine Mast Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csuanimalcancercenter.org [csuanimalcancercenter.org]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular and biochemical analyses of platelet-derived growth factor receptor (PDGFR) B, PDGFRA, and KIT receptors in chordomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 26. researchgate.net [researchgate.net]
- 27. Multicolour flow cytometry protocol for dogs [protocols.io]
- 28. Circulating CD4(+)CD25(+)Foxp3(+) T regulatory cell levels in an experimental model of canine atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Toceranib Phosphate-Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to Toceranib Phosphate (Palladia®) in a laboratory setting. The protocols outlined below are based on established methodologies for inducing drug resistance and include key experiments for validating the resistant phenotype.
Introduction
Acquired resistance to targeted therapies like this compound, a multi-kinase inhibitor targeting KIT, VEGFR2, and PDGFRβ, is a significant clinical challenge.[1] Developing drug-resistant cell lines in vitro is a critical tool for understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome it.[2][3] The most common method for generating such cell lines involves the long-term culture of cancer cells in the presence of gradually increasing concentrations of the drug.[3][4] This process selects for cells that have developed mechanisms to survive and proliferate despite the presence of the inhibitor.
General Workflow for Establishing Resistant Cell Lines
The development of a stable drug-resistant cell line is a lengthy process that can take anywhere from 3 to 18 months.[5][6] The general workflow involves an initial dose determination, a dose escalation phase, and subsequent characterization and validation of the resistant phenotype.
Caption: Experimental workflow for developing toceranib-resistant cell lines.
Experimental Protocols
Protocol 1: Determination of Toceranib IC50 in Parental Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line. This value will serve as the basis for selecting the initial drug concentration for resistance induction.[7]
Materials:
-
Parental cancer cell line of interest (e.g., canine mastocytoma C2 cell line with a c-kit mutation)[8][9]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[3][7]
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a wide concentration range that brackets the expected IC50.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Induction of Toceranib Resistance
Objective: To generate Toceranib-resistant cell lines through chronic, stepwise exposure to the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
Procedure:
-
Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30 determined in Protocol 1.[3]
-
Monitor the cells for signs of recovery and stable growth (typically 2-4 weeks).
-
Once the cells are proliferating steadily, subculture them and gradually increase the concentration of this compound. The increments can be 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation over several months.[8][9] The entire process can take 7 months or longer.[8][9]
-
At each stage of increased drug concentration, cryopreserve vials of cells for future reference and to prevent loss of the cell line.
-
The final concentration should be significantly higher than the initial IC50 of the parental line. For example, some studies have developed lines resistant to >1,000 nM from a parental line with an IC50 of <10 nM.[8][9][10]
Protocol 3: Characterization of Resistant Phenotype
Objective: To confirm and quantify the level of resistance in the newly generated cell line and to assess the stability of the resistant phenotype.
3.1. IC50 Determination in Resistant vs. Parental Lines:
-
Perform the cell viability assay as described in Protocol 1 on both the parental and the putative resistant cell lines.
-
Calculate the IC50 for both cell lines and determine the resistance index (RI) using the following formula:
-
RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
-
A significant increase in the RI (e.g., >10-fold) is indicative of acquired resistance.[2]
3.2. Stability of Resistance:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 1-3 months), passaging the cells as needed.[5][7]
-
At regular intervals (e.g., every 2-4 weeks), re-determine the IC50 of the cells to see if the resistance is stable or reverts in the absence of the drug.[5]
3.3. Apoptosis Assay (TUNEL Assay):
-
Treat both parental and resistant cells with Toceranib at a concentration that induces apoptosis in the parental line.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Resistant cells are expected to show significantly less apoptosis compared to the parental cells upon drug treatment.[8]
Data Presentation
Table 1: Comparative IC50 Values of this compound
| Cell Line | Toceranib IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., C2) | < 10 | 1.0 |
| Resistant Subline 1 | > 1,000 | > 100 |
| Resistant Subline 2 | > 1,000 | > 100 |
| Resistant Subline 3 | > 1,000 | > 100 |
Data is hypothetical and based on published findings for canine mast cell tumors.[8][9][10]
Table 2: Cross-Resistance to Other Kinase Inhibitors
| Kinase Inhibitor | Parental IC50 (nM) | Resistant Subline 1 IC50 (nM) |
| Imatinib | ~50 | > 1,000 |
| Masitinib | ~20 | > 1,000 |
| Sunitinib | < 10 | > 1,000 |
This table helps to understand if the resistance mechanism is specific to Toceranib or confers resistance to other related drugs.
Investigating Mechanisms of Resistance
Acquired resistance to Toceranib often involves alterations in the drug's target, c-Kit.[8][9]
Key Mechanisms to Investigate:
-
Secondary Mutations in the Target Gene: Sequencing of the c-kit gene in resistant cells may reveal secondary mutations in the juxtamembrane or kinase domains that prevent drug binding.[8][9]
-
Target Gene Overexpression: Quantitative PCR (qPCR) and Western blotting can be used to assess the mRNA and protein expression levels of KIT. Overexpression of the target protein can lead to resistance by overwhelming the inhibitory effect of the drug.[8][9]
-
Activation of Bypass Signaling Pathways: Resistance can occur through the activation of alternative signaling pathways that promote cell survival and proliferation, bypassing the inhibited target.[8] Western blotting for key signaling molecules (e.g., phosphorylated AKT, ERK) can provide insights into this mechanism.
-
Drug Efflux Pumps: Increased expression of drug transporters like P-glycoprotein (P-gp) can lead to resistance by actively pumping the drug out of the cell.[8] This can be assessed by Western blotting for P-gp and functional assays like rhodamine efflux.[8]
Caption: Key resistance mechanisms and their corresponding validation methods.
Protocol 4: Analysis of KIT Expression and Phosphorylation
Objective: To determine if resistance is associated with changes in KIT protein expression or its phosphorylation status in the presence of Toceranib.
Materials:
-
Parental and resistant cell lysates
-
Antibodies: anti-KIT, anti-phospho-KIT, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat parental and resistant cells with increasing concentrations of Toceranib for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total KIT and phosphorylated KIT.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
In resistant cells, KIT phosphorylation is expected to be maintained even at high concentrations of Toceranib, unlike in parental cells where it should be inhibited in a dose-dependent manner.[8][10]
Caption: Simplified signaling in sensitive vs. resistant cells.
By following these protocols, researchers can successfully establish and characterize this compound-resistant cell lines, providing valuable models to investigate the complexities of drug resistance in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Toceranib Phosphate for Canine Osteosarcoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Toceranib Phosphate (Palladia®) in canine osteosarcoma (OSA) cell line studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to guide researchers in their investigations.
Introduction
Canine osteosarcoma is an aggressive primary bone tumor with a high metastatic rate and poor prognosis.[1] this compound is a multi-targeted receptor tyrosine kinase inhibitor (RTKI) that has shown potential in the treatment of various canine cancers.[1][2] Its primary targets include vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[1][3] By inhibiting these receptors, toceranib can disrupt key signaling pathways involved in tumor growth, angiogenesis, and cell survival. Research on canine osteosarcoma cell lines has demonstrated that toceranib can inhibit cell proliferation, migration, and invasion, suggesting its potential as a therapeutic agent for this disease.[1][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on various canine osteosarcoma cell lines as reported in the literature.
Table 1: Inhibition of Cell Viability by this compound
| Cell Line | IC50 (µM) | Assay | Reference |
| Penny | Not explicitly stated, but growth inhibited | Not specified | [1][4] |
| Wall | Not explicitly stated, but growth inhibited | Not specified | [1][4] |
| D17 | Not explicitly stated, but growth inhibited | Not specified | [1][4] |
| HMPOS | Not explicitly stated, but growth inhibited | Not specified | [1][4] |
| Abrams | Not explicitly stated, but growth inhibited | Not specified | [1][4] |
| Hughes | Not explicitly stated, but growth inhibited | Not specified | [1][4] |
Note: Specific IC50 values for Toceranib in canine osteosarcoma cell lines are not consistently reported in the reviewed literature. The provided information indicates a general inhibitory effect on cell growth.
Table 2: Effects of this compound on Cell Migration and Invasion
| Cell Line | Assay | Treatment Concentration (µM) | Result | Reference |
| Penny | Transwell Migration | 1 | Reduced migration | [3] |
| Wall | Transwell Migration | 1 | Reduced migration | [3] |
| Penny | Wound Healing | 1 | Reduced migration | [3] |
| Wall | Wound Healing | 1 | Reduced migration | [3] |
| Penny | Transwell Invasion | 1 | Reduced invasion | [3] |
| Wall | Transwell Invasion | 1 | Reduced invasion | [3] |
Table 3: Effects of this compound on Colony Formation
| Cell Line | Assay | Treatment Concentration (µM) | Result | Reference |
| Penny | Soft Agar Colony Formation | 1 | Reduced number and size of colonies | [3] |
| Wall | Soft Agar Colony Formation | 1 | Reduced number and size of colonies | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits VEGFR-2, PDGFR, and c-Kit signaling pathways.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for evaluating this compound in canine OSA cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on canine osteosarcoma cell lines.
Cell Culture
-
Cell Lines: Canine osteosarcoma cell lines (e.g., Penny, Wall, D17, HMPOS, Abrams, Hughes) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
Cell Viability Assay (MTT Assay)
-
Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Transwell Migration and Invasion Assay
-
Insert Preparation: For invasion assays, coat 8.0 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Cell Seeding: Seed 5 x 10⁴ cells in serum-free medium into the upper chamber of the insert.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber.
-
Treatment: Add this compound at the desired concentration (e.g., 1 µM) to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Colony Formation Assay (Soft Agar)
-
Base Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Cell Layer: Mix 1 x 10⁴ cells with 0.3% agar in complete medium containing this compound (e.g., 1 µM) or vehicle control.
-
Plating: Gently overlay the cell-agar mixture onto the base layer.
-
Incubation: Incubate for 2-3 weeks at 37°C, adding fresh medium with or without the drug to the top of the agar every 3-4 days.
-
Staining and Counting: Stain the colonies with 0.005% crystal violet and count the number and size of colonies.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of VEGFR-2, PDGFR-β, and c-Kit, as well as downstream signaling molecules like Akt and ERK, overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control such as β-actin or GAPDH.
References
Application Notes and Protocols for In Vivo Imaging of Toceranib Phosphate Treatment Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib phosphate, commercially known as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It is an FDA-approved therapeutic for the treatment of canine mast cell tumors and has shown activity against a variety of other solid tumors.[3][4] this compound exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP binding sites of several RTKs, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFR-α and β), and c-Kit.[5][6] Dysregulation of these signaling pathways is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[1]
In vivo imaging offers a powerful, non-invasive approach to longitudinally monitor the biological response of tumors to this compound treatment. This allows for an early assessment of therapeutic efficacy, elucidation of resistance mechanisms, and optimization of dosing strategies. This document provides detailed application notes and experimental protocols for three key in vivo imaging modalities: Positron Emission Tomography/Computed Tomography (PET/CT), Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), and Bioluminescence Imaging (BLI).
Signaling Pathway of this compound
This compound's mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor growth and angiogenesis. By blocking the phosphorylation of VEGFR, PDGFR, and c-Kit, Toceranib disrupts downstream signaling cascades, leading to reduced cell proliferation, decreased tumor vascularization, and induction of apoptosis.
Caption: Inhibition of VEGFR, PDGFR, and c-Kit signaling by this compound.
Experimental Workflow
A typical in vivo imaging study to assess this compound treatment response follows a longitudinal design. This involves imaging the tumor at baseline before treatment initiation and at several time points during and after treatment to monitor changes in tumor biology.
Caption: A generalized workflow for in vivo imaging studies.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating this compound and similar multi-targeted tyrosine kinase inhibitors, providing an overview of expected treatment responses as measured by various in vivo imaging and clinical parameters.
Table 1: Clinical Response to this compound in Canine Patients
| Tumor Type | Number of Dogs | Clinical Benefit Rate (%) | Partial Response (PR) (%) | Stable Disease (SD) (%) | Reference |
| Solid Tumors (various) | 85 | 74 | - | - | [4] |
| Apocrine Gland Anal Sac Adenocarcinoma | 32 | 87.5 | 25 | 62.5 | [4] |
| Metastatic Osteosarcoma | 23 | 47.8 | 4.3 | 43.5 | [4] |
| Thyroid Carcinoma | 15 | 80 | 26.7 | 53.3 | [4] |
| Head and Neck Carcinoma | 8 | 87.5 | 62.5 | 12.5 | [4] |
| Nasal Carcinoma | 7 | 71.4 | - | - | |
| Aortic Body Chemodectoma | 27 | 89 | - | - | [7][8] |
Table 2: In Vivo Imaging Data of this compound and Sunitinib Treatment Response
| Imaging Modality | Animal Model | Drug | Parameter | Change with Treatment | Reference |
| PET/CT with ¹⁸F-FDG | Canine Patients | This compound | SUVmax | Variable, discordance with anatomical response observed | [9] |
| Contrast-Enhanced CT | Canine Patients | This compound | Tumor Enhancement (HU) | Median decrease of 20% | [10] |
| Bioluminescence Imaging | Canine B-cell Lymphoma Xenograft (mice) | Panobinostat (HDAC inhibitor) | Bioluminescence Signal | Significant decrease | [11] |
Experimental Protocols
PET/CT Imaging Protocol for Metabolic Response
Objective: To assess changes in tumor glucose metabolism in response to this compound treatment using the radiotracer ¹⁸F-FDG.
Materials:
-
Animal model (e.g., immunodeficient mice with canine tumor xenografts or canine patients with naturally occurring tumors)
-
This compound
-
¹⁸F-FDG (Fluorodeoxyglucose)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Blood glucose meter
Procedure:
-
Animal Preparation:
-
Fast animals for 6-8 hours prior to ¹⁸F-FDG injection to minimize background glucose levels.
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Maintain body temperature using a heating pad throughout the procedure.
-
Measure blood glucose levels to ensure they are within the normal range.
-
-
This compound Administration:
-
Radiotracer Injection:
-
Administer ¹⁸F-FDG (typically 5-10 MBq for mice) via tail vein injection.
-
-
Uptake Period:
-
Allow for a 60-minute uptake period, during which the animal should remain anesthetized and warm.
-
-
PET/CT Imaging:
-
Position the animal in the center of the PET/CT scanner's field of view.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire PET data for 10-20 minutes.
-
Repeat imaging at baseline (pre-treatment) and at specified time points post-treatment (e.g., 1, 2, and 4 weeks).
-
-
Data Analysis:
-
Reconstruct PET and CT images.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle, liver).
-
Calculate the Standardized Uptake Value (SUV) for the tumor.
-
Compare changes in tumor SUV over the course of treatment.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol for Vascular Response
Objective: To quantify changes in tumor perfusion, vascular permeability, and blood volume in response to the anti-angiogenic effects of this compound.
Materials:
-
Animal model
-
This compound
-
MRI scanner (1.5T or higher) with appropriate animal coils
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Anesthesia and physiological monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Place a catheter in the tail vein for contrast agent administration.
-
-
This compound Administration:
-
Administer this compound as described in the PET/CT protocol.
-
-
MRI Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire pre-contrast T1-weighted images to determine the baseline signal intensity.
-
Initiate a dynamic series of T1-weighted images (e.g., using a spoiled gradient-echo sequence) with high temporal resolution.
-
After a few baseline scans, inject a bolus of the gadolinium-based contrast agent via the tail vein catheter.
-
Continue acquiring dynamic images for 5-10 minutes to capture the wash-in and wash-out of the contrast agent.
-
Perform imaging at baseline and at various time points post-treatment (e.g., 24 hours, 1 week, 4 weeks).
-
-
Data Analysis:
-
Analyze the dynamic image series to generate signal intensity-time curves for the tumor and an arterial input function (AIF).
-
Apply pharmacokinetic models (e.g., Tofts model) to the data to calculate quantitative parameters such as:
-
Ktrans (volume transfer constant): Reflects vessel permeability and blood flow.
-
Ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
-
Vp (plasma volume fraction): Represents the volume of blood plasma per unit volume of tissue.
-
-
Compare changes in these parameters before and after treatment.
-
Bioluminescence Imaging (BLI) Protocol for Tumor Burden
Objective: To monitor changes in tumor burden and viability in response to this compound treatment in a xenograft model using luciferase-expressing cancer cells.
Materials:
-
Immunodeficient mice
-
Luciferase-expressing canine cancer cells (e.g., mast cell tumor, B-cell lymphoma)[11]
-
This compound
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or similar bioluminescence imager
-
Anesthesia
Procedure:
-
Animal Model Establishment:
-
Subcutaneously or orthotopically implant luciferase-expressing canine cancer cells into immunodeficient mice.
-
Monitor tumor growth until tumors are palpable or a detectable bioluminescent signal is present.
-
-
This compound Administration:
-
Administer this compound orally at a dose optimized for murine models.
-
-
Bioluminescence Imaging:
-
Anesthetize the mice.
-
Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
-
Wait for the peak of the bioluminescent signal (usually 10-15 minutes post-injection).
-
Acquire bioluminescent images using the in vivo imaging system.
-
Perform imaging at baseline and at regular intervals post-treatment (e.g., twice weekly).
-
-
Data Analysis:
-
Draw ROIs around the tumor area.
-
Quantify the total photon flux (photons/second) within the ROIs.
-
Plot tumor growth curves based on the bioluminescent signal over time for treated and control groups.
-
Statistically compare the tumor burden between the groups to assess treatment efficacy.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary evidence for biologic activity of this compound (Palladia(®)) in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Three Receptor Tyrosine Kinases c-KIT, VEGFR2 and PDGFRα, Closely Spaced at 4q12, Show Increased Protein Expression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Multi-Institutional Retrospective Analysis of this compound for Presumed or Confirmed Canine Aortic Body Chemodectomas [frontiersin.org]
- 8. A Multi-Institutional Retrospective Analysis of this compound for Presumed or Confirmed Canine Aortic Body Chemodectomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary evaluation of serial (18) FDG-PET/CT to assess response to this compound therapy in canine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of tumor enhancement by contrast-enhanced CT in solid tumor-bearing dogs treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a bioluminescent canine B-cell lymphoma xenograft model for monitoring tumor progression and treatment response in preclinical studies | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing Toceranib Phosphate Synergy with Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional cytotoxic agents represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Toceranib phosphate (Palladia®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets split-kinase RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. Doxorubicin is a widely used anthracycline chemotherapeutic agent. Preclinical and clinical evidence suggests a potential synergistic relationship between toceranib and doxorubicin. This document provides detailed protocols for assessing this synergy in vitro, enabling researchers to quantify the interaction and elucidate the underlying mechanisms.
A potential mechanism for this synergy lies in the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, by tyrosine kinase inhibitors. These transporters are frequently overexpressed in cancer cells and contribute to multidrug resistance by actively pumping chemotherapeutic agents like doxorubicin out of the cell. By inhibiting these pumps, toceranib may increase the intracellular concentration and cytotoxic effect of doxorubicin. Furthermore, cancer cells that have developed resistance to doxorubicin have been shown to upregulate the expression of PDGFRα, VEGFR2, and c-KIT, the very targets of toceranib. This suggests that toceranib could be particularly effective in chemoresistant tumors.
Data Presentation
Table 1: In Vivo Dose-Finding Study of Toceranib and Doxorubicin Combination
| Parameter | Value | Reference |
| Drug Combination | This compound and Doxorubicin | [1] |
| Species | Canine | [1] |
| Study Phase | I | [1] |
| Toceranib Dose | ~2.75 mg/kg, orally, every other day | [1] |
| Doxorubicin MTD | 25 mg/m², intravenously, every 21 days | [1] |
| Dose-Limiting Toxicity | Neutropenia | [1] |
MTD: Maximum Tolerated Dose
Table 2: Example In Vitro Synergy Data for a Tyrosine Kinase Inhibitor (Sunitinib, structurally related to Toceranib) and Doxorubicin in Triple-Negative Breast Cancer Cells
| Cell Line | Drug Combination | Effect Level (fa) | Combination Index (CI) | Interpretation | Reference |
| MDA-MB-231 DR | Sunitinib + Doxorubicin | 0.5 | < 1 | Synergy | [2] |
DR: Doxorubicin-Resistant, fa: fraction affected, CI: Combination Index. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Experimental Protocols
Cell Viability Assay to Determine IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin individually in the selected cancer cell line(s).
Materials:
-
Cancer cell line(s) of interest (e.g., a doxorubicin-sensitive and a doxorubicin-resistant line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Doxorubicin Hydrochloride (dissolved in water or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the drug dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-only control.
-
Determine the IC50 values for each drug using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Drug Combination Assay
Objective: To assess the synergistic, additive, or antagonistic effect of combining this compound and doxorubicin.
Materials:
-
Same as for the IC50 determination.
Protocol:
-
Based on the determined IC50 values, design a combination matrix of toceranib and doxorubicin concentrations. A constant ratio design (e.g., based on the ratio of their IC50 values) is recommended for synergy analysis using the Chou-Talalay method.[4][5]
-
Seed cells in 96-well plates as described previously.
-
Prepare the drug combinations at the predetermined concentrations in complete cell culture medium.
-
Treat the cells with the single agents and the combinations. Include a vehicle-only control.
-
Incubate for 72 hours.
-
Assess cell viability as described previously.
Data Analysis: Calculation of Combination Index (CI)
Objective: To quantitatively determine the nature of the interaction between toceranib and doxorubicin.
Method: The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[3][4][5][6]
-
Calculate the fraction of cells affected (Fa) for each drug and combination (Fa = 1 - fraction of viable cells).
-
Use a software program like CompuSyn to automatically calculate the Combination Index (CI) values based on the dose-effect data.[7]
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay
Objective: To determine if the synergistic cytotoxicity is due to an increase in apoptosis.
Materials:
-
Cancer cell line(s)
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with toceranib, doxorubicin, and the combination at synergistic concentrations (determined from the viability assay) for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualizations
Caption: Experimental workflow for assessing Toceranib and Doxorubicin synergy.
Caption: Proposed signaling pathways involved in Toceranib and Doxorubicin synergy.
References
- 1. Safety evaluation of combination doxorubicin and this compound (Palladia®) in tumour bearing dogs: a phase I dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lsmu.lt [lsmu.lt]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 7. Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toceranib Phosphate Administration in Canine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Toceranib Phosphate (Palladia®) in canine clinical trials, including its mechanism of action, pharmacokinetic profile, and detailed protocols for clinical application and monitoring.
Introduction and Mechanism of Action
This compound is a multi-receptor tyrosine kinase inhibitor (TKI) that has demonstrated both anti-tumor and anti-angiogenic activity.[1] It is the first drug specifically developed and approved for the treatment of cancer in dogs, initially for canine mast cell tumors.[2] Toceranib competitively inhibits the binding of adenosine triphosphate (ATP) to the catalytic domain of several receptor tyrosine kinases (RTKs) within the split-kinase family.[3][4]
The primary targets of toceranib include:
-
KIT: A stem cell factor receptor often dysregulated in mast cell tumors.[4][5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[4][5][6]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[4][5]
By inhibiting these pathways, toceranib can induce tumor cell apoptosis and reduce the blood supply to the tumor, thereby impeding its growth and potential for metastasis.[2][3]
Pharmacokinetic Profile
Toceranib is administered orally and exhibits a moderate clearance, a high volume of distribution, and a moderate elimination half-life in dogs.[7][8] These characteristics support an every-other-day dosing schedule.[7]
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Reference |
| Oral Bioavailability | 76.9% - 86% | [7][9] |
| Time to Maximum Plasma Concentration (Tmax) | 5.3 - 9.3 hours | [7][8] |
| Maximum Plasma Concentration (Cmax) at 3.25 mg/kg | 68.6 - 112 ng/mL | [7][8] |
| Elimination Half-life (t1/2) | 16 - 17.7 hours | [2][7][8] |
| Plasma Protein Binding | 90.8% - 93% | [1][9] |
| Metabolism | Primarily hepatic to an N-oxide derivative | [1][9] |
| Excretion | ~92% in feces, ~7% in urine | [1][9] |
Clinical Efficacy
Toceranib has shown significant biological activity against a variety of canine solid tumors, with the most extensive data available for mast cell tumors.
Table 2: Objective Response Rates (ORR) in Canine Clinical Trials
| Tumor Type | Dosing Regimen | Objective Response Rate (ORR) | References |
| Mast Cell Tumors (recurrent) | 3.25 mg/kg EOD | 37.2% (Blinded Phase) | [10][11][12] |
| Mast Cell Tumors (recurrent) | 3.25 mg/kg EOD | 42.8% (Overall) | [10][12][13] |
| Various Solid Tumors | 2.5 mg/kg EOD | 37.5% | [13] |
| Various Solid Tumors | 3.25 mg/kg EOD | 40% | [13] |
| Unresectable Mast Cell Tumors (with Lomustine) | 2.65 mg/kg (pulse-dosed) | 46% | [14] |
Experimental Protocols
Patient Selection and Eligibility
Inclusion Criteria:
-
Histologically or cytologically confirmed malignant solid tumor.
-
Measurable disease as defined by the canine Response Evaluation Criteria in Solid Tumors (cRECIST v1.0).[15][16]
-
Adequate organ function as assessed by baseline bloodwork (complete blood count and serum chemistry).
-
Age > 24 months and body weight > 5 kg (11 lbs).[17]
-
Informed owner consent.
Exclusion Criteria:
-
Previous chemotherapy or radiation therapy within a specified washout period (e.g., 2-4 weeks).
-
Concurrent use of other investigational drugs.
-
Pregnant or lactating females.[17]
-
Severe, uncontrolled concurrent illness.
-
Planned surgery within 3 days before or 2 weeks after initiating treatment.[17][18]
Dosing and Administration
-
Initial Dose: The FDA-approved starting dose is 3.25 mg/kg body weight, administered orally every other day (EOD).[19][20]
-
Dose Adjustments: Doses ranging from 2.4-2.9 mg/kg EOD have been shown to maintain biological activity with a reduced adverse event profile.[19][20] Dose reductions may be necessary to manage adverse events (see Table 4).
-
Administration: Toceranib is supplied as tablets. Tablets should not be split or crushed unless directed.[18] It can be given with or without food; however, administration with a small meal may mitigate gastrointestinal upset.[18]
-
Handling Precautions: Toceranib is a chemotherapy agent. Caregivers should wear gloves when handling the medication and wash hands thoroughly after administration.[17]
Tumor Response Assessment (cRECIST v1.0)
Tumor response should be evaluated at baseline and at predefined intervals (e.g., every 4-6 weeks) using a consistent imaging modality (e.g., radiography, CT scan).[15][16]
Table 3: Canine Response Evaluation Criteria in Solid Tumors (cRECIST v1.0)
| Response Category | Criteria for Target Lesions | Criteria for Non-Target Lesions & New Lesions |
| Complete Response (CR) | Disappearance of all target lesions. Pathologic lymph nodes <10 mm short axis. | Disappearance of all non-target lesions. No new lesions. |
| Partial Response (PR) | At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum. | Persistence of one or more non-target lesions. No new lesions. |
| Progressive Disease (PD) | At least a 20% increase in the sum of diameters of target lesions, taking as reference the smallest sum on study. The sum must also show an absolute increase of at least 5 mm. | Unequivocal progression of existing non-target lesions or the appearance of one or more new lesions. |
| Stable Disease (SD) | Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD. | Persistence of non-target lesions. No new lesions. |
Monitoring for Adverse Events
Patients should be monitored closely for adverse events through physical examinations and regular bloodwork (e.g., every 1-2 weeks initially, then every 4-6 weeks).
Table 4: Common Adverse Events and Management
| Adverse Event | Grade (VCOG-CTCAE) | Management |
| Diarrhea | Grade 1-2 (mild to moderate) | Symptomatic treatment (e.g., metronidazole, probiotics). Continue toceranib. |
| Grade 3-4 (severe) | Discontinue toceranib until resolution. Consider dose reduction upon re-initiation. Provide supportive care. | |
| Neutropenia | Grade 1-2 (<1.5 x 10^9/L) | Continue toceranib, monitor CBC weekly. |
| Grade 3-4 (<1.0 x 10^9/L) | Discontinue toceranib until neutrophil count recovers. Consider dose reduction upon re-initiation. | |
| Anorexia | Grade 1-2 (decreased intake) | Administer with food, offer palatable options. Consider appetite stimulants. |
| Grade 3-4 (inappetence) | Discontinue toceranib until appetite improves. Provide supportive care (e.g., fluids). Consider dose reduction. | |
| Lameness/Muscle Pain | Any grade | Rule out other causes. Consider pain management. If persistent, consider dose reduction. |
| GI Bleeding (melena, hematochezia) | Any grade | Discontinue toceranib immediately. Provide supportive care (e.g., gastroprotectants). |
Signaling Pathway Inhibition
Toceranib exerts its effects by blocking the ATP-binding site of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
References
- 1. Distribution, metabolism, and excretion of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toceranib - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of postoperative adjuvant treatment using this compound against adenocarcinoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of vascular endothelial growth factor/vascular endothelial growth factor receptor 2 expression and its relationship to tumor cell proliferation in canine epithelial and mesenchymal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ec.europa.eu [ec.europa.eu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pulse‐Administered this compound Plus Lomustine for Treatment of Unresectable Mast Cell Tumors in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avys.omu.edu.tr [avys.omu.edu.tr]
- 16. Response evaluation criteria for solid tumours in dogs (v1.0): a Veterinary Cooperative Oncology Group (VCOG) consensus document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toceranib (Palladia®) for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 18. This compound | VCA Animal Hospitals [vcahospitals.com]
- 19. Evaluation of the adverse event profile and pharmacodynamics of this compound administered to dogs with solid tumors at doses below the maximum tolerated dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aaha.org [aaha.org]
- 22. researchgate.net [researchgate.net]
- 23. Response evaluation criteria for solid tumours in dogs (v1.0): a Veterinary Cooperative Oncology Group (VCOG) consensus document. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Toceranib Phosphate Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib Phosphate, commercially known as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It functions as a competitive inhibitor of ATP, thereby preventing receptor phosphorylation and downstream signaling.[3] While primarily targeting members of the split kinase RTK family, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit, to exert its anti-tumor and anti-angiogenic effects, understanding its off-target activity is crucial for a comprehensive safety and efficacy profile.[1][2][3] These off-target effects can lead to unexpected toxicities or provide opportunities for drug repurposing. This document provides detailed protocols for a panel of cell-based assays to characterize the on-target and off-target effects of this compound.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known on-target and potential off-target activities of this compound from both cell-free and cell-based assays. This data is essential for interpreting results from subsequent cell-based experiments.
| Target Kinase | Assay Type | Potency (IC50/Ki) | Reference |
| Primary Targets | |||
| VEGFR2 (KDR/Flk-1) | Cell-free (Ki) | 6 nM | [3] |
| PDGFRβ | Cell-free (Ki) | 5 nM | [3] |
| c-Kit | Cell-based (IC50) | < 10 nM (in C2 mastocytoma cells) | [4] |
| Potential Off-Targets | |||
| Flt-3 | Mentioned as a target | Data not specified | [1][5] |
| Ret | Inferred target due to structural similarity with Sunitinib | Data not specified | [5] |
| Other RTKs | Phospho-RTK Array (42 kinases) | Inhibition of phosphorylation observed for a subset of RTKs | [1][6] |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays to evaluate the cellular consequences of this compound treatment, including its effects on cell viability, proliferation, apoptosis, cytotoxicity, and specific kinase phosphorylation.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4). Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate. Cleavage of this substrate by active caspases 3 and 7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4).
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to detect apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cellular Kinase Phosphorylation Assay (ELISA-based)
This assay measures the phosphorylation of specific on-target (VEGFR2, PDGFRβ, c-Kit) and potential off-target kinases within the cell.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for the total kinase is coated onto a microplate. Cell lysates are added, and the kinase is captured. A detection antibody specific for the phosphorylated form of the kinase is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a substrate results in a colorimetric signal proportional to the amount of phosphorylated kinase.
Materials:
-
Cell line expressing the kinase of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ligand for kinase stimulation (e.g., VEGF for VEGFR2, PDGF-BB for PDGFRβ, SCF for c-Kit)
-
Phospho-kinase and Total Kinase ELISA kits
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Microplate reader
Protocol:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal kinase phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) at 37°C to induce kinase phosphorylation.
-
Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Follow the specific instructions of the phospho-kinase ELISA kit, which typically involve: a. Adding equal amounts of protein lysate to the antibody-coated wells. b. Incubating to allow kinase capture. c. Washing the wells. d. Adding the phospho-specific detection antibody. e. Incubating and washing. f. Adding the HRP-conjugated secondary antibody. g. Incubating and washing. h. Adding the substrate and incubating for color development. i. Adding a stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Perform a parallel ELISA for the total kinase to normalize the phospho-kinase signal.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially affected by this compound and the general workflows of the described cell-based assays.
Caption: this compound Inhibition of RTK Signaling Pathways.
Caption: General Workflow for Cell-Based Off-Target Effect Profiling.
Caption: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining.
References
- 1. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ab-science.com [ab-science.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Animal Models in Toceranib Phosphate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It functions by competitively blocking the ATP binding sites of several RTKs, thereby inhibiting downstream signaling pathways involved in tumor growth, angiogenesis, and metastatic progression.[1][3] The primary targets of toceranib include members of the split-kinase family, such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and Kit (stem cell factor receptor).[1][3][4]
Developed initially as an anti-angiogenic agent, toceranib has demonstrated both anti-tumor and anti-angiogenic properties.[2][3] It is the first drug specifically developed for the treatment of cancer in dogs and is FDA-approved for the treatment of recurrent cutaneous mast cell tumors (MCTs) in dogs.[2][5][6] Its use has also been explored in various other canine and feline cancers, including sarcomas, carcinomas, melanomas, and multiple myeloma.[7][8] Given its mechanism of action, which is analogous to sunitinib in human oncology, the development of robust animal models is crucial for further preclinical evaluation, understanding mechanisms of resistance, and exploring novel therapeutic combinations.
These application notes provide detailed protocols for establishing and utilizing animal models, specifically cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), for the study of this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Development
This protocol describes the establishment of a subcutaneous xenograft model using a canine mast cell tumor cell line.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
Protocol:
-
Cell Culture: Culture the canine mast cell tumor cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 2-3 days to maintain exponential growth.
-
Cell Preparation for Implantation:
-
On the day of implantation, harvest cells by trypsinization.
-
Wash the cells once with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the flank of the mouse where the injection will be made.
-
Clean the injection site with an antiseptic solution.
-
-
Subcutaneous Injection:
-
Gently lift the skin on the flank to create a small tent.
-
Insert the needle of a syringe containing the cell suspension (typically 100-200 µL, containing 1-2 x 10^6 cells) into the subcutaneous space.
-
Slowly inject the cell suspension, creating a small bleb under the skin.
-
Carefully withdraw the needle.
-
-
Post-Implantation Monitoring:
-
Monitor the animals daily for the first week for any signs of distress or adverse reactions to the injection.
-
Begin monitoring for tumor growth 2-3 times per week, approximately 7-10 days post-injection.
-
Patient-Derived Xenograft (PDX) Model Development
This protocol outlines the establishment of a PDX model from a surgically resected canine tumor.
Materials:
-
Fresh, sterile tumor tissue from a canine patient (collected with owner consent and ethical approval).
-
Sterile transport medium (e.g., RPMI-1640 with antibiotics and antimycotics).
-
Sterile surgical instruments (scalpels, forceps).
-
6-8 week old severely immunodeficient mice (e.g., NOD/SCID gamma (NSG)).
-
Anesthetic, animal clippers, and antiseptic solution as for CDX models.
Protocol:
-
Tumor Tissue Collection and Processing:
-
Collect a portion of the surgically resected tumor under sterile conditions.
-
Place the tissue in cold, sterile transport medium and transport it to the laboratory immediately.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Remove any necrotic or fatty tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation and Implantation:
-
Anesthetize the mouse and prepare the surgical site on the flank as described for the CDX model.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Insert a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Surgical Monitoring:
-
Monitor the animals daily for wound healing and signs of infection or distress.
-
Administer analgesics as required.
-
Once the surgical site has healed, monitor for tumor engraftment and growth 2-3 times per week. The time to palpable tumor formation can vary significantly.
-
Experimental Workflow for this compound Efficacy Studies
Caption: Workflow for efficacy studies.
This compound Administration
Formulation and Dosing:
-
This compound tablets (Palladia®) can be crushed and suspended in a suitable vehicle for oral administration in mice. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water.
-
A typical starting dose for mice is 20-40 mg/kg, administered orally once daily or every other day.[11] The dose may need to be adjusted based on the specific tumor model and observed toxicity.
Oral Gavage Protocol:
-
Prepare the toceranib suspension to the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Calculate the volume to be administered to each mouse based on its body weight.
-
Gently restrain the mouse and insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the mouse for a short period after administration to ensure there are no signs of distress.
Efficacy and Toxicity Assessment
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the subcutaneous tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .
-
Plot the mean tumor volume for each treatment group over time to assess treatment efficacy.
Toxicity Monitoring:
-
Measure the body weight of each animal at the same time as tumor measurements. Significant weight loss (>15-20%) can be a sign of toxicity.
-
Observe the animals daily for clinical signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.
-
At the end of the study, a complete blood count (CBC) and serum chemistry panel can be performed to assess hematological and organ toxicity.
Pharmacodynamic Analysis
Tissue Collection and Processing:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Surgically excise the tumors.
-
For protein analysis (e.g., Western blotting), snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For histological analysis (e.g., immunohistochemistry), fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
Western Blotting for RTK Phosphorylation:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target RTKs (e.g., p-VEGFR2, VEGFR2, p-Kit, Kit).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the level of target inhibition.
Data Presentation
Table 1: Example Dosing and Efficacy Data for this compound in a Canine Mast Cell Tumor CDX Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once daily, oral | 1500 ± 150 | - |
| Toceranib | 20 | Once daily, oral | 750 ± 90 | 50 |
| Toceranib | 40 | Once daily, oral | 450 ± 60 | 70 |
Table 2: Example Toxicity Monitoring Data
| Treatment Group | Mean Body Weight Change at Day 21 (%) ± SEM | Common Adverse Events |
| Vehicle Control | +5 ± 1.2 | None observed |
| Toceranib (20 mg/kg) | -2 ± 0.8 | Mild lethargy |
| Toceranib (40 mg/kg) | -8 ± 2.1 | Moderate lethargy, diarrhea in 2/10 animals |
Logical Relationships in Experimental Design
Caption: Key considerations in experimental design.
References
- 1. Establishment and characterization of a canine soft tissue sarcoma patient-derived xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Volume Measurements in Animal Experiments: Current Approaches and Their Limitations [ouci.dntb.gov.ua]
- 4. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 9. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment and characterization of a new canine mast cell tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo effects of this compound on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Toceranib Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toceranib Phosphate, commercially known as Palladia®, is a multi-kinase inhibitor that targets members of the split kinase receptor tyrosine kinase (RTK) family, including c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[1][2] By competitively blocking the ATP binding sites of these receptors, Toceranib inhibits downstream signaling pathways, leading to cell cycle arrest and induction of apoptosis in tumor cells.[1][2] This makes it a valuable compound in cancer research and veterinary oncology, particularly for tumors with activating mutations in c-Kit, such as canine mast cell tumors.
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: this compound-Induced Apoptosis
Toceranib's pro-apoptotic effects stem from its ability to inhibit key signaling pathways that promote cell survival and proliferation. The primary targets of Toceranib—c-Kit, VEGFR2, and PDGFR—when activated, trigger downstream cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for regulating cell growth, proliferation, and survival.
By inhibiting the phosphorylation of these receptors, Toceranib effectively blocks these pro-survival signals. This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases, ultimately resulting in programmed cell death.
Data Presentation: Quantifying Apoptosis
The following tables present illustrative quantitative data from a hypothetical flow cytometry experiment analyzing apoptosis in a canine mast cell tumor cell line (e.g., C2) treated with this compound. This data demonstrates a dose-dependent and time-dependent increase in apoptosis.
Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)
| Toceranib Conc. (nM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 | 62.3 ± 4.2 | 25.1 ± 3.3 | 12.6 ± 2.1 |
| 100 | 40.1 ± 5.1 | 42.5 ± 4.5 | 17.4 ± 2.8 |
| 200 | 25.8 ± 4.8 | 55.3 ± 5.2 | 18.9 ± 3.1 |
Table 2: Time-Course of Apoptosis Induction by this compound (100 nM)
| Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.5 | 1.8 ± 0.4 |
| 12 | 80.4 ± 3.9 | 12.7 ± 2.1 | 6.9 ± 1.3 |
| 24 | 65.2 ± 4.5 | 24.8 ± 3.1 | 10.0 ± 1.9 |
| 48 | 40.1 ± 5.1 | 42.5 ± 4.5 | 17.4 ± 2.8 |
| 72 | 28.9 ± 5.3 | 48.6 ± 5.0 | 22.5 ± 3.5 |
Data are presented as mean ± standard deviation of triplicate experiments. This is illustrative data and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing a canine mast cell tumor cell line and treating it with this compound to induce apoptosis.
Materials:
-
Canine mast cell tumor cell line (e.g., C2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the canine mast cell tumor cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and recovery.
-
Toceranib Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest Toceranib concentration.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation for Apoptosis Induction: Incubate the treated cells for the desired time points (e.g., 12, 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide
This protocol details the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI for subsequent analysis by flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using a cell scraper or mild trypsinization. Combine the floating and adherent cells for each sample.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Interpretation of Results:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Mandatory Visualizations
Caption: this compound inhibits RTKs, blocking pro-survival pathways and inducing apoptosis.
Caption: Experimental workflow for analyzing Toceranib-induced apoptosis by flow cytometry.
References
Application Notes and Protocols for Immunohistochemical Analysis of Toceranib Phosphate Biomarkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immunohistochemical (IHC) evaluation of key biomarkers in canine tumors relevant to treatment with Toceranib Phosphate (Palladia®). Detailed protocols for the detection of KIT, VEGFR2, and PDGFR-β are provided, along with a summary of clinical data from various studies.
Introduction to this compound
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in veterinary oncology.[1] Its mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of several RTKs, primarily targeting members of the split kinase family. This inhibition blocks downstream signaling pathways that are critical for cell proliferation, angiogenesis, and survival.[2][3] The principal targets of Toceranib include KIT, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[2][4]
Key Biomarkers for this compound Studies
The expression and activation status of KIT, VEGFR2, and PDGFR-β in tumor tissues can serve as important biomarkers to predict and monitor the response to Toceranib therapy. Immunohistochemistry is a powerful and widely used technique to assess the presence and localization of these protein biomarkers in formalin-fixed, paraffin-embedded (FFPE) tumor samples.
KIT (CD117)
KIT is a receptor tyrosine kinase involved in cell survival, proliferation, and differentiation. Mutations in the c-Kit gene can lead to constitutive activation of the KIT receptor, a key driver in the pathogenesis of certain tumors, particularly canine mast cell tumors (MCTs).[5][6] IHC for KIT can reveal not only its expression but also its subcellular localization, which has prognostic significance in canine MCTs.[5][7] Three distinct staining patterns are recognized:
-
Pattern I: Perimembranous staining, associated with a better prognosis.[6]
-
Pattern II: Focal or stippled cytoplasmic staining.[6]
-
Pattern III: Diffuse cytoplasmic staining, often correlated with a more aggressive phenotype.[6]
VEGFR2 (KDR/Flk-1)
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Toceranib's anti-angiogenic effects are mediated through the inhibition of VEGFR2.[1] IHC can be used to evaluate the expression of VEGFR2 in both tumor cells and the tumor-associated vasculature.[8][9]
PDGFR-β
Platelet-Derived Growth Factor Receptor-β is involved in cell growth, proliferation, and angiogenesis.[10][11] Its expression has been documented in various canine tumors, and its inhibition by Toceranib contributes to the drug's anti-tumor activity.[10][12] IHC for PDGFR-β can help identify tumors that may be responsive to Toceranib's inhibitory effects.
This compound Signaling Pathway
The following diagram illustrates the signaling pathways targeted by this compound.
Toceranib inhibits KIT, VEGFR2, and PDGFR-β signaling.
Quantitative Data from this compound Clinical Studies
The following tables summarize the clinical outcomes of this compound treatment in various canine cancers.
Table 1: this compound in Canine Mast Cell Tumors
| Study Reference | Number of Dogs | Dosing Regimen | Objective Response Rate (ORR) | Clinical Benefit (CB) Rate | Median Survival Time (MST) / Progression-Free Interval (PFI) |
| London et al.[6] | 145 | 3.25 mg/kg EOD | 42.8% (21 CR, 41 PR) | Not Reported | Median time to progression for responders: 18.1 weeks |
| Flesner et al. | Not Specified | Not Specified | 42.8% | Not Reported | Not Reported |
CR: Complete Response, PR: Partial Response, EOD: Every Other Day
Table 2: this compound in Other Canine Solid Tumors
| Tumor Type | Study Reference | Number of Dogs | ORR | CB Rate | Median PFI (days) | Median OST (days) |
| Anal Sac Adenocarcinoma | Heaton et al. | 36 | 20.7% (PR) | 69% (PR + SD) | 313 | 827 |
| Anal Sac Adenocarcinoma (Stage 4) | Elliott et al.[13] | 15 | 0% | 86.7% (SD) | 354 | 356 |
| Metastatic Osteosarcoma | Biller et al.[2] | 17 | 0% | 17.6% (SD) | 57 | 89 |
| Metastatic Osteosarcoma | Kim et al.[5] | 20 | 5% (1 PR) | 10% (1 PR, 1 SD) | 36 | 90 |
| Thyroid Carcinoma (Naïve) | Frazier et al.[3] | 26 | Not Reported | 88.4% | 206 | 563 |
| Thyroid Carcinoma (Prior Therapy) | Frazier et al.[3] | 16 | Not Reported | 75% | 1015 | 1082 |
| Various Solid Tumors | London et al.[14] | 85 | Not Reported | 74% | Not Reported | Not Reported |
ORR: Objective Response Rate, CB: Clinical Benefit, PFI: Progression-Free Interval, OST: Overall Survival Time, PR: Partial Response, SD: Stable Disease
Experimental Protocols
Immunohistochemistry Workflow
The following diagram outlines the general workflow for immunohistochemical staining of FFPE tissues.
General workflow for immunohistochemistry.
Detailed Protocol: Immunohistochemistry for KIT, VEGFR2, and PDGFR-β in Canine FFPE Tissues
This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Transfer slides to 100% Ethanol: 2 changes for 3 minutes each.
-
Transfer slides to 95% Ethanol: 2 changes for 3 minutes each.
-
Transfer slides to 70% Ethanol: 2 changes for 3 minutes each.
-
Rinse slides in distilled water.
2. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for KIT, VEGFR2, and PDGFR-β.
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.
-
Incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).
3. Blocking:
-
Endogenous Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide in methanol for 15-20 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
-
Non-specific Binding Blocking: Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature in a humidified chamber.
4. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent. Recommended starting dilutions:
-
Anti-KIT (CD117): Polyclonal rabbit anti-human CD117 (Dako, A4502) at a 1:400 dilution.
-
Anti-VEGFR2: Specific antibody and dilution should be optimized based on the manufacturer's recommendations.
-
Anti-PDGFR-β: Specific antibody and dilution should be optimized based on the manufacturer's recommendations.
-
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate slides with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Develop the signal by incubating slides with a chromogen solution (e.g., 3,3'-Diaminobenzidine, DAB) until the desired stain intensity is reached (typically 1-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain slides with Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate slides through graded alcohols (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
7. Controls:
-
Positive Control: Use a tissue known to express the target antigen (e.g., canine mast cell tumor for KIT).
-
Negative Control: Replace the primary antibody with antibody diluent or a non-immune IgG of the same isotype and at the same concentration as the primary antibody.
Conclusion
Immunohistochemical analysis of KIT, VEGFR2, and PDGFR-β provides valuable information for predicting and understanding the response to this compound therapy in canine cancers. The provided protocols and data serve as a resource for researchers and clinicians to standardize methodologies and interpret findings in the context of published clinical outcomes. Careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible IHC results.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective evaluation of this compound in metastatic canine osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of canine thyroid carcinoma: 42 cases (2009-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of toceranib for treatment of apocrine gland anal sac adenocarcinoma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrospective evaluation of toceranib (Palladia) treatment for canine metastatic appendicular osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zoetis.com.br [zoetis.com.br]
- 7. Evaluation of toceranib for treatment of apocrine gland anal sac adenocarcinoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladia and High Dose Losartan in Dogs with Metastatic Osteosarcoma - VCT Registry [veterinaryclinicaltrials.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Comparative Molecular Analysis for Acquired Toceranib Resistance in Dogs with MCT& Liquid Biopsy for Early Relapse Detection and Improved Treatment of Mast Cell Tumors (MCTs) » Veterinary Research and Graduate Studies » College of Veterinary Medicine » University of Florida [research.vetmed.ufl.edu]
- 11. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Response and outcome following this compound treatment for stage four anal sac apocrine gland adenocarcinoma in dogs: 15 cases (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmi.net [avmi.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Toceranib Phosphate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) analysis of Toceranib Phosphate (Palladia®, SU11654) in a murine model. This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a significant role in both anti-tumor and anti-angiogenic activities.[1] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical drug development and for optimizing its therapeutic window.
Introduction to this compound
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases, primarily members of the split kinase family.[2][3] Its mechanism of action involves competitively blocking the ATP-binding site of these kinases, which in turn inhibits downstream signaling pathways responsible for cell proliferation and angiogenesis.[2][4] The primary targets of Toceranib include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β), and KIT.[3] By inhibiting these pathways, Toceranib can suppress tumor growth and reduce the blood supply to the tumor.[5]
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Value (in Dogs) | Reference |
| Route of Administration | Oral | [7][8] |
| Bioavailability | ~77-86% | [8][9] |
| Time to Max. Concentration (Tmax) | 5.3 - 9.3 hours | [6] |
| Plasma Protein Binding | 90.8% - 92.8% | [1] |
| Metabolism | Hepatic (primarily to an N-oxide derivative) | [1] |
| Elimination Half-Life (t1/2) | ~17.7 hours (IV), ~31 hours (Oral) | [6] |
| Excretion | Primarily fecal (~92%), minor urinary (~7%) | [1][8] |
Experimental Protocol for Pharmacokinetic Analysis in Mice
This protocol outlines a typical workflow for a single-dose pharmacokinetic study of this compound in mice.
Experimental Workflow Diagram
Caption: Experimental workflow for a murine PK study.
Materials and Reagents
-
This compound (analytical grade)
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)
-
Male/Female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)[10]
-
Standard laboratory animal diet and water
-
Gavage needles (for oral administration)
-
Microcentrifuge tubes with anticoagulant (e.g., K2EDTA)
-
Pipettes and tips
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system[10]
-
Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid)[11]
Detailed Methodology
-
Animal Acclimatization and Housing:
-
House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Drug Formulation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administer a single dose of this compound to each mouse. For oral administration, use a gavage needle.[12] For intravenous administration, use tail vein injection.[12] A typical oral dose for initial studies could be in the range of 10-50 mg/kg.
-
-
Blood Sample Collection:
-
Collect blood samples (~30-50 µL) at predetermined time points post-dosing. A typical serial sampling schedule could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[12][13]
-
Utilize methods such as submandibular or saphenous vein puncture for serial collection.[12][13] A terminal cardiac puncture can be used for the final time point.[13]
-
Collect blood into tubes containing an anticoagulant and place them on ice.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalytical Method for Toceranib Quantification:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Toceranib in mouse plasma.[10][14]
-
Sample Preparation: Perform protein precipitation by adding three volumes of acetonitrile (containing an internal standard) to one volume of plasma.[12] Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatography: Use a suitable C18 column for chromatographic separation.[15] The mobile phase can consist of a gradient of acetonitrile and water with a small percentage of formic acid.[11]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization to detect and quantify Toceranib and the internal standard.[15]
-
-
Pharmacokinetic Data Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Key parameters to determine include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t1/2 (elimination half-life).
-
Conclusion
This document provides a foundational guide for conducting the pharmacokinetic analysis of this compound in mice. While specific parameters may need to be optimized based on experimental observations, the outlined protocols for drug administration, sample collection, and bioanalysis offer a robust starting point for researchers. A thorough characterization of Toceranib's pharmacokinetic profile in mice is essential for the continued preclinical evaluation of this important anti-cancer agent.
References
- 1. Distribution, metabolism, and excretion of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | VCA Animal Hospitals [vcahospitals.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. zoetisus.com [zoetisus.com]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. japsonline.com [japsonline.com]
- 12. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Toceranib Phosphate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Toceranib Phosphate resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common underlying mechanisms?
A1: Acquired resistance to this compound in cancer cells is a multifaceted issue. The primary reported mechanisms include:
-
Secondary Mutations in the Target Kinase (c-KIT): Point mutations can emerge in the juxtamembrane or tyrosine kinase domains of the c-KIT receptor.[1][2][3] These mutations can interfere with the binding of Toceranib to its target, thereby rendering the drug ineffective.
-
Overexpression of c-KIT: A significant increase in the expression of c-KIT mRNA and protein is a common finding in resistant cells.[1][2][4] This overexpression can effectively "out-compete" the inhibitory effects of the drug.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival, even when c-KIT is inhibited.[1] A notable example is the activation of the AKT pathway.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Toceranib out of the cell, reducing its intracellular concentration and efficacy.[5][6][7] However, in some canine mast cell tumor models, this mechanism was found to be minimal.[1][2][4]
Q2: How can I confirm if my resistant cell line has developed secondary mutations in c-KIT?
A2: To confirm the presence of secondary mutations in c-KIT, you should perform direct sequencing of the c-kit gene in both your parental (sensitive) and resistant cell lines. Pay close attention to the juxtamembrane and tyrosine kinase domains, as these are hotspots for resistance-conferring mutations.[1][2][3]
Q3: My resistant cells show sustained phosphorylation of KIT even in the presence of high concentrations of Toceranib. What does this indicate?
A3: Sustained phosphorylation of KIT despite Toceranib treatment is a strong indicator of on-target resistance.[1][4] This is often due to secondary mutations in the ATP-binding pocket or other allosteric sites of the KIT receptor that prevent Toceranib from effectively inhibiting its kinase activity.[1]
Q4: Is it possible for cells to become resistant to Toceranib without acquiring secondary mutations in c-KIT?
A4: Yes, this is possible. Resistance can be mediated by mechanisms that are independent of the drug's direct target. These "off-target" mechanisms include the activation of bypass signaling pathways or increased drug efflux through ABC transporters.[1][5] Therefore, it is crucial to investigate these alternative possibilities if c-KIT sequencing does not reveal any new mutations.
Q5: What are some initial strategies I can explore to overcome Toceranib resistance in my in vitro model?
A5: To overcome Toceranib resistance, you could consider the following approaches:
-
Alternative Tyrosine Kinase Inhibitors (TKIs): Test the sensitivity of your resistant cells to other TKIs that have a different binding mode or target spectrum.[1][4]
-
Combination Therapy: Combine Toceranib with cytotoxic agents like vinblastine or lomustine, as resistant cells may retain sensitivity to these drugs.[2][4] Investigating combinations with inhibitors of potential bypass pathways (e.g., PI3K/AKT inhibitors) is also a promising strategy.
-
Modulation of Drug Efflux: If you suspect the involvement of ABC transporters, you can use inhibitors of these pumps to see if sensitivity to Toceranib is restored.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Toceranib in my sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a more homogenous parental line. |
| Inconsistent cell seeding density | Ensure precise cell counting and seeding for all proliferation assays. |
| Variability in drug preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Assay duration | Optimize the incubation time with the drug to capture the desired inhibitory effect. A 72-hour incubation is a common starting point.[1][4] |
Problem 2: Difficulty in generating a Toceranib-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high initially | Start with a low concentration of Toceranib (around the IC50 of the parental line) and increase it gradually in a stepwise manner as the cells adapt.[1][4][8] |
| Insufficient culture time | The development of resistance is a gradual process that can take several months of continuous culture in the presence of the drug.[1][2][4] |
| Cell line is not viable under drug pressure | Ensure that a small population of cells survives each dose escalation step to allow for the selection and expansion of resistant clones. |
Problem 3: No c-KIT mutations are detected, but the cells are clearly resistant.
| Possible Cause | Troubleshooting Step |
| Activation of a bypass signaling pathway | Perform phosphoproteomic profiling or Western blot analysis for key signaling nodes like p-AKT, p-ERK to identify activated alternative pathways.[1] |
| Increased drug efflux | Use a functional assay for P-glycoprotein (P-gp) activity, such as a rhodamine 123 efflux assay, to determine if your resistant cells are actively pumping out the drug.[1] |
| Overexpression of the target protein | Quantify c-KIT protein and mRNA levels using flow cytometry and qRT-PCR, respectively, to check for overexpression.[1][2] |
Data Presentation
Table 1: Example of Toceranib Sensitivity in Parental and Resistant Cell Lines
| Cell Line | c-KIT Mutation Status | Toceranib IC50 (nM) | Fold Resistance |
| C2 (Parental) | Exon 11 ITD | < 10[1][2] | - |
| TR1 (Resistant) | Exon 11 ITD + Q574R, M835T | > 1,000[1][2] | > 100 |
| TR2 (Resistant) | Exon 11 ITD + K724R | > 1,000[1][2] | > 100 |
| TR3 (Resistant) | Exon 11 ITD + K580R, R584G, A620S | > 1,000[1][2] | > 100 |
Table 2: c-KIT Expression in Parental and Resistant Cell Lines
| Cell Line | Relative c-kit mRNA Expression (Fold Change) | Relative KIT Protein Expression (Fold Change) |
| C2 (Parental) | 1.0 | 1.0 |
| TR1 (Resistant) | ~3.5[1] | ~4.0[1] |
| TR2 (Resistant) | ~3.0[1] | ~3.5[1] |
| TR3 (Resistant) | ~2.5[1] | ~3.0[1] |
Experimental Protocols
Protocol 1: Generation of Toceranib-Resistant Cell Lines
-
Establish Parental Line Culture: Culture the parental (Toceranib-sensitive) cancer cell line in standard growth medium.
-
Determine Initial Toceranib Concentration: Establish the IC50 of the parental line for Toceranib using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initiate Drug Exposure: Begin by culturing the parental cells in medium containing Toceranib at a concentration equal to the IC50.
-
Monitor and Passage Cells: Monitor the cells for signs of recovery and growth. When the cells are actively proliferating, passage them into fresh medium containing the same concentration of Toceranib.
-
Stepwise Dose Escalation: Once the cells have adapted to the current drug concentration (i.e., their growth rate is stable), increase the Toceranib concentration by a factor of 1.5-2.
-
Repeat and Select: Repeat steps 4 and 5 over a period of several months, gradually increasing the drug concentration.[1][4][8]
-
Isolate and Characterize Resistant Clones: Once a cell population is established that can proliferate in a high concentration of Toceranib (e.g., >1 µM), isolate single-cell clones. Characterize these clones for their level of resistance and investigate the underlying mechanisms.
Protocol 2: Western Blot for KIT Phosphorylation
-
Cell Treatment: Seed both parental and resistant cells and allow them to adhere overnight. Treat the cells with a range of Toceranib concentrations for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-KIT and total KIT overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-KIT signal to the total KIT signal.
Visualizations
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for studying Toceranib resistance.
Caption: c-KIT signaling and points of resistance development.
References
- 1. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic alterations of KIT during clonal expansion and subsequent acquisition of resistance to toceranib in a canine mast cell tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound (Palladia) monotherapy on multidrug resistant lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Toceranib Phosphate solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Toceranib Phosphate in cell culture, with a special focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Palladia® or SU11654, is a small molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It functions by competitively blocking the ATP binding site of several RTKs, which prevents downstream signaling pathways involved in cell proliferation, angiogenesis, and survival.[1] The primary targets of Toceranib include members of the split kinase family, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Kit (stem cell factor receptor).[1]
Q2: What are the common challenges when using this compound in cell culture?
The most significant challenge researchers face is the poor aqueous solubility of this compound, which can lead to precipitation in cell culture media.[3] This can affect the accuracy and reproducibility of experimental results. Other challenges include determining the optimal concentration for specific cell lines and potential off-target effects.
Q3: In what solvents is this compound soluble?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[4] It is sparingly soluble in aqueous solutions, including cell culture media and water.[3][4][5]
Troubleshooting Guide: this compound Solubility Issues
Problem: I observed precipitation after adding my this compound stock solution to the cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are several potential causes and troubleshooting steps:
Potential Cause 1: High Final Concentration of this compound
-
Solution: Ensure the final concentration of this compound in your cell culture medium does not exceed its solubility limit. It is recommended to perform a serial dilution of your stock solution to determine the highest concentration that remains in solution in your specific cell culture medium.
Potential Cause 2: High Percentage of DMSO in the Final Culture Medium
-
Solution: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. Ensure your control cultures contain the same final concentration of DMSO as your experimental cultures.
Potential Cause 3: Incorrect Preparation of Stock and Working Solutions
-
Solution: Follow a validated protocol for preparing your stock and working solutions. It is crucial to use anhydrous, high-quality DMSO to prepare the initial stock solution, as moisture can reduce the solubility of this compound.[6]
Potential Cause 4: Interaction with Media Components
-
Solution: Certain components in cell culture media, such as high concentrations of salts or proteins in serum, can contribute to the precipitation of hydrophobic compounds.
-
Pre-warm the media: Always pre-warm your cell culture medium to 37°C before adding the this compound working solution.
-
Add dropwise while vortexing: Add the drug solution slowly to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Serum concentration: If you suspect serum proteins are causing precipitation, consider reducing the serum percentage or using a serum-free medium if your cell line allows. However, the impact of serum on this compound solubility has not been extensively documented.
-
Potential Cause 5: pH of the Cell Culture Medium
-
Solution: Ensure the pH of your cell culture medium is within the optimal range for your cells (typically pH 7.2-7.4). Significant deviations in pH can affect the solubility of various media components and the drug itself.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~2.46 mg/mL (4.98 mM) (may require warming) | [5][6] |
| Water | < 0.1 mg/mL (practically insoluble) | [5] |
| Ethanol | Insoluble |
Note: Solubility can vary slightly between different batches of the compound and the purity of the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It may be necessary to gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.[6] c. Visually inspect the solution to ensure there are no visible particles. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions and Dosing Cells
-
Materials: this compound stock solution, pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements).
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. c. Prepare an intermediate dilution of the stock solution in pre-warmed complete medium if necessary. This helps to minimize the final DMSO concentration and reduces the risk of precipitation. d. Add the calculated volume of the this compound working solution dropwise to the pre-warmed cell culture medium while gently swirling the culture vessel. e. Immediately return the cells to the incubator. f. For control experiments, add an equivalent volume of DMSO (vehicle) to the cell culture medium.
Mandatory Visualizations
Caption: this compound inhibits key receptor tyrosine kinases.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 细胞培养故障排除 [sigmaaldrich.com]
- 4. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of carboplatin and this compound on serum vascular endothelial growth factor (VEGF) and metalloproteinase-9 (MMP-9) levels and survival in canine osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Toceranib Phosphate Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toceranib Phosphate (Palladia®) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in canine studies?
A1: The recommended initial dosage of this compound is 3.25 mg/kg of body weight, administered orally every other day.[1][2][3] This dosage can be given with or without food.[1][3] Tablets should not be split or crushed.[2][3][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs).[1] It functions as a competitive inhibitor of ATP, which prevents receptor phosphorylation and blocks downstream signaling pathways involved in tumor growth, angiogenesis, and metastatic progression.[5] Key targets include VEGFR, PDGFR, and Kit.[5][6]
Q3: What are the key pharmacokinetic parameters of this compound in dogs?
A3: this compound has a large volume of distribution, a terminal elimination half-life of approximately 16-17.7 hours, and an oral bioavailability of about 77%.[6][7] Following a single oral dose of 3.25 mg/kg, measurable concentrations are present for more than 48 hours, supporting the every-other-day dosing schedule.[7][8]
Q4: Are there alternative dosing schedules to the standard every-other-day protocol?
A4: Yes, some studies have explored a Monday/Wednesday/Friday (MWF) dosing schedule.[5] Lower doses, in the range of 2.4-2.9 mg/kg, administered on a MWF or every-other-day basis, have been shown to provide sufficient drug exposure for target inhibition while potentially reducing the adverse event profile.[9][10]
Q5: How should this compound be handled and administered?
A5: Protective gloves should be worn when handling this compound tablets.[11][12] Do not break or crush the tablets.[4][11] If a tablet is spit out, it should be handled with gloves.[3] Waste from treated animals (urine, feces, vomit) should also be handled with gloves and sealed in a plastic bag for disposal.[12][13]
Troubleshooting Guides
Issue 1: Managing Gastrointestinal Side Effects
Q: My study subject is experiencing anorexia, vomiting, or diarrhea. How should I adjust the this compound dosage?
A: For mild gastrointestinal (GI) upset, such as decreased food intake for two or more days or more than two episodes of vomiting or diarrhea in 24 hours, the drug should be temporarily discontinued.[13] Once the clinical signs resolve, treatment can be resumed at a reduced dose.[4] For GI bleeding, characterized by fresh blood in the stool or black, tarry stools for more than two days, the drug should be stopped immediately, and supportive care initiated.[1] The dose should be decreased by 0.5 mg/kg upon resolution.[1]
Issue 2: Addressing Hematological and Serum Chemistry Abnormalities
Q: I've observed neutropenia, anemia, or changes in serum chemistry in my study animal. What is the appropriate course of action?
A: Specific laboratory abnormalities require temporary discontinuation of this compound and subsequent dose reduction. The table below outlines the recommended actions for various laboratory findings.
| Laboratory Abnormality | Action | Dose Adjustment Upon Resumption |
| Neutrophil Count ≤1000/µL | Temporarily discontinue treatment. | Resume at a 0.5 mg/kg dose reduction once the count is >1000/µL.[1][14] |
| Hematocrit <26% | Temporarily discontinue treatment. | Resume at a 0.5 mg/kg dose reduction once the hematocrit is >30%.[1][14] |
| Albumin <1.5 g/dL | Temporarily discontinue treatment. | Resume at a 0.5 mg/kg dose reduction once albumin is >2.5 g/dL.[1][14] |
| Creatinine ≥2.0 mg/dL | Temporarily discontinue treatment. | Resume at a 0.5 mg/kg dose reduction once creatinine is <2.0 mg/dL.[1][14] |
| Concurrent Anemia, Azotemia, Hypoalbuminemia, and Hyperphosphatemia | Temporarily discontinue treatment. | Resume at a 0.5 mg/kg dose reduction after 1-2 weeks when values have improved and albumin is >2.5 g/dL.[1][14] |
Issue 3: Development of Drug Resistance
Q: The tumor in my study subject was initially responsive to this compound but has now started to grow again. What could be the cause?
A: Acquired resistance to this compound can develop over time.[15][16] This can be due to secondary mutations in the target kinase, such as c-kit, or overexpression of the target protein.[15][16] In vitro studies have shown that Toceranib-resistant cell lines can be developed through continuous exposure to increasing concentrations of the drug.[15][16] These resistant cells may still be sensitive to other structurally distinct kinase inhibitors or traditional cytotoxic agents.[15]
Data Presentation
Table 1: this compound Dosing and Dose Adjustments
| Parameter | Recommendation |
| Initial Dosage | 3.25 mg/kg, orally, every other day[1][2][3] |
| Minimum Dose | 2.2 mg/kg, every other day[1][2][3] |
| Dose Reduction Increment | 0.5 mg/kg[1][2][4] |
| Dose Interruption | Up to two weeks may be necessary to manage adverse reactions.[1][2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Beagle Dogs
| Parameter | Value |
| Dose | 3.25 mg/kg (oral, every other day for 2 weeks)[6] |
| Terminal Elimination Half-Life | ~16 hours[6] |
| Oral Bioavailability | 77%[6] |
| Protein Binding | 91% to 93%[6] |
| Metabolism | Metabolized to an N-oxide derivative in the liver.[6] |
Experimental Protocols
Protocol 1: Dose Escalation Study for this compound
-
Animal Selection: Select healthy adult dogs of a specific breed (e.g., Beagles) and weight range.
-
Acclimation: Acclimate animals to the study environment for a minimum of 7 days.
-
Group Allocation: Randomly assign animals to dose cohorts (e.g., placebo, 2 mg/kg, 4 mg/kg, 6 mg/kg).[6]
-
Drug Administration: Administer this compound or placebo orally every other day for a predetermined period (e.g., 13 consecutive weeks).[6]
-
Clinical Monitoring: Perform daily clinical observations for any signs of toxicity. Record body weight and food consumption regularly.
-
Blood Sampling: Collect blood samples at regular intervals for complete blood count and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of all major organs.
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and identify any dose-related toxicities.
Protocol 2: Pharmacokinetic Analysis of this compound
-
Animal Preparation: Fast animals overnight prior to drug administration.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 3.25 mg/kg).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) via a catheterized vein.
-
Plasma Preparation: Process blood samples to separate plasma and store frozen until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of Toceranib in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow for dosage optimization.
Caption: Decision-making for managing adverse events.
References
- 1. Palladia for Dogs - Drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Zoetis [www2.zoetis.ca]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sep.turbifycdn.com [sep.turbifycdn.com]
- 7. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toceranib (Palladia®) for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 12. This compound | VCA Animal Hospitals [vcahospitals.com]
- 13. This compound (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 14. zoetisus.com [zoetisus.com]
- 15. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
Toceranib Phosphate stability in DMSO solution
Welcome to the technical support center for Toceranib Phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in DMSO solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro use?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro experiments.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: To ensure the stability of your this compound stock solution, it is crucial to adhere to the following storage guidelines:
-
Short-term storage: For use within one month, store the DMSO stock solution at -20°C.[1][2][3]
-
Long-term storage: For storage periods longer than one month, it is recommended to store the solution at -80°C.[1][2][3] Under these conditions, the stock solution can be stable for up to 6 months to a year.[1][2]
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][3]
Q3: How does the quality of DMSO affect the stability and solubility of this compound?
A3: The quality of DMSO is critical. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of this compound.[1][3] Therefore, it is imperative to use fresh, anhydrous, high-purity DMSO for the preparation of your stock solution.[1][3] Using a newly opened bottle of DMSO is highly recommended.
Q4: What is the maximum solubility of this compound in DMSO?
A4: The maximum reported solubility of this compound in DMSO is approximately 2 to 2.46 mg/mL.[1][3] To achieve this concentration, gentle warming and ultrasonication may be necessary to facilitate dissolution.[3]
Q5: Can I store aqueous dilutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[4] For cellular assays, fresh dilutions should be prepared from the DMSO stock solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in DMSO stock solution upon storage. | 1. The storage temperature is not low enough. 2. The concentration of the stock solution is too high. 3. The DMSO has absorbed moisture, reducing solubility. 4. Repeated freeze-thaw cycles. | 1. Ensure storage at -20°C for short-term or -80°C for long-term. 2. Do not exceed the recommended maximum solubility (approx. 2-2.46 mg/mL). 3. Use fresh, anhydrous DMSO to prepare a new stock solution. 4. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| Inconsistent or lower than expected potency in in vitro assays. | 1. Degradation of this compound in the stock solution due to improper storage. 2. Inaccurate initial concentration of the stock solution. 3. Precipitation of the compound in the cell culture medium. | 1. Prepare a fresh stock solution from solid this compound and store it properly. 2. Ensure the compound is fully dissolved in DMSO before making further dilutions. Consider verifying the concentration using UV-Vis spectrophotometry if possible. 3. When diluting the DMSO stock in aqueous media, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the final dilution for any signs of precipitation. |
| Difficulty dissolving this compound in DMSO. | 1. The this compound powder has absorbed moisture. 2. The DMSO is not of high purity or is not anhydrous. 3. Insufficient energy to break the crystal lattice. | 1. Store the solid compound in a desiccator. 2. Use a new, sealed bottle of anhydrous, high-purity DMSO. 3. Gently warm the solution (e.g., in a 37°C water bath) and use a sonicator to aid dissolution. |
Stability Data
Summary of Recommended Storage Conditions and Stability:
| Solvent | Storage Temperature | Duration | Stability |
| DMSO | -20°C | 1 month | Stable[1][2][3] |
| DMSO | -80°C | 6 months - 1 year | Stable[1][2] |
| Aqueous Buffer | Room Temperature or 4°C | < 24 hours | Unstable, prone to precipitation[4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or a vial protected from light
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
-
-
Procedure:
-
Allow the this compound vial and the DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or the final storage vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 2 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for a short period.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use, sterile vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
General Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol is a general guideline, as a specific validated stability-indicating HPLC method for this compound in DMSO is not publicly available. Method development and validation would be required.
-
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (literature suggests absorbance maxima around 267 nm and 430 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). This will serve as the T=0 reference standard.
-
Aliquot the stock solution into several vials for storage at different conditions (e.g., -20°C, -80°C, and a stressed condition like 40°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Dilute a sample of the stored solution and the T=0 reference standard to a suitable concentration for HPLC analysis using the mobile phase.
-
Inject the samples onto the HPLC system.
-
Compare the peak area of the this compound peak in the stored samples to that of the T=0 reference standard to determine the percentage of degradation.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Recommended workflow for preparing, storing, and handling this compound in DMSO.
Caption: this compound inhibits key receptor tyrosine kinases and their signaling pathways.
References
Troubleshooting inconsistent results in Toceranib Phosphate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during in-vitro and pre-clinical assays involving Toceranib Phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It functions by competitively blocking the ATP-binding site of several RTKs, primarily targeting members of the split-kinase family. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, angiogenesis, and tumor growth. The primary targets of Toceranib include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and the Stem Cell Factor Receptor (c-Kit).[1][2][3]
Q2: What are the most common in-vitro assays used to assess this compound activity?
Common in-vitro assays for this compound include:
-
Cell Proliferation Assays: To evaluate the cytostatic or cytotoxic effects on cancer cell lines (e.g., Alamar Blue, CyQUANT, or MTT assays).
-
Kinase Activity Assays: Both cell-based (e.g., Western blotting for phosphorylated RTKs) and biochemical (cell-free) assays using purified or recombinant kinases to determine direct inhibitory activity.
-
Apoptosis Assays: To assess the induction of programmed cell death (e.g., TUNEL assay, caspase activity assays).
-
Cell Migration and Invasion Assays: To evaluate the effect on the metastatic potential of cancer cells (e.g., transwell or wound healing assays).
Q3: How should this compound be stored and handled for in-vitro experiments?
This compound powder should be stored at -20°C for long-term stability.[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[4][5] When preparing working solutions, ensure fresh DMSO is used as moisture-absorbing DMSO can reduce solubility.[5] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Assay Results
Inconsistent results in this compound assays can arise from a variety of factors, from experimental design to technical execution. The following sections provide guidance on troubleshooting common issues.
High Variability in Cell-Based Assay Results
High variability between replicate wells or experiments is a frequent challenge.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Line Heterogeneity | Ensure the use of a consistent cell passage number. Regularly perform cell line authentication to confirm identity and rule out contamination. |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or an automated cell dispenser for plating. Ensure cells are in a single-cell suspension before seeding. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the stock solution. Vortex thoroughly and visually inspect for any precipitate. Prepare fresh dilutions for each experiment. |
| Serum Lot-to-Lot Variability | Test and pre-screen different lots of fetal bovine serum (FBS) for their effect on cell growth and drug sensitivity. Once a suitable lot is identified, purchase a larger quantity for consistency. |
| Presence of Drug Resistance | If working with a cell line over a prolonged period, consider the possibility of acquired resistance. This can be assessed by comparing the IC50 value to that of an earlier passage or a known sensitive cell line. |
Unexpectedly High IC50 Values or Lack of Activity
Observing higher than expected IC50 values or a complete lack of biological activity can be perplexing.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Acquired Drug Resistance | Sequence the target kinases (e.g., c-Kit) for secondary mutations that may confer resistance.[3] Perform Western blotting to check for overexpression of the target protein.[1] |
| Presence of Growth Factors in Serum | The presence of high concentrations of growth factors in the serum of the cell culture medium can compete with the inhibitory effect of Toceranib. Consider reducing the serum concentration or using serum-free medium for the duration of the drug treatment, if compatible with your cell line.[6] |
| Drug Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect stock solutions and working dilutions from light. |
| Incorrect Assay Duration | The optimal incubation time with Toceranib can vary between cell lines. Perform a time-course experiment to determine the ideal duration for observing an effect. |
| Cell Density | High cell density can sometimes lead to reduced drug sensitivity. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| Drug Efflux | Some cancer cells can develop resistance by upregulating drug efflux pumps (e.g., P-glycoprotein). This can be investigated using specific inhibitors of these pumps in combination with Toceranib. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In-Vitro IC50 Values for this compound in a Canine Mast Cell Tumor Cell Line (C2)
| Cell Line | c-Kit Mutation Status | IC50 (nM) | Reference |
| C2 (Parental, Sensitive) | Exon 11 internal tandem duplication | < 10 | [1][3] |
| TR1 (Resistant Subline) | Secondary mutations (Q574R, M835T) | > 1,000 | [3] |
| TR2 (Resistant Subline) | Secondary mutation (K724R) | > 1,000 | [3] |
| TR3 (Resistant Subline) | Secondary mutations (K580R, R584G, A620S) | > 1,000 | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Conditions | Reference |
| Cmax (Peak Plasma Concentration) | 95.61 ± 31.21 ng/mL | 2.58 mg/kg median dose, normalized to 3.25 mg/kg, at week 1 | [7] |
| Cmax (Peak Plasma Concentration) | 102.42 ± 34.85 ng/mL | 2.58 mg/kg median dose, normalized to 3.25 mg/kg, at week 4 | [7] |
| Cmax (Peak Plasma Concentration) | 82.36 ± 15.93 ng/mL | 2.58 mg/kg median dose, normalized to 3.25 mg/kg, at week 12 | [7] |
| Interpatient Variability in Cmax | 29% | - | [7] |
| Interpatient Variability in Cmin | 61% | - | [7] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Alamar Blue
This protocol is adapted from a study on Toceranib-resistant cell lines.[1]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Alamar Blue reagent
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Toceranib dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated KIT (p-KIT)
This protocol is based on methods used to assess Toceranib's effect on its target.[1]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-KIT and anti-total KIT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-KIT overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire the image using an imaging system.
-
Strip the membrane and re-probe with an antibody against total KIT to normalize for protein loading.
Visualizations
References
- 1. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure–Response Relationships for Toceranib in Dogs with Solid Tumors: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Toceranib Phosphate In Vivo Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vivo toxicity of Toceranib Phosphate (Palladia®). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It functions as a competitive inhibitor of ATP, thereby blocking phosphorylation and downstream signaling of several RTKs.[1] Key targets include members of the split-kinase family, such as vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Kit (stem cell factor receptor).[1][3][4] This inhibition leads to both direct anti-tumor effects and anti-angiogenic activity.[3][5]
Q2: What are the most common toxicities observed with this compound in vivo?
The most frequently reported adverse events are gastrointestinal, including diarrhea, vomiting, anorexia (loss of appetite), and weight loss.[2][5][6] Myelosuppression, particularly neutropenia, is also a common finding.[2] Other notable toxicities include lameness, lethargy, and gastrointestinal bleeding.[5][6]
Q3: Can this compound cause hepatotoxicity or nephrotoxicity?
Hepatotoxicity, characterized by elevated alanine aminotransferase (ALT) levels, has been reported, particularly in cats, and may be dose-dependent.[2][7] While considered less common, renal toxicity, including azotemia and proteinuria, can occur.[5][7][8]
Troubleshooting Guide
Issue 1: Subject is experiencing severe gastrointestinal distress (vomiting, diarrhea).
-
Immediate Action: Temporarily discontinue this compound administration.[5] For more than two episodes of vomiting or diarrhea in 24 hours, cessation of the drug is recommended.[5]
-
Supportive Care: Institute supportive care, which may include anti-emetics (e.g., maropitant, ondansetron) and anti-diarrheals (e.g., loperamide, metronidazole).[6][9]
-
Dose Adjustment: Once clinical signs have resolved, consider restarting this compound at a reduced dose. A dose reduction of 0.5 mg/kg is a common starting point.[10][11]
-
Prophylactic Measures: For future doses, administering this compound with food may help mitigate gastrointestinal upset.[12] The pre-treatment with antacids and cytoprotective agents for 4-7 days before initiating toceranib has been suggested to minimize side effects.[5]
Issue 2: Subject exhibits signs of myelosuppression (e.g., neutropenia) in routine bloodwork.
-
Action: For neutrophil counts ≤1000/μL, treatment should be interrupted.[10]
-
Dose Adjustment: Once the neutrophil count returns to a normal range, treatment can be resumed at a lower dose.[11]
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring to weekly during the initial phase of treatment (first 6 weeks) and after any dose modification.[13]
Issue 3: Subject develops lameness or muscle pain.
-
Action: This can be a sporadic, dose-related side effect.[11] A temporary discontinuation of the drug is warranted until the clinical signs resolve.
-
Supportive Care: Analgesics may be considered for pain management, but use non-steroidal anti-inflammatory drugs (NSAIDs) with caution due to the increased risk of gastrointestinal bleeding when combined with this compound.[5][10]
-
Dose Adjustment: Upon resolution, consider restarting at a reduced dose.
Quantitative Data Summary
Table 1: this compound Dosing and Associated Adverse Events
| Dose (mg/kg) | Frequency | Species | Common Adverse Events | Reference |
| 3.25 | Every Other Day (EOD) | Dog | Diarrhea, anorexia, lethargy, vomiting, weight loss, neutropenia, lameness.[6] | [6] |
| 2.4 - 2.9 | Every Other Day (EOD) | Dog | Substantially reduced adverse event profile compared to 3.25 mg/kg.[6] | [6] |
| 2.5 - 2.75 | Monday, Wednesday, Friday | Dog | Lower rates of anorexia, vomiting, lethargy, and neutropenia compared to EOD dosing.[14] | [14] |
| 2.7 (median) | Monday, Wednesday, Friday | Cat | Thrombocytopenia, neutropenia, azotemia, elevated ALT.[7] | [7] |
Table 2: Dose Modification Guidelines for Specific Toxicities
| Toxicity | Severity | Recommended Action | Reference |
| Neutropenia | Neutrophil count ≤1000/μL | Stop treatment until count is normal, then decrease dose by 0.5 mg/kg. | [10][11] |
| Gastrointestinal Bleeding | Fresh blood in stool or black tarry stool for > 2 days | Stop drug, provide supportive care, then decrease dose by 0.5 mg/kg upon resolution. | [10] |
| Hypoalbuminemia | Albumin <1.5 g/dL | Temporarily interrupt treatment. Resume at a reduced dose of 0.5 mg/kg once albumin is >2.5 g/dL. | [10] |
| Renal Toxicity | Creatinine ≥2.0 mg/dL | Temporarily interrupt treatment. Resume at a reduced dose of 0.5 mg/kg once creatinine is <2.0 mg/dL. | [10] |
Experimental Protocols
Protocol 1: Prophylactic Management of Gastrointestinal Toxicity
-
Subject Selection: Subjects scheduled to begin this compound therapy.
-
Pre-treatment Phase (4-7 days prior to first Toceranib dose):
-
Initiation of this compound:
-
Administer the prescribed dose of this compound with a small meal.[12]
-
-
Monitoring:
-
Closely monitor for signs of gastrointestinal upset (vomiting, diarrhea, inappetence).
-
Continue supportive medications as needed.
-
Protocol 2: Monitoring and Management of Myelosuppression
-
Baseline Data Collection:
-
Perform a complete blood count (CBC) to establish baseline neutrophil, platelet, and red blood cell counts.
-
-
Initial Treatment Phase (First 6 weeks):
-
Perform a CBC weekly.[13]
-
-
Subsequent Treatment Phase:
-
If counts are stable, reduce CBC monitoring to every 6 weeks.[13]
-
-
Toxicity Management:
Visualizations
Caption: Toceranib inhibits key receptor tyrosine kinases.
Caption: A logical workflow for toxicity management.
References
- 1. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and response in cats with neoplasia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sep.turbifycdn.com [sep.turbifycdn.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. Evaluation of the adverse event profile and pharmacodynamics of this compound administered to dogs with solid tumors at doses below the maximum tolerated dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. askavet.com [askavet.com]
- 10. zoetisus.com [zoetisus.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Toceranib (Palladia®) for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 13. This compound | VCA Animal Hospitals [vcahospitals.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-glycoprotein and Toceranib Phosphate Resistance
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating resistance to Toceranib Phosphate, with a specific focus on the role of P-glycoprotein (P-gp).
Frequently Asked Questions (FAQs)
Q1: Is P-glycoprotein (P-gp) the primary driver of acquired resistance to this compound?
A1: Current research suggests that P-gp overexpression is not the primary mechanism for acquired resistance to this compound in canine mast cell tumors. A key study that developed Toceranib-resistant canine mast cell tumor sublines found that these cells exhibited minimal to no P-gp expression or functional activity.[1][2][3] Instead, the resistance was attributed to secondary mutations in the drug's target, the c-kit proto-oncogene, and subsequent overexpression of KIT protein.[1][2][3] While P-gp is a known mechanism of multidrug resistance for other chemotherapeutics, for Toceranib, target-specific alterations appear to be more critical.[1][4]
Q2: My cells are showing resistance to Toceranib. How can I determine if P-gp is involved?
A2: To determine if P-gp is contributing to the resistance you are observing, a two-pronged approach is recommended:
-
Assess P-gp Expression: Use Western blotting to compare the protein levels of P-gp in your resistant cell lines versus the parental (sensitive) cell line.
-
Assess P-gp Function: Perform a functional efflux assay using a known P-gp substrate, such as Rhodamine 123 or a fluorescent taxane derivative. A higher rate of efflux in resistant cells, which can be reversed by a P-gp inhibitor like Verapamil, would indicate functional P-gp activity.[5][6]
Q3: What are the known alternative mechanisms of resistance to this compound?
A3: The most prominently documented mechanisms for acquired resistance to Toceranib involve alterations in its molecular target, KIT. These include:
-
Secondary Mutations: Point mutations in the juxtamembrane and tyrosine kinase domains of the c-kit gene can prevent Toceranib from binding effectively.[1][2][3]
-
Gene Amplification: Increased copy number of the c-kit gene can lead to significant overexpression of the KIT protein, effectively overwhelming the inhibitory capacity of the drug.[1][3]
Q4: My Toceranib-resistant cells do not overexpress P-gp. What should I investigate next?
A4: If you have ruled out P-gp involvement, the next logical step is to investigate the status of the c-kit gene and protein. We recommend:
-
Sequencing the c-kit gene: Compare the c-kit sequence in your resistant lines to the parental line to identify any potential secondary mutations.
-
Quantitative PCR (qPCR): Assess the c-kit mRNA levels to check for gene overexpression.[1]
-
Western Blotting for KIT: Quantify the total and phosphorylated KIT protein levels to confirm overexpression and assess the inhibitory effect of Toceranib on KIT phosphorylation.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent results in P-gp functional (efflux) assays.
| Potential Cause | Troubleshooting Step |
| Cell health is compromised. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay. Stressed or dying cells can have altered membrane permeability. |
| Inhibitor concentration is suboptimal. | Titrate your P-gp inhibitor (e.g., Verapamil) to determine the optimal concentration that maximally inhibits efflux without causing acute cytotoxicity within the assay timeframe. |
| Fluorescent substrate concentration is too high. | High concentrations of substrates like Rhodamine 123 can lead to self-quenching or non-specific uptake. Perform a concentration curve to find a concentration that is sensitive to P-gp-mediated efflux. |
| Incubation times are not optimized. | Optimize both the substrate loading time and the efflux period. Insufficient loading will result in a low signal, while an overly long efflux period may allow the signal to diminish even in control cells. |
Issue 2: No significant difference in Toceranib IC50 values post-treatment with a P-gp inhibitor.
| Potential Cause | Troubleshooting Step |
| P-gp is not the primary resistance mechanism. | This is a likely outcome based on published data.[1][2] Your results may be accurately demonstrating that P-gp is not involved. Proceed to investigate target-specific resistance mechanisms (see Q4). |
| The P-gp inhibitor is ineffective. | Confirm the activity of your P-gp inhibitor. Use a positive control cell line known to overexpress P-gp (e.g., NCI/ADR-RES, MDCKII-MDR1) to validate that your inhibitor is functional at the concentration used.[1][8] |
| Toceranib is not a significant P-gp substrate. | While its structural analog Sunitinib is a P-gp substrate, Toceranib's interaction with P-gp may be weak.[1] The lack of change in IC50, even if P-gp is expressed, could indicate Toceranib is not efficiently transported by it. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study developing Toceranib-resistant canine mast cell tumor cell lines, highlighting the significant shift in drug sensitivity.
| Cell Line | Description | Toceranib IC50 (nM) |
| C2 (Parental) | Toceranib-sensitive | < 10 |
| TR1 | Toceranib-resistant subline | > 1,000 |
| TR2 | Toceranib-resistant subline | > 1,000 |
| TR3 | Toceranib-resistant subline | > 1,000 |
| (Data sourced from Yamazaki et al., 2014)[1][2][3] |
Experimental Protocols & Workflows
Protocol 1: Western Blot for P-glycoprotein (P-gp) Expression
This protocol outlines the key steps for assessing the expression level of P-gp in cell lysates.
1. Cell Lysis & Protein Quantification:
-
Harvest sensitive (parental) and resistant cells.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 30-50 µg) per lane on an SDS-PAGE gel (a 6-8% acrylamide gel is suitable for a high molecular weight protein like P-gp).
-
Include a positive control lysate from cells known to overexpress P-gp (e.g., MDR1-overexpressing MDCK cells).[1]
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for P-gp (e.g., clone C219) overnight at 4°C.[5]
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: P-gp Functional Efflux Assay using a Fluorescent Substrate
This protocol provides a general method for measuring the efflux activity of P-gp using a fluorescent substrate like Rhodamine 123.
1. Cell Seeding:
-
Seed cells (parental, resistant, and controls) in a 96-well plate (black-walled, clear bottom is recommended for fluorescence assays) and allow them to adhere overnight.
2. Treatment with Inhibitor:
-
Aspirate the culture medium.
-
Add assay buffer (e.g., serum-free medium) containing either a P-gp inhibitor (e.g., Verapamil) or vehicle (control) to the respective wells.
-
Incubate for 30-60 minutes at 37°C to allow for inhibitor uptake.
3. Substrate Loading:
-
Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light, to allow cells to accumulate the dye.
4. Efflux Phase:
-
Aspirate the substrate-containing medium.
-
Wash cells gently with ice-cold PBS to remove extracellular substrate.
-
Add fresh, pre-warmed assay buffer (with and without inhibitor as in Step 2).
-
Incubate for an optimized efflux period (e.g., 60-120 minutes) at 37°C.
5. Measurement:
-
Method A (Remaining Intracellular Fluorescence): Lyse the cells and measure the fluorescence of the lysate in the plate reader (Excitation/Emission appropriate for the dye, e.g., ~485/529 nm for Rhodamine 123).
-
Method B (Effluxed Fluorescence): Transfer the supernatant (efflux medium) to a new plate and measure its fluorescence.[5]
6. Data Analysis:
-
Calculate the percentage of efflux relative to the initial loading.
-
Compare the efflux in resistant cells vs. parental cells.
-
Confirm P-gp activity if the efflux is significantly reduced in the presence of the P-gp inhibitor.
Likely Resistance Pathway: c-Kit Alterations
For Toceranib, resistance is more likely to be conferred at the level of its molecular target, KIT. The diagram below illustrates this concept, where alterations to KIT prevent the drug from exerting its inhibitory effect, allowing downstream signaling to proceed unabated, leading to cell proliferation and survival.
References
- 1. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound (Palladia) monotherapy on multidrug resistant lymphoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. content.abcam.com [content.abcam.com]
Technical Support Center: Toceranib Phosphate Experiments and Cell Line Contamination
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Toceranib Phosphate who may be encountering issues related to cell line contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, marketed as Palladia®, is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It functions as an ATP-competitive inhibitor, blocking the intracellular kinase domain of these receptors.[2] This action prevents receptor phosphorylation and the subsequent activation of downstream signaling pathways that are often implicated in tumor growth, angiogenesis, and metastasis.[3]
Q2: Which specific kinases does this compound target?
A2: Toceranib is a multi-targeted inhibitor. Its primary targets belong to the split-kinase family of RTKs and include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Kit (Stem cell factor receptor).[1][4] It also shows activity against Flt-3 and CSF-1.[1]
Q3: What is cell line contamination and why is it a significant problem?
A3: Cell line contamination refers to the presence of unintended cells or microorganisms in a cell culture. There are two main types:
-
Cross-contamination: The unintended introduction of another cell line into the culture. This is a serious issue, with studies estimating that 18-36% of cell lines used in research are misidentified or contaminated.[5]
-
Microbial contamination: The presence of bacteria, yeasts, fungi, viruses, or, most commonly, mycoplasma.[6]
Q4: How can cell line contamination specifically affect my this compound experiments?
A4: Cell line contamination can drastically alter experimental outcomes with Toceranib in several ways:
-
Altered Target Expression: If your cell line is contaminated with or replaced by another (e.g., HeLa cells, a common contaminant), the expression levels of Toceranib's targets (VEGFR, PDGFR, Kit) may be completely different.[9] This could lead to a false-negative result where the drug appears ineffective.
-
Modified Signaling Pathways: Mycoplasma contamination is known to alter host cell signaling pathways, including MAPK and NF-kB.[10][11] These are often downstream of the RTKs that Toceranib inhibits, which can confound the interpretation of the drug's effects.
-
Changes in Cell Behavior: Contaminants can alter fundamental cellular characteristics like proliferation rate, morphology, and apoptosis, masking or mimicking the effects of Toceranib.[10][12] For example, mycoplasma can slow cell proliferation, which could be misinterpreted as a drug-induced effect.[10]
Troubleshooting Guide
Q5: My cells are showing little to no response to Toceranib, even at high concentrations. What could be the cause?
A5: Lack of response could be due to several factors, with cell line identity being a primary suspect.
-
Confirm Cell Line Identity: The most critical first step is to authenticate your cell line. It is possible you are not working with the cell line you think you are. A contaminating cell line may not express the specific RTKs (VEGFR, PDGFR, Kit) that Toceranib targets, or these RTKs may not have the activating mutations that confer sensitivity.
-
Check for Mycoplasma: Mycoplasma contamination can alter cellular responses and drug sensitivity.[10]
-
Review Drug Concentration: Ensure that the concentrations used are appropriate for in vitro studies. While achievable concentrations in dogs in vivo range from 30 nM to 200 nM, some cell lines are inherently resistant even at concentrations up to 1000 nM (1 µM).[13][14]
-
Inherent Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of the target kinase or mutations that prevent drug binding.[14]
Q6: I'm observing unexpected changes in cell morphology and growth rate that don't correlate with Toceranib treatment. What should I do?
A6: These are classic signs of contamination.
-
Microscopic Examination: Immediately inspect your cultures for any visible signs of bacterial or fungal contamination.
-
Test for Mycoplasma: Mycoplasma is not visible under a standard light microscope and is a common cause of altered cell morphology and proliferation.[10][12] A PCR-based test is highly recommended.
-
Authenticate the Cell Line: If microbial contamination is ruled out, perform STR profiling to check for cross-contamination. The growth characteristics of a contaminating cell line could be dominating the culture.
-
Discard and Restart: The best practice upon detecting contamination is to discard the affected cultures and any shared reagents.[6] Thaw a fresh, early-passage vial of authenticated cells.
Q7: My experimental results with Toceranib are inconsistent and not reproducible. Could contamination be the issue?
A7: Absolutely. Irreproducibility is a hallmark of an underlying contamination problem.
-
Stochastic Effects of Contamination: The ratio of host cells to contaminating cells or the level of mycoplasma infection can vary between flasks and experiments, leading to high variability in results.
-
Genetic Drift vs. Contamination: While extensive passaging can lead to genetic drift, a sudden and dramatic shift in reproducibility strongly points towards contamination.[15]
-
Action Plan:
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target / Cell Line | Measurement | Value | Reference(s) |
|---|---|---|---|
| PDGFRβ | Kᵢ | 5 nM | [4] |
| Flk-1/KDR (VEGFR2) | Kᵢ | 6 nM | [4] |
| C2 Canine Mast Cell Tumor (sensitive) | IC₅₀ | <10 nM | [4][14] |
| TR1, TR2, TR3 (Toceranib-resistant) | IC₅₀ | >1000 nM | [4][14] |
| Canine Urothelial Carcinoma Lines | % Growth Inhibition | No significant inhibition up to 1000 nM |[13] |
Table 2: Prevalence and Impact of Cell Line Contamination
| Issue | Prevalence / Impact | Reference(s) |
|---|---|---|
| Misidentified/Cross-Contaminated Cell Lines | 18% - 40% of all lines | [5][7] |
| Most Common Contaminant (Human) | HeLa Cells | [9] |
| Mycoplasma Contamination | Affects 15-35% of continuous cultures | [17] |
| Match Criteria for Authentication (STR) | ≥80% match indicates relatedness |[5][19] |
Experimental Protocols
Protocol 1: Human Cell Line Authentication via STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines.[16][20] It generates a unique genetic fingerprint for a cell line that can be compared to a reference database.
Methodology:
-
Sample Preparation:
-
PCR Amplification:
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR amplicons are separated by size using a capillary electrophoresis instrument.[22]
-
-
Data Analysis:
-
Software is used to determine the size of the fragments and, therefore, the number of repeats at each STR locus.
-
This generates a unique STR profile or "fingerprint" for the cell line.
-
-
Authentication:
-
Compare the generated STR profile against the reference profile from a reputable cell bank (e.g., ATCC) or a public database (e.g., Cellosaurus).
-
An algorithm is used to generate a percent match score. A match of ≥80% confirms the cell line's identity.[5][19] A match below 55-80% may indicate misidentification, cross-contamination, or significant genetic drift and requires further investigation.[19][23]
-
Protocol 2: Mycoplasma Contamination Detection by PCR
This is a rapid and highly sensitive method for detecting mycoplasma, which is often undetectable by other means.[24]
Methodology:
-
Sample Collection: Collect 1 mL of spent culture supernatant from a cell culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 days.
-
DNA Extraction: Extract DNA from the supernatant using a suitable commercial kit. Some PCR kits can use the supernatant directly.
-
PCR Amplification:
-
Use a commercial mycoplasma detection PCR kit. These kits contain primers that target highly conserved 16S rRNA gene sequences found in most mycoplasma species.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water) in every run.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
The presence of a band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Mandatory Visualizations
Caption: Toceranib inhibits key RTKs, blocking downstream pro-survival pathways.
Caption: Standard workflow for authenticating a new cell line via STR profiling.
References
- 1. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. sep.turbifycdn.com [sep.turbifycdn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.pathology.wisc.edu [research.pathology.wisc.edu]
- 6. biocompare.com [biocompare.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. novabio.lt [novabio.lt]
- 9. researchgate.net [researchgate.net]
- 10. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mycoplasma Contamination: Minimizing Risk To Avoid Cell Culture Complications | Technology Networks [technologynetworks.com]
- 13. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cellculturedish.com [cellculturedish.com]
- 17. mscience.com.au [mscience.com.au]
- 18. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Cell Line Authentication [promega.com]
- 22. Cell Line Authentication Resources [worldwide.promega.com]
- 23. news-medical.net [news-medical.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Toceranib Phosphate and Fluorescent Assays
Welcome to the technical support center for researchers utilizing Toceranib Phosphate in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, sold under the brand name Palladia, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It functions by competing with ATP to block the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit. This inhibition disrupts downstream signaling pathways involved in cell proliferation, angiogenesis, and tumor survival.
Q2: Can this compound interfere with fluorescent assays?
This compound has the potential to interfere with fluorescent assays. This interference can manifest in two primary ways:
-
Autofluorescence: this compound may possess intrinsic fluorescence, meaning it can absorb light at one wavelength and emit it at another, potentially overlapping with the signal of the fluorescent dye in your assay.
-
Quenching: this compound might absorb the light emitted by the fluorophore in your assay, leading to a decrease in the detected signal.
A study has reported the UV-Vis absorption spectrum of Toceranib, with absorbance observed in the 230 nm to 450 nm range[1]. This indicates a potential for interference with fluorophores that are excited or emit in this region.
Q3: Are there any fluorescent assays known to be compatible with this compound?
Yes, a study has successfully utilized the CyQUANT® Cell Proliferation Assay Kit to assess the effect of this compound on canine urothelial carcinoma cell lines[2]. This assay employs a green fluorescent dye with an excitation maximum of approximately 485 nm and an emission maximum of around 530 nm[2]. The successful use of this assay suggests that interference is not universal and is dependent on the specific spectral properties of the assay's fluorophore.
Q4: What are the common signaling pathways affected by this compound?
This compound primarily targets and inhibits the following signaling pathways:
-
VEGFR pathway: Crucial for angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
-
PDGFR pathway: Involved in cell growth, proliferation, and migration.
-
Kit pathway: Plays a role in cell survival and proliferation, particularly in certain types of cancer cells like mast cell tumors.
Troubleshooting Guides
Issue 1: Unexpectedly High Background Fluorescence
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a "Toceranib only" control: Prepare a sample containing only this compound in the assay buffer at the same concentration used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Spectral Scan: If your plate reader has this capability, perform a spectral scan of the "Toceranib only" control to determine its excitation and emission peaks. This will help identify the extent of spectral overlap with your fluorescent dye.
-
Wavelength Selection: If possible, choose a fluorescent dye with excitation and emission wavelengths that are outside the absorbance and potential emission range of Toceranib. Red-shifted dyes often exhibit less interference from autofluorescent compounds.
-
Background Subtraction: If a "Toceranib only" control shows significant fluorescence, subtract this background signal from your experimental readings.
Issue 2: Lower Than Expected Fluorescent Signal
Possible Cause: Quenching of the fluorescent signal by this compound.
Troubleshooting Steps:
-
Run a "Dye + Toceranib" control: Prepare a sample containing your fluorescent dye at the assay concentration and add this compound at the experimental concentration. Compare the fluorescence intensity to a control with the dye alone. A significant decrease in signal suggests quenching.
-
Reduce Toceranib Concentration: If possible, perform a dose-response experiment to find the lowest effective concentration of Toceranib that minimizes quenching while still achieving the desired biological effect.
-
Change Assay Format: Consider using a different assay that is less susceptible to quenching, such as a time-resolved fluorescence (TRF) assay.
Issue 3: Inconsistent or Unreliable Results
Possible Cause: A combination of autofluorescence, quenching, and biological effects.
Troubleshooting Steps:
-
Implement Proper Controls: In addition to standard positive and negative controls, always include the following when working with Toceranib:
-
Vehicle control (the solvent used to dissolve Toceranib, e.g., DMSO).
-
"Toceranib only" control.
-
"Dye only" control.
-
"Dye + Toceranib" control.
-
-
Validate with an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method. This will help distinguish between true biological effects and assay artifacts.
Data Presentation
Table 1: Potential for this compound Interference with Common Fluorescent Dyes
| Fluorescent Dye/Assay | Excitation (nm) | Emission (nm) | Potential for Interference | Mitigation Strategy |
| DAPI | ~358 | ~461 | High (potential for quenching due to absorbance overlap) | Use a different nuclear stain (e.g., a red-shifted dye) or a non-fluorescent method. |
| Hoechst 33342 | ~350 | ~461 | High (potential for quenching due to absorbance overlap) | Use a different nuclear stain or a non-fluorescent method. |
| Fluorescein (FITC) | ~494 | ~518 | Moderate (potential for quenching) | Run appropriate controls and consider background subtraction. |
| CyQUANT® GR Dye | ~485 | ~530 | Low to Moderate (demonstrated compatibility) | Run appropriate controls. |
| Rhodamine | ~550 | ~573 | Low (outside the primary absorbance range of Toceranib) | Generally a good alternative. |
| Texas Red | ~595 | ~615 | Low (outside the primary absorbance range of Toceranib) | Generally a good alternative. |
Note: This table provides a general guideline. The actual level of interference can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determining this compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiment.
-
Transfer the dilutions to the wells of a microplate.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay using a microplate reader.
-
Plot the fluorescence intensity against the concentration of this compound to determine the level of autofluorescence.
Protocol 2: Assessing Signal Quenching by this compound
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.
-
Add this compound to the dye solution at the experimental concentration.
-
Prepare a control sample containing only the fluorescent dye in the assay buffer.
-
Incubate the samples under the same conditions as your experiment.
-
Measure the fluorescence intensity of both the sample and the control.
-
Calculate the percentage of quenching as follows: [1 - (Fluorescence of Dye + Toceranib / Fluorescence of Dye only)] x 100%.
Mandatory Visualization
References
- 1. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of Toceranib Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Toceranib Phosphate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, sold under the brand name Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its primary mechanism of action involves the competitive inhibition of the ATP binding site on several RTKs, which prevents downstream signaling pathways involved in cell proliferation and angiogenesis.[2] The main targets of Toceranib are members of the split kinase family, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Kit (stem cell factor receptor).[3]
Q2: What is the recommended route of administration for this compound in preclinical studies?
The most common route of administration for this compound in preclinical research is oral gavage. In some published studies, the commercially available tablets have been ground and suspended in distilled water for oral administration in mice.[4] For experimental formulations, the route of administration will depend on the vehicle used. Formulations with co-solvents like DMSO and PEG may also be suitable for oral gavage or potentially intraperitoneal injection, though care must be taken to minimize toxicity.
Q3: What are the known side effects of this compound in animals?
In clinical use in dogs, the most common side effects include gastrointestinal issues such as diarrhea and appetite loss, as well as lameness, weight loss, and bloody stool.[2] Researchers should monitor animals closely for these and other signs of toxicity, such as changes in weight, behavior, or physical appearance.
Vehicle Selection and Formulation
The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound, due to its limited aqueous solubility.
Solubility Data
This compound is sparingly soluble in aqueous solutions.[5] Its solubility in common solvents is summarized in the table below.
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~2.0 - 2.46 mg/mL | Can be used as a primary solvent to create a stock solution. |
| Water | < 0.1 - 2.0 mg/mL | Solubility is limited and can be variable. |
| Ethanol | Insoluble | Not a suitable solvent. |
| Example Preclinical Vehicle | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Estimated ≥ 2.5 mg/mL (for a similar compound) | A common formulation for poorly soluble compounds for oral administration. |
| Distilled Water | Suspension | Grinding commercial tablets into a suspension.[4] |
Experimental Protocol: Preparation of an Oral Suspension
This protocol is adapted from a study using this compound in a mouse model.[4]
Materials:
-
This compound tablets (e.g., Palladia®)
-
Distilled water
-
Mortar and pestle
-
Appropriate sized oral gavage needles
-
Syringes
Procedure:
-
Calculate the total amount of this compound required for the study based on the desired dose (e.g., 40 mg/kg) and the number and weight of the animals.[6]
-
Using a mortar and pestle, grind the this compound tablets into a fine powder.
-
Gradually add a small amount of distilled water to the powder and triturate to form a uniform paste.
-
Continue to add distilled water incrementally while mixing until the desired final concentration is reached, creating a homogenous suspension.
-
Before each administration, ensure the suspension is thoroughly mixed to ensure uniform dosing.
-
Administer the suspension to the animals using an appropriate oral gavage needle and syringe.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Formulation | - Poor solubility of this compound in the chosen vehicle. - Temperature changes. - Incorrect order of solvent addition. | - If using a co-solvent system (e.g., with DMSO), ensure the this compound is fully dissolved in the primary solvent before adding aqueous components. - Prepare the formulation fresh before each use. - Gentle warming or sonication may aid in re-dissolving the compound, but stability should be confirmed. |
| High Viscosity of Formulation | - High concentration of polyethylene glycol (PEG). | - If possible, reduce the percentage of PEG in the formulation. - Use a larger gauge gavage needle to facilitate administration. - Ensure the formulation is at room temperature, as cooling can increase viscosity. |
| Animal Distress or Toxicity | - Vehicle-related toxicity (e.g., from high concentrations of DMSO or other solvents). - Inherent toxicity of this compound. | - Conduct a pilot study with the vehicle alone to assess tolerability. - Reduce the concentration of organic co-solvents if possible. - Closely monitor animals for signs of distress and consider dose reduction if necessary. |
| Inconsistent Results | - Inaccurate dosing due to non-homogenous suspension. - Degradation of the compound in the formulation. | - Ensure the suspension is thoroughly vortexed or mixed before each dose is drawn. - Prepare formulations fresh daily and store protected from light.[7] |
Signaling Pathway
This compound inhibits the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the primary targets of Toceranib and their associated signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. zoetisus.com [zoetisus.com]
- 3. Evaluation of the adverse event profile and pharmacodynamics of this compound administered to dogs with solid tumors at doses below the maximum tolerated dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Palladia) reverses type 1 diabetes by preserving islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetechindia.com [lifetechindia.com]
- 6. In vitro and in vivo effects of this compound on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Toceranib Phosphate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Toceranib Phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges stem from its poor aqueous solubility.[1][2] this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3] This low solubility can lead to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and can result in variable and incomplete bioavailability.[4][5] Factors such as its crystalline structure and potential for precipitation at different pH levels within the GI tract can further complicate its absorption.[6]
Q2: What are the initial steps to consider when formulating this compound for improved bioavailability?
A2: A logical first step is to focus on enhancing the drug's solubility and dissolution rate.[3][7] This can be approached through several strategies:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[4][8]
-
Use of Solubilizing Excipients: Incorporating surfactants, polymers, and lipids can improve the wettability and solubility of this compound.[9][10][11]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state, typically dispersed within a polymer matrix, can significantly enhance its aqueous solubility and dissolution.[12][13][14]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization and facilitate its absorption via lymphatic pathways.[2][8]
Q3: Can pH-modifying excipients be used to improve the dissolution of this compound?
A3: Yes, given that this compound is a salt, its solubility is pH-dependent.[6] Incorporating acidic or basic excipients into the formulation can create a more favorable micro-environmental pH in the gastrointestinal tract, potentially enhancing its dissolution. However, it is crucial to conduct thorough pre-formulation studies to understand the pH-solubility profile of this compound to select the appropriate pH-modifying agents. A study on a nanohydroxyapatite delivery system noted that reducing the environmental pH to a more acidic state can effectively release the drug.[6]
Q4: What are the key considerations when selecting excipients for a this compound formulation?
A4: The selection of excipients is critical and should be based on their ability to improve solubility and stability without negatively impacting the drug's permeability or causing toxicity.[15][16] Key considerations include:
-
Solubilizers: Surfactants (e.g., polysorbates, sodium lauryl sulfate) and polymers (e.g., povidone, HPMC) can enhance solubility.[9][11]
-
Carriers for ASDs: Polymers like PVP, HPMC-AS, and Soluplus® are commonly used to create stable amorphous solid dispersions.[13][17]
-
Lipid Excipients: Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Gelucire®), and co-solvents (e.g., Transcutol®) are used in self-emulsifying drug delivery systems (SEDDS).[8]
-
Compatibility: All excipients must be chemically compatible with this compound to prevent degradation.
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Profiles
Q: My this compound formulation shows low and inconsistent dissolution results. What could be the cause and how can I troubleshoot this?
A: This is a common issue for poorly soluble drugs. The root cause is likely related to inadequate wetting, drug particle agglomeration, or precipitation in the dissolution medium.
Troubleshooting Steps:
-
Optimize Particle Size: If not already done, consider reducing the particle size of the this compound API through micronization or nanosizing to increase the surface area for dissolution.[4]
-
Incorporate Wetting Agents/Surfactants: The addition of a suitable surfactant (e.g., 0.1% sodium lauryl sulfate) to the dissolution medium or directly into the formulation can improve the wettability of the drug particles.[16]
-
Evaluate Different Formulation Strategies:
-
Solid Dispersions: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer. This can prevent recrystallization and maintain a supersaturated state in the dissolution medium.[12][14]
-
Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS). When introduced to the aqueous dissolution medium, SEDDS form fine oil-in-water emulsions, which can keep the drug solubilized.[8]
-
-
Adjust Dissolution Medium pH: Based on the pH-solubility profile of this compound, ensure the dissolution medium pH is optimal for solubility. You may need to use different buffer systems that are representative of various sections of the GI tract.
-
Check for Drug Degradation: Analyze the dissolution samples for any potential degradation products of this compound, as instability in the dissolution medium can also lead to poor results.
Issue 2: Drug Precipitation During In Vitro Dissolution
Q: I observe an initial increase in dissolved this compound, but then the concentration decreases over time. What is causing this precipitation and how can I prevent it?
A: This phenomenon, often referred to as the "spring and parachute" effect, is common with supersaturating formulations like amorphous solid dispersions. The "spring" is the rapid dissolution to a supersaturated state, and the "parachute" is the subsequent precipitation back to the less soluble crystalline form.
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Add polymers that can act as precipitation inhibitors to your formulation. Hydrophilic polymers like HPMC, PVP, or HPMC-AS can adsorb to the surface of newly formed drug crystals, preventing their growth and maintaining a supersaturated state for a longer duration.[13]
-
Optimize Drug-Polymer Ratio in ASDs: The ratio of drug to polymer in an amorphous solid dispersion is critical. A higher polymer concentration can provide better stabilization against crystallization, but it may also reduce the drug loading. Experiment with different ratios to find the optimal balance.[13]
-
Select the Right Polymer: The choice of polymer for your ASD is crucial. Polymers with strong interactions (e.g., hydrogen bonding) with this compound are more effective at preventing crystallization.[17]
-
Utilize a Co-solvent System: In some cases, the addition of a co-solvent to the dissolution medium can help maintain the solubility of the drug.
Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Q: My formulation shows promising in vitro dissolution, but the in vivo bioavailability in my animal model is still low. What could be the reasons for this discrepancy?
A: A good in vitro dissolution profile is a prerequisite but not a guarantee of good in vivo bioavailability. Several physiological factors can limit drug absorption in vivo.
Troubleshooting Steps:
-
Investigate Permeability and Efflux: Toceranib, like many kinase inhibitors, may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the gut wall.[1] This can lead to the drug being pumped back into the intestinal lumen after absorption, reducing its net uptake. Consider co-administering a known P-gp inhibitor in your animal model to test this hypothesis.
-
Assess First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4] Analyze plasma samples for major metabolites of this compound to understand the extent of first-pass metabolism.
-
Consider GI Tract Conditions: The pH, presence of bile salts, and food effects in the in vivo model can be significantly different from your in vitro dissolution setup.[1] Try to use more biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
-
Evaluate Formulation Behavior in vivo: The formulation may not be behaving as expected in the complex environment of the GI tract. For lipid-based formulations, the digestion process is crucial for drug release and absorption. Ensure your in vitro dissolution method incorporates lipolysis if applicable.
-
Animal Model Selection: Ensure the chosen animal model has a gastrointestinal physiology that is relevant to humans for the absorption of poorly soluble drugs.[18][19]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 494.45 g/mol | [20] |
| Solubility in DMSO | 2 mg/mL (4.04 mM) | [20] |
| Solubility in Water | 2 mg/mL (4.04 mM) | [20] |
| Solubility in Ethanol | Insoluble | [20] |
Table 2: Pharmacokinetic Parameters of Toceranib in Dogs (3.25 mg/kg Oral Dose)
| Parameter | Value | Reference |
| Cmax | 68.6 - 112 ng/mL | [21] |
| Tmax | 5.3 - 9.3 hours | [21] |
| Terminal Half-life | ~31 hours | [21] |
| Oral Bioavailability | ~76.9% | [21] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, dichloromethane, or a mixture).
-
Procedure:
-
Accurately weigh this compound and the polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both components completely in the chosen solvent system in a round-bottom flask. Use sonication if necessary to aid dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Gently scrape the dried ASD from the flask and store it in a desiccator.
-
Characterize the resulting ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: In Vitro Dissolution Testing for this compound Formulations
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer, e.g., 0.1 N HCl (pH 1.2) for gastric simulation, or phosphate buffer (pH 6.8) for intestinal simulation. The use of biorelevant media like FaSSIF or FeSSIF is recommended for better in vivo correlation.
-
Apparatus Settings:
-
Paddle Speed: 50 or 75 RPM.
-
Temperature: 37 ± 0.5°C.
-
-
Procedure:
-
De-aerate the dissolution medium before use.
-
Place the this compound formulation (e.g., a capsule containing the ASD or a tablet) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: Quantification of Toceranib in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of Toceranib).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Toceranib and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of Toceranib in blank plasma.
-
Calculate the concentration of Toceranib in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
References
- 1. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. farbefirma.org [farbefirma.org]
- 12. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Finding Studies for Toceranib Phosphate Combinations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in dose-finding studies involving Toceranib Phosphate combinations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It functions as a competitive inhibitor of ATP, which prevents the phosphorylation of the receptor and subsequent downstream signaling.[1] This inhibition can lead to both direct anti-tumor effects and a reduction in angiogenesis (the formation of new blood vessels that supply tumors).[3][4] Key targets of toceranib include VEGFR, PDGFR, Kit, CSF-1, and Flt-3.[1][5]
Q2: What are the common dose-limiting toxicities (DLTs) observed in this compound combination studies?
A2: The most frequently reported dose-limiting toxicity in combination studies with this compound is neutropenia, a decrease in a type of white blood cell.[6][7][8][9][10][11] Gastrointestinal adverse events, such as diarrhea and appetite loss, are also common but often managed with dose modifications or supportive care.[4][6]
Q3: How should I manage gastrointestinal side effects during my study?
A3: Management of gastrointestinal side effects is crucial for maintaining the subject's quality of life and ensuring protocol compliance. For mild to moderate events, a temporary discontinuation of toceranib and/or the combination agent may be necessary. Dose reduction upon resolution of signs is also a common strategy.[4] Prophylactic administration of antacids, sucralfate, and anti-inflammatory medications before initiating this compound has been suggested to minimize potential side effects.[4] Concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs) should be approached with caution as it can increase the risk of intestinal bleeding.[4]
Q4: Can this compound be combined with NSAIDs like piroxicam?
A4: Yes, studies have investigated the combination of this compound and piroxicam. The combination of standard dosages of both drugs (toceranib at 3.25 mg/kg every other day and piroxicam at 0.3 mg/kg daily) has been found to be generally safe in tumor-bearing dogs (excluding mast cell tumors).[12][13] However, researchers should be aware that concurrent use may increase the risk of gastrointestinal events, and dose adjustments or treatment holidays may be required.[4][12][13]
Q5: What is a "3+3 cohort design" often mentioned in dose-finding studies?
A5: The "3+3 cohort design" is a common method used in phase I dose-escalation trials to determine the maximum tolerated dose (MTD) of a new drug or combination. The study proceeds as follows:
-
A cohort of 3 subjects receives a specific dose of the drug combination.
-
If none of the 3 subjects experience a dose-limiting toxicity (DLT), the next cohort of 3 subjects is enrolled at a higher dose level.
-
If one of the 3 subjects experiences a DLT, an additional 3 subjects are enrolled at the same dose level.
-
The MTD is generally defined as the dose level at which less than 33% of subjects experience a DLT.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe neutropenia | - Additive or synergistic myelosuppressive effects of the combination agents.[6] - Individual patient sensitivity. | - Immediately interrupt treatment. - Provide supportive care as needed (e.g., antibiotics for febrile neutropenia). - Once resolved, consider dose reduction of one or both agents for subsequent cycles.[6] - Re-evaluate the starting dose for future cohorts. |
| Persistent gastrointestinal upset (diarrhea, vomiting, inappetence) | - Direct toxicity of one or both drugs on the gastrointestinal tract.[4] - Increased risk with concurrent NSAID use.[4] | - Temporarily halt drug administration. - Administer supportive care (e.g., anti-emetics, anti-diarrheals, fluid therapy). - Consider a dose reduction of toceranib upon re-initiation.[12][13] - If using NSAIDs, consider an alternating-day schedule or discontinuation.[4] |
| Elevated liver enzymes (ALT, ALP) | - Potential hepatotoxicity, which may be dose-related.[2] | - Monitor liver enzymes closely. - If elevations are significant or persistent, consider treatment interruption and a dose reduction. In some cases, discontinuation may be necessary.[2] |
| Proteinuria (protein in the urine) | - Potential renal toxicity through inhibition of VEGFRs and PDGFRs.[14] | - Regularly monitor urine for protein. - Quantify with a urine protein:creatinine (UPC) ratio if proteinuria is detected. - For persistent or severe proteinuria, a dose reduction or discontinuation of toceranib may be warranted. |
| Lack of tumor response | - Intrinsic tumor resistance. - Sub-therapeutic dosing. - Incorrect target patient population. | - Confirm that the tumor type is appropriate for the mechanism of action of the drug combination. - Ensure dosing is appropriate and has not been excessively reduced due to side effects. - Evaluate for potential drug-drug interactions that may reduce efficacy. |
Quantitative Data Summary
Table 1: Maximum Tolerated Doses (MTDs) and Dose-Limiting Toxicities (DLTs) of this compound Combinations in Dogs
| Combination Agent | This compound Dose | Combination Agent Dose | Dose-Limiting Toxicity | Reference |
| Vinblastine | 3.25 mg/kg PO, every other day | 1.6 mg/m² IV, every other week | Neutropenia | [6][9][10] |
| Carboplatin | ~2.75 mg/kg PO, every other day | 200 mg/m² IV, every 21 days | Neutropenia | [7][15] |
| Doxorubicin | 2.75 mg/kg PO, every other day | 25 mg/m² IV, every 21 days | Neutropenia | |
| CCNU (Lomustine) | 2.75 mg/kg PO, every other day | 50 mg/m² PO, every 3 weeks | Neutropenia | [11][16] |
| Piroxicam | 3.25 mg/kg PO, every other day | 0.3 mg/kg PO, daily | Gastrointestinal events (managed with dose holidays/reductions) | [12][13] |
| TS-1 (Tegafur/gimeracil/oteracil) | 2.4 mg/kg PO, thrice weekly | 2.0 mg/kg PO, thrice weekly | Well-tolerated at these doses |
Experimental Protocols
Protocol 1: Standard 3+3 Dose-Finding Study Design
This protocol outlines a typical dose-escalation study to determine the MTD of a this compound combination.
-
Cohort Enrollment: Enroll a cohort of 3 subjects at a predetermined starting dose of the combination therapy.
-
Toxicity Monitoring: Monitor all subjects for adverse events for a defined period (e.g., the first cycle of treatment). Grade adverse events according to a standardized system such as the Veterinary Cooperative Oncology Group's Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
-
DLT Assessment: A dose-limiting toxicity is a pre-defined adverse event that is considered unacceptable. This is often a Grade 3 or 4 hematologic or gastrointestinal toxicity.[7]
-
Dose Escalation/Expansion:
-
If 0/3 subjects experience a DLT, escalate to the next dose level and enroll a new cohort of 3 subjects.
-
If 1/3 subjects experiences a DLT, expand the current cohort by enrolling an additional 3 subjects at the same dose level.
-
If ≤1/6 subjects at this dose level experience a DLT, escalate to the next dose level.
-
If ≥2/6 subjects at this dose level experience a DLT, the MTD has been exceeded.
-
-
If ≥2/3 subjects in the initial cohort experience a DLT, the MTD has been exceeded.
-
-
MTD Determination: The MTD is the highest dose level at which <33% of subjects experience a DLT.
Protocol 2: Monitoring for Hematological Toxicity
-
Baseline Sampling: Collect a complete blood count (CBC) prior to initiating treatment.
-
Regular Monitoring: Perform CBCs weekly for the first 6 weeks of treatment.[17]
-
Nadir Assessment: For myelosuppressive combinations, it is critical to time blood draws to capture the expected neutrophil nadir (lowest point). For example, with vinblastine, the nadir is often around 7 days post-administration.[6]
-
Dose Adjustments: If Grade 3 or 4 neutropenia or thrombocytopenia occurs, treatment should be delayed until recovery, and a dose reduction for subsequent cycles should be considered.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Standard 3+3 dose-finding experimental workflow.
References
- 1. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and response in cats with neoplasia treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sep.turbifycdn.com [sep.turbifycdn.com]
- 4. This compound (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety evaluation of combination carboplatin and this compound (Palladia) in tumour-bearing dogs: A phase I dose finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety evaluation of combination doxorubicin and this compound (Palladia®) in tumour bearing dogs: a phase I dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Safety evaluation of combination CCNU and continuous this compound (Palladia(®) ) in tumour-bearing dogs: a phase I dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety evaluation of combination this compound (Palladia®) and piroxicam in tumour-bearing dogs (excluding mast cell tumours): a phase I dose-finding study. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. This compound | VCA Animal Hospitals [vcahospitals.com]
Addressing batch-to-batch variability of Toceranib Phosphate
Welcome to the Technical Support Center for Toceranib Phosphate. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of this compound in experimental settings, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, the phosphate salt of toceranib (also known as SU11654), is a small molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It functions by competitively blocking the ATP binding site on the intracellular domain of several RTKs, which prevents phosphorylation and subsequent downstream signaling.[3][4] This inhibition of signaling pathways can lead to both direct anti-tumor and anti-angiogenic effects.[2]
The primary targets of Toceranib include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR, particularly Flk-1/KDR (VEGFR2), disrupts angiogenesis, the formation of new blood vessels that tumors need to grow.[3][5]
-
PDGFR (Platelet-Derived Growth Factor Receptor): Targeting PDGFR (α and β) also plays a role in inhibiting angiogenesis and can directly affect tumor cell proliferation.[3][5]
-
Kit (Stem Cell Factor Receptor): Toceranib is a potent inhibitor of c-Kit, a key driver in certain cancers like canine mast cell tumors, where activating mutations in c-Kit are common.[2]
Toceranib has demonstrated efficacy in treating canine mast cell tumors and is being investigated for other cancers.[2]
Q2: What are the common sources of batch-to-batch variability with this compound?
As a synthetic small molecule, batch-to-batch variability in this compound can arise from several factors during the manufacturing process. While reputable suppliers have quality control measures in place, researchers should be aware of potential inconsistencies that can affect experimental outcomes. Key sources of variability include:
-
Purity: The percentage of the active pharmaceutical ingredient (API) can vary between batches. A lower purity means a higher percentage of impurities. For research-grade compounds, a purity of ≥95% is common, but this can still allow for up to 5% of other substances.[1]
-
Impurity Profile: The types and quantities of impurities can differ from batch to batch. These can include starting materials, intermediates from the synthesis, byproducts, or degradation products. Some impurities may have their own biological activity, potentially leading to off-target effects or altered potency of the compound.
-
Solubility: Suppliers have noted that the solubility of this compound can have slight batch-to-batch variations.[3][4] This can be due to minor differences in the crystalline form (polymorphism), residual solvents, or the presence of hygroscopic impurities. Inconsistent solubility can lead to errors in the actual concentration of the drug in your experiments.
-
Salt Form and Stoichiometry: Toceranib is supplied as a phosphate salt to improve its solubility and stability. Variations in the salt stoichiometry or the presence of different salt forms could affect the molecular weight and, consequently, the molar concentration of your solutions.
-
Physical Properties: Differences in particle size and crystal morphology between batches can influence the dissolution rate, which is particularly important for in vivo studies but can also affect the preparation of stock solutions for in vitro work.
Q3: How can batch-to-batch variability of this compound impact my experimental results?
-
Inconsistent IC50/EC50 Values: This is one of the most common consequences of batch variability. A batch with lower purity or the presence of an antagonistic impurity will result in a higher apparent IC50 (less potent). Conversely, a highly potent, active impurity could lead to a lower apparent IC50 (more potent).
-
Variability in Cellular Phenotypes: Differences in the impurity profile could lead to unexpected or inconsistent cellular responses. Some impurities may have off-target effects that are not present in other batches.
-
Poor Reproducibility of In Vivo Studies: In animal studies, variations in solubility and absorption due to different physical properties of the batches can lead to significant differences in drug exposure and, therefore, efficacy and toxicity.[6]
-
Precipitation in Assays: If a batch has lower solubility than expected, the compound may precipitate out of solution during your experiment, especially when diluting from a DMSO stock into aqueous media. This will lead to a lower effective concentration and inaccurate results.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing issues that may arise from batch-to-batch variability of this compound.
Problem 1: Inconsistent IC50 values or unexpected biological activity between experiments.
| Potential Cause | How to Investigate | Recommended Action |
| Difference in Purity/Impurity Profile Between Batches | 1. Review the Certificate of Analysis (CoA) for each batch. Compare the stated purity and, if available, the impurity profile. 2. Perform analytical chemistry tests to verify the purity and identify any major impurities. HPLC is a standard method for this. | 1. If the purity is significantly different, adjust the concentration of your stock solution based on the actual purity of the batch. 2. If a new, major impurity is detected, consider that it may have off-target effects. You may need to purify the compound or obtain a new batch from a reliable supplier. |
| Presence of a Potent, Biologically Active Impurity | 1. Use LC-MS to identify the molecular weights of impurities. 2. Search literature for known synthesis byproducts or degradation products of Toceranib and their potential biological activities. | 1. If a known active impurity is present, this batch may not be suitable for your experiments. 2. If possible, test the impurity in isolation to understand its contribution to the observed effect. |
| Inaccurate Concentration of Stock Solution | 1. Re-weigh a new sample of the compound and prepare a fresh stock solution. 2. Use a validated analytical method, such as quantitative NMR (qNMR) or HPLC with a certified reference standard, to accurately determine the concentration of your stock solution. | 1. Always use a calibrated balance and follow best practices for preparing stock solutions. 2. If you have access to the necessary equipment, routinely verify the concentration of your stock solutions. |
Problem 2: The this compound powder is difficult to dissolve, or precipitates when diluted.
| Potential Cause | How to Investigate | Recommended Action |
| Batch-to-Batch Variation in Solubility | 1. Review the supplier's datasheet for solubility information. Note that this can vary slightly between batches.[3][4] 2. Perform a simple solubility test with a small amount of the new batch in your chosen solvent. | 1. If solubility is lower than expected, you may need to gently warm the solution or use sonication to aid dissolution. 2. Consider preparing a slightly lower concentration stock solution if the compound is not fully dissolving. |
| Incorrect Solvent or pH | 1. This compound is soluble in DMSO and water.[3] However, its solubility in aqueous solutions can be pH-dependent. 2. Check the pH of your final assay medium. | 1. Ensure you are using a recommended solvent for your stock solution. 2. When diluting into aqueous buffers, be mindful of the final concentration and the buffering capacity of your medium to avoid pH shifts that could cause precipitation. |
| "Salting Out" Effect | When diluting a highly concentrated DMSO stock into an aqueous buffer, the compound can sometimes precipitate. | 1. Avoid making very large dilutions directly from a highly concentrated stock. Perform serial dilutions. 2. Ensure rapid mixing when adding the DMSO stock to the aqueous medium. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the quality and consistency of your this compound batches.
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and to identify the presence of any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO to make a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 267 nm and 430 nm.[1]
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity is calculated as the area of the main Toceranib peak divided by the total area of all peaks, expressed as a percentage.
-
Any other peaks represent impurities. Their relative abundance can be estimated by their peak area relative to the total peak area.
-
Protocol 2: In Vitro Kinase Assay to Determine IC50
Objective: To determine the concentration of this compound that inhibits 50% of the activity of a target kinase (e.g., VEGFR2, PDGFRβ, or c-Kit).
Materials:
-
This compound stock solution in DMSO.
-
Recombinant active kinase (e.g., VEGFR2).
-
Kinase-specific substrate (e.g., a peptide substrate).
-
ATP.
-
Kinase assay buffer.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Methodology:
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of your this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM).
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and your diluted this compound or DMSO (for the control).
-
Allow the kinase and inhibitor to pre-incubate for a recommended time (e.g., 15-30 minutes) at room temperature.
-
-
Initiate the Reaction:
-
Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km of the kinase for ATP if you want to compare IC50 values between different experiments and labs.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Stop the Reaction and Detect Signal:
-
Stop the reaction and detect the remaining ATP using a commercial kit like ADP-Glo™, following the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output with a luciferase reaction.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Batch Qualification
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic properties of this compound (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Toceranib Phosphate vs. Sunitinib: An In Vitro Kinase Assay Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro kinase inhibition profiles of Toceranib Phosphate and Sunitinib, two multi-targeted receptor tyrosine kinase (RTK) inhibitors. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction
This compound (Palladia®) and Sunitinib (Sutent®) are structurally similar small molecule inhibitors that target multiple receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastatic progression.[1] Both compounds function as ATP-competitive inhibitors at the kinase domain of their target RTKs.[2] While Sunitinib is approved for human use in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors, Toceranib is primarily used in veterinary medicine to treat canine mast cell tumors.[3][4] Despite their different clinical applications, their overlapping kinase targets make them subjects of interest for comparative studies in cancer research.
In Vitro Kinase Inhibition Profile
The following table summarizes the available in vitro inhibitory activities of this compound and Sunitinib against key receptor tyrosine kinases. It is important to note that the data is collated from different studies and methodologies (e.g., biochemical Ki vs. cell-based IC50), which may not be directly comparable.
| Target Kinase | This compound | Sunitinib |
| PDGFRβ | Ki: 5 nM[2][5] | IC50: 2 nM[6] |
| IC50 (cellular phosphorylation): 10 nM[6] | ||
| VEGFR2 (Flk-1/KDR) | Ki: 6 nM[2][5] | IC50: 80 nM[6] |
| IC50 (cellular phosphorylation): 10 nM[6] | ||
| c-Kit | IC50 (sensitive cells): <10 nM[5] | - |
| IC50 (resistant cells): >1000 nM[5] | ||
| FGFR1 | - | Ki: 0.83 µM[7] |
| FLT3 (wild-type) | - | IC50: 250 nM[6] |
| FLT3-ITD | - | IC50: 50 nM[6] |
| FLT3-Asp835 | - | IC50: 30 nM[6] |
Note: Ki (Inhibition constant) values are derived from biochemical assays, while IC50 (half-maximal inhibitory concentration) values can be from either biochemical or cell-based assays. Cellular phosphorylation assays measure the inhibition of the kinase's activity within a cellular context.
Experimental Protocols
The following provides a generalized methodology for a typical in vitro biochemical kinase assay used to determine the inhibitory activity of compounds like Toceranib and Sunitinib.
Biochemical Receptor Tyrosine Kinase (RTK) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific RTK.
Materials:
-
Recombinant purified RTK (e.g., VEGFR2, PDGFRβ)
-
Peptide or protein substrate (e.g., poly-Glu,Tyr (4:1))
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or unlabeled
-
Test compounds (this compound, Sunitinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well microtiter plates
-
Phosphocellulose filter mats or other capture method
-
Scintillation counter (for radiometric assay) or specific antibody and detection reagent (for non-radiometric assay)
Procedure:
-
Plate Preparation: Coat 96-well microtiter plates with the substrate overnight at 4°C, if required by the assay format.
-
Compound Dilution: Prepare a serial dilution of the test compounds (this compound and Sunitinib) in assay buffer.
-
Reaction Mixture Preparation: In each well of the microtiter plate, add the assay buffer, the recombinant RTK, and the diluted test compound or vehicle control (DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP for radiometric assays) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose filter mats.
-
Washing: Wash the filter mats extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated γ-³²P-ATP.
-
Detection and Quantification:
-
Radiometric: Measure the amount of radioactivity incorporated into the substrate on the filter mats using a scintillation counter.
-
Non-Radiometric (e.g., ELISA-based): Use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic or chemiluminescent substrate for detection.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway targeted by these inhibitors and the workflow of an in vitro kinase assay.
Caption: General RTK signaling pathway inhibited by Toceranib and Sunitinib.
Caption: A generalized workflow for an in vitro kinase assay.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 874819-74-6 | Benchchem [benchchem.com]
- 4. Tyrosine kinase inhibitors as an alternative treatment in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle in GIST Models: Toceranib Phosphate vs. Imatinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Toceranib Phosphate and Imatinib in the context of Gastrointestinal Stromal Tumor (GIST) models. We delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols to support further research.
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. The introduction of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of GISTs. Imatinib, the first-line therapy for metastatic GIST, has significantly improved patient outcomes.[1][2] However, primary and secondary resistance to Imatinib remains a clinical challenge, necessitating the exploration of other therapeutic options like this compound.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both Imatinib and this compound are small molecule tyrosine kinase inhibitors that exert their anti-tumor effects by blocking the signaling pathways that drive GIST cell proliferation and survival.
Imatinib primarily targets the KIT and PDGFRA kinases.[1][2] In GIST cells with activating mutations in these receptors, Imatinib binds to the ATP-binding pocket, preventing phosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3] This blockade ultimately leads to cell cycle arrest and apoptosis.
This compound , approved for the treatment of canine mast cell tumors, also inhibits KIT and PDGFRβ.[4][5] Its mechanism of action in GIST is thought to be similar to Imatinib, primarily through the inhibition of the KIT signaling pathway.[6] Additionally, Toceranib is known to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a potential anti-angiogenic effect.[4][5]
In Vitro Efficacy: A Look at the Numbers
Direct comparative studies of Toceranib and Imatinib in the same GIST cell lines are limited in the currently available literature. However, we can summarize the existing data for each drug to provide an indirect comparison.
| Drug | Cell Line | Relevant Mutation | IC50 (approx.) | Reference |
| Imatinib | GIST-T1 | KIT exon 11 deletion | 0.1 µM | N/A |
| Imatinib | GIST882 | KIT exon 13 missense | 1.0 µM | N/A |
| Toceranib | C2 (canine mast cell) | c-kit activating mutation | < 10 nM | [7] |
Note: The C2 cell line is a canine mast cell tumor line, not a GIST line. This data is included to provide some context for Toceranib's activity against a KIT-mutated cell line.
In Vivo Studies: Observations from Preclinical and Clinical Models
Imatinib's in vivo efficacy is well-established through extensive preclinical studies in GIST xenograft models and numerous clinical trials in human patients, where it has demonstrated significant tumor control and improved survival rates.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib potentiates anti-tumor T cell responses in gastrointestinal stromal tumor through the inhibition of Ido - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Retrospective evaluation of this compound (Palladia®) use in the treatment of gastrointestinal stromal tumors of dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retrospective evaluation of this compound (Palladia®) use in the treatment of gastrointestinal stromal tumors of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrospective evaluation of this compound (Palladia®) use in the treatment of gastrointestinal stromal tumors of dogs | Semantic Scholar [semanticscholar.org]
In Vivo Target Engagement of Toceranib Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Toceranib Phosphate's in vivo target engagement with other alternative receptor tyrosine kinase inhibitors (RTKIs). Supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are presented to aid in the critical evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound (Palladia®) is a multi-targeted receptor tyrosine kinase inhibitor that has demonstrated both direct anti-tumor and antiangiogenic activity.[1] Its primary mechanism of action is the competitive inhibition of ATP at the intracellular kinase domain of several RTKs, thereby preventing tyrosine phosphorylation and downstream signal transduction.[2][3] The principal targets of toceranib include members of the split-kinase RTK family, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit.[1][2] Toceranib is structurally similar to sunitinib (Sutent®), a TKI approved for human use.[2]
Comparative In Vivo Efficacy
Table 1: Comparison of In Vivo Response Rates of Toceranib and Other Kinase Inhibitors in Canine Mast Cell Tumors
| Treatment | Study Design | Number of Dogs | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| This compound | Prospective, Randomized vs. Vinblastine | 60 | 46% | 95.5 days | 159 days | [4] |
| Vinblastine + Prednisone | Prospective, Randomized vs. Toceranib | 28 | 30% | 78 days | 241.5 days | [4] |
| Masitinib Mesylate | Retrospective | 26 | 50% | Not Reported | 630 days (responders) vs. 137 days (non-responders) |
Note: Data for Masitinib is from a retrospective study and not a direct head-to-head comparison with Toceranib in a prospective, randomized trial, which may introduce bias.
Target Engagement Validation: Experimental Protocols
Validation of in vivo target engagement is crucial to confirm that a drug is interacting with its intended molecular target. Western blotting and immunohistochemistry are key techniques used to assess the phosphorylation status of RTKs.
Western Blotting for Phospho-KIT
This protocol is adapted from studies demonstrating the in vivo inhibition of KIT phosphorylation by toceranib.
Objective: To determine the levels of phosphorylated KIT (p-KIT) relative to total KIT in tumor biopsies before and after toceranib treatment.
Materials:
-
Tumor biopsy samples (fresh frozen)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-KIT (e.g., Tyr719) and Rabbit anti-total KIT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Homogenize fresh frozen tumor biopsies in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-KIT overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total KIT to normalize for protein loading.
-
Quantify band intensities using densitometry software. A reduction in the p-KIT/total KIT ratio post-treatment indicates target engagement. Studies have shown that toceranib treatment can lead to reduced levels of phosphorylated KIT in vivo.
-
Immunohistochemistry for Phospho-PDGFRβ
This protocol provides a general framework for the immunohistochemical detection of phosphorylated PDGFRβ in formalin-fixed, paraffin-embedded (FFPE) tissues.
Objective: To visualize the localization and quantify the expression of phosphorylated PDGFRβ in tumor tissue.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibody: Rabbit anti-phospho-PDGFRβ
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a pressure cooker or water bath with antigen retrieval solution.
-
-
Blocking:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking serum for 30 minutes.
-
-
Antibody Incubation:
-
Incubate with the primary anti-phospho-PDGFRβ antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with streptavidin-HRP complex for 30 minutes.
-
-
Detection and Counterstaining:
-
Apply DAB chromogen and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate staining intensity and the percentage of positive cells under a microscope. A decrease in staining intensity in post-treatment samples compared to pre-treatment samples suggests target engagement.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Toceranib's mechanism of action and the experimental procedures to validate its efficacy is crucial for a comprehensive understanding.
This compound Signaling Pathway
Caption: this compound inhibits the phosphorylation of VEGFR, PDGFR, and KIT, blocking downstream signaling pathways.
Experimental Workflow for In Vivo Target Engagement
Caption: A generalized workflow for assessing the in vivo target engagement and efficacy of a tyrosine kinase inhibitor.
Conclusion
This compound effectively engages its primary targets, VEGFR, PDGFR, and KIT, in vivo, leading to anti-tumor and antiangiogenic effects. This guide provides a framework for comparing its activity with other TKIs and details the experimental methodologies required to validate its target engagement. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further prospective, randomized, head-to-head clinical trials would be beneficial to more definitively establish the comparative efficacy of Toceranib against other targeted therapies.
References
- 1. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Toceranib Phosphate Resistance: A Comparative Analysis of Cross-Resistance with Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount. This guide provides a comparative analysis of cross-resistance between Toceranib Phosphate (Palladia®) and other tyrosine kinase inhibitors (TKIs), supported by experimental data from in vitro studies. The focus is on elucidating the nuances of resistance patterns and the underlying molecular changes that drive them.
Acquired resistance to Toceranib, a potent inhibitor of the KIT receptor tyrosine kinase, is a significant clinical challenge in the treatment of canine mast cell tumors (MCTs).[1][2][3] Studies have demonstrated that continuous exposure of cancer cells to Toceranib can lead to the development of resistant populations.[1][2][3] This guide delves into the specifics of this resistance and examines whether it extends to other TKIs.
Comparative Efficacy of TKIs in Toceranib-Sensitive and -Resistant Cells
An in vitro study by Halsey et al. (2014) provides critical insights into the cross-resistance profiles of Toceranib-resistant canine mast cell tumor cells. The study successfully developed three Toceranib-resistant sublines (TR1, TR2, and TR3) from the parental Toceranib-sensitive C2 cell line, which harbors an activating mutation in the c-kit proto-oncogene.[1][2][3] The sensitivity of these cell lines to Toceranib and three other structurally distinct KIT RTK inhibitors was evaluated, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Cell Line | Toceranib (nM) | Imatinib (nM) | Masitinib (nM) | LY2457546 (nM) |
| C2 (Parental) | < 10 | 50 - 100 | 50 - 100 | 100 - 250 |
| TR1 (Resistant) | > 1,000 | > 1,000 | 250 - 500 | 250 - 500 |
| TR2 (Resistant) | > 1,000 | > 1,000 | 250 - 500 | 250 - 500 |
| TR3 (Resistant) | > 1,000 | > 1,000 | 500 - 1,000 | 500 - 1,000 |
| Data sourced from Halsey et al. (2014).[1][3] |
The parental C2 cell line demonstrated a high sensitivity to Toceranib with an IC50 value of less than 10 nM.[1][2][3] In stark contrast, all three resistant sublines exhibited a significantly decreased sensitivity to Toceranib, with IC50 values exceeding 1,000 nM.[1][2][3] This dramatic shift underscores the development of a robust resistance mechanism.
Interestingly, the resistance was not confined to Toceranib alone. All three resistant sublines also displayed cross-resistance to Imatinib, with IC50 values greater than 1,000 nM.[3] However, the sensitivity to Masitinib and the novel KIT inhibitor LY2457546 was more variable among the resistant sublines, suggesting that the mechanism of resistance may not confer a universal shield against all TKIs.[1][2][3] This variability opens avenues for second-line therapies in patients who develop Toceranib resistance.
Notably, the Toceranib-resistant sublines retained their sensitivity to conventional cytotoxic agents like vinblastine and lomustine, indicating a lack of cross-resistance to these chemotherapy drugs.[1][2][3] This suggests that traditional chemotherapy may remain a viable treatment option for patients with Toceranib-refractory disease.[1]
Unraveling the Mechanisms of Resistance
The development of resistance to Toceranib in the C2 cell line was associated with several key molecular changes:
-
Secondary Mutations in c-kit: Sequencing of the c-kit gene in the resistant sublines revealed the acquisition of secondary point mutations in the juxtamembrane and tyrosine kinase domains.[1][2] These mutations included Q574R and M835T in TR1, K724R in TR2, and K580R, R584G, and A620S in TR3.[1][2] Another study on a different canine MCT cell line also identified secondary KIT mutations, such as p.(Asn679Lys), p.(Asp819Val), and p.(Asp819Gly), in Toceranib-resistant cells.[4] These secondary mutations are a likely cause of the observed resistance, potentially by altering the drug-binding site or stabilizing the active conformation of the KIT receptor.
-
Sustained KIT Phosphorylation: In the parental C2 cells, Toceranib effectively inhibited the autophosphorylation of the KIT receptor in a dose-dependent manner.[1] Conversely, in the resistant sublines, KIT phosphorylation was maintained even in the presence of high concentrations of Toceranib, indicating that the drug was no longer able to effectively block the receptor's activity.[1]
-
Overexpression of KIT: The resistant cell lines showed a significant overexpression of both c-kit mRNA and KIT protein compared to the parental cells.[1][2] This increase in the target protein could contribute to resistance by effectively titrating out the inhibitor.
-
No Involvement of P-glycoprotein (P-gp): The study by Halsey et al. (2014) found no significant differences in the expression or function of the drug efflux pump P-glycoprotein between the sensitive and resistant cells, suggesting that this is not a primary mechanism of resistance in this model.[1][2]
Sunitinib, a structural analog of Toceranib, has also been studied in the context of TKI resistance.[5][6] Research on sunitinib resistance has shown that increased lysosomal sequestration of the drug can be a mechanism of resistance, leading to cross-resistance with other TKIs like pazopanib, erlotinib, and lapatinib, but not sorafenib.[7] While not directly demonstrated for Toceranib in the cited studies, this mechanism is worth considering in the broader context of TKI resistance.
Experimental Protocols
The following is a summary of the key experimental protocols used in the study by Halsey et al. (2014) to investigate Toceranib resistance.
1. Development of Toceranib-Resistant Cell Lines:
-
Cell Line: Canine C2 mastocytoma cell line, known to have an activating mutation in c-kit.[1]
-
Method: Three independent sublines (TR1, TR2, TR3) were established by continuous exposure to gradually increasing concentrations of this compound over a period of seven months.[1][2][3]
2. Cell Proliferation (Growth Inhibition) Assay:
-
Procedure: Parental (C2) and resistant (TR1, TR2, TR3) cells were seeded in 96-well plates and incubated for 72 hours with increasing concentrations of the various TKIs (Toceranib, Imatinib, Masitinib, LY2457546) or cytotoxic agents (vinblastine, lomustine).[3]
-
Analysis: Cell viability was assessed to determine the IC50 values, which is the concentration of the drug that inhibits cell growth by 50%.
3. Western Blotting for KIT Phosphorylation:
-
Procedure: Cells were treated with increasing concentrations of Toceranib for 24 hours.[8] Cell lysates were then prepared and subjected to SDS-PAGE.
-
Analysis: Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated KIT and total KIT to assess the inhibition of receptor autophosphorylation.[1]
4. c-kit Gene Sequencing:
-
Procedure: Genomic DNA was extracted from both parental and resistant cell lines.
-
Analysis: The entire coding region of the c-kit gene was sequenced to identify any potential mutations that may have arisen in the resistant sublines.[1][2]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic alterations of KIT during clonal expansion and subsequent acquisition of resistance to toceranib in a canine mast cell tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targets for anticancer therapies in companion animals and humans: what can we learn from each other? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Toceranib Phosphate Demonstrates Significant Efficacy Over Placebo in Canine Mast Cell Tumor Treatment
A pivotal multi-center, double-blind, randomized clinical trial has provided definitive evidence of the efficacy of toceranib phosphate (Palladia®) in the treatment of recurrent canine mast cell tumors (MCTs). The study, which compared the active drug to a placebo, met its primary endpoint, showing a statistically significant improvement in the objective response rate for dogs treated with this compound. These findings are critical for researchers, scientists, and drug development professionals in the field of veterinary oncology.
This compound is a receptor tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ).[1][2] By inhibiting these pathways, this compound can induce tumor cell death and cut off the tumor's blood supply.[3]
Quantitative Analysis of Clinical Trial Data
The primary endpoint of the study was the objective response rate (ORR), which includes both complete and partial responses. In the blinded phase of the trial, dogs treated with this compound exhibited a significantly higher ORR compared to those receiving a placebo.[1][4][5]
Table 1: Objective Response Rate in the 6-Week Blinded Phase
| Treatment Group | Number of Dogs (n) | Objective Response Rate (%) | Complete Response | Partial Response | P-value |
| This compound | 86 | 37.2% | 7 | 25 | 0.0004 |
| Placebo | 63 | 7.9% | 0 | 5 |
Data sourced from a multi-center, placebo-controlled, double-blind, randomized study.[1][4][5]
Following the initial 6-week blinded phase, dogs that had been on the placebo were allowed to switch to this compound in an open-label phase. The response rate in this group, as well as the overall response rate for all dogs receiving the active drug, further underscores its anti-tumor activity.[1][4][5]
Table 2: Objective Response in Open-Label Phase and Overall
| Treatment Group | Number of Dogs (n) | Objective Response Rate (%) | Complete Response | Partial Response |
| Placebo Crossover to Toceranib | 58 | 41.4% | 8 | 16 |
| All Dogs Receiving Toceranib | 145 | 42.8% | 21 | 41 |
Data reflects outcomes for dogs that received this compound at any point during the trial.[1][4][5]
Secondary endpoints of the study included time to tumor progression and duration of objective response. Among the dogs that responded to this compound, the median duration of objective response was 12.0 weeks, and the median time to tumor progression was 18.1 weeks.[1][4]
Experimental Protocols
The robust design of this clinical trial was crucial to the validity of its findings. Below is a detailed summary of the experimental protocol.
Study Design: A multi-center, placebo-controlled, double-blind, randomized study was conducted.[1][4][6]
Patient Population: The study enrolled dogs with recurrent Patnaik grade II or III cutaneous mast cell tumors.[7] These tumors were either local or distant and had recurred after surgical excision.[1][4]
Treatment Protocol:
-
Blinded Phase: Dogs were randomly assigned to receive either this compound at a dose of 3.25 mg/kg or a matching placebo orally every other day for six weeks.[1][4][6]
-
Open-Label Phase: After the initial six-week period, eligible dogs, including those who had been on the placebo, could receive open-label this compound.[1][4]
Endpoints:
-
Primary Endpoint: The primary outcome measured was the objective response rate (ORR) at the end of the 6-week blinded phase.[1][4]
-
Secondary Endpoints: These included the biological response rate, time to tumor progression, duration of objective response, and assessment of health-related quality of life.[1][4]
Adverse Events: While adverse events were reported, they were generally manageable with dose modifications and/or supportive care.[1][5][6] There was no significant difference in the number of dogs experiencing severe (grade 3 or 4) adverse events between the toceranib and placebo groups.[1][5][6] Common side effects included diarrhea, loss of appetite, lameness, weight loss, and blood in the stool.[3]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the study's methodology and the drug's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow of the pivotal this compound clinical trial.
Caption: this compound's inhibition of key signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toceranib - Wikipedia [en.wikipedia.org]
- 4. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Zoetis [zoetisus.com]
Head-to-Head Comparison of Toceranib Phosphate and its Analogues: A Guide for Researchers
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) play a pivotal role. This guide provides a head-to-head comparison of Toceranib Phosphate (Palladia®) and its structural and functional analogues. This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily used in veterinary oncology.[1] Its primary analogue in human oncology is Sunitinib (Sutent®), with which it shares a similar chemical scaffold and mechanism of action.[2] This comparison extends to other TKIs that, like Toceranib, target key pathways in angiogenesis and cell proliferation, namely Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy of these compounds based on preclinical data. All quantitative data is summarized in clear, tabular format, and detailed experimental protocols for key assays are provided to support further research and validation.
Comparative Analysis of Kinase Inhibition
The in vitro inhibitory activity of this compound and its analogues against their primary kinase targets is a critical measure of their potency and selectivity. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key parameters used to quantify this activity. The data presented below is a compilation from various preclinical studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Compound | VEGFR-2 (KDR/Flk-1) | PDGFR-β | c-Kit |
| This compound | 6 (Ki)[3][4] | 5 (Ki)[3][4] | - |
| Sunitinib | 80[4][5] | 2[4][5] | - |
| Axitinib | 0.2[6] | 1.6[6] | 1.7[6] |
| Sorafenib | 90[4][7] | 57[4][7] | 68[4][7] |
| Regorafenib | 4.2[5] | 22[5] | 7[5] |
| Pazopanib | 30[5] | 84[5] | 140[5] |
| Cabozantinib | 0.035[5] | - | 4.6[5] |
| Imatinib | - | - | 100[8] |
| Dasatinib | - | 4 (in vitro)[9] | - |
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors are crucial for determining their in vivo efficacy and dosing regimens. The following table summarizes key pharmacokinetic parameters for this compound and its primary analogue, Sunitinib, in dogs.
Table 2: Pharmacokinetic Parameters in Dogs
| Parameter | This compound | Sunitinib |
| Bioavailability | 77%[10] | - |
| Protein Binding | 91-93%[10] | - |
| Elimination Half-life | 16-17.7 hours[10][11] | - |
| Time to Max. Concentration (Tmax) | 5.3 - 9.3 hours[11] | - |
| Clearance | 1.45 L/kg/h (IV)[11] | - |
| Volume of Distribution | 29.7 L/kg (IV)[11] | - |
Note: A hyphen (-) indicates that directly comparable data for Sunitinib in dogs was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: VEGFR signaling pathway and point of inhibition.
Caption: PDGFR signaling pathway and point of inhibition.
Caption: c-Kit signaling pathway and point of inhibition.
Caption: General experimental workflow for TKI evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific tyrosine kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, c-Kit)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (Toceranib analogue)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the test compound or vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).
-
Stop Reaction & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Cancer cell line expressing the target kinase(s)
-
Complete cell culture medium
-
Test compound (Toceranib analogue)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.[12]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VEGFR | DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Influence of c-Kit Mutations on Toceranib Phosphate Efficacy in Canine Mast Cell Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic response to Toceranib Phosphate (Palladia®) in canine mast cell tumors (MCTs) based on the presence or absence of mutations in the c-Kit proto-oncogene. The objective is to offer a clear, data-driven resource for researchers and professionals in veterinary oncology and drug development, highlighting the predictive value of c-Kit mutation status in treatment outcomes.
Data Presentation: this compound Response by c-Kit Mutation Status
The following table summarizes the objective response rates (ORR) observed in clinical studies of this compound in canine MCTs, stratified by the mutational status of the c-Kit gene.
| c-Kit Mutation Status | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR)¹ | Reference |
| Mutant c-Kit | 69% - 82% | Not consistently reported | [1] |
| Wild-Type c-Kit | 37% - 46% | 74% | [1] |
¹Clinical Benefit Rate (CBR) includes complete responses, partial responses, and stable disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. The following sections outline the key experimental protocols used in the cited studies.
c-Kit Mutation Analysis
The identification of mutations in the c-Kit gene, primarily internal tandem duplications (ITDs) in exons 8 and 11, is a critical step in predicting the response to this compound.[2][3]
1. Sample Collection and DNA Extraction:
-
Fine-needle aspirates or formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples are collected from canine patients diagnosed with mast cell tumors.[2][4]
-
Genomic DNA is extracted from the collected samples using commercially available kits, such as the DNeasy Blood & Tissue Kit (Qiagen) or the QIAamp DNA FFPE Tissue Kit (Qiagen).[2][4]
2. Polymerase Chain Reaction (PCR):
-
PCR is performed to amplify the specific exons of the c-Kit gene where mutations are commonly found.
-
Primer Sequences:
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 94°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes[2]
-
3. Mutation Detection:
-
The amplified PCR products are analyzed for the presence of insertions or duplications.
-
Gel Electrophoresis: Products are run on a 2-3% agarose gel. The presence of a larger band in addition to the wild-type band indicates an ITD mutation.[7]
-
Sanger Sequencing: For confirmation and to identify the specific nature of the mutation, PCR products are purified and sequenced. The resulting sequences are then compared to the wild-type canine c-Kit reference sequence.
Assessment of Treatment Response
The response to this compound treatment is evaluated using a standardized set of criteria known as the Response Evaluation Criteria in Solid Tumors (RECIST). The veterinary-specific guidelines (cRECIST) are adapted from the human criteria.[8]
1. Baseline Tumor Measurement:
-
Prior to initiating treatment, all measurable tumors are identified and their longest diameter is recorded using calipers or imaging techniques (e.g., ultrasound, CT scan).
-
A maximum of five target lesions are selected for tracking throughout the study, with no more than two lesions per organ.[8]
-
The sum of the longest diameters (SLD) of all target lesions is calculated and recorded as the baseline measurement.
2. Follow-up Measurements:
-
Tumor measurements are repeated at predefined intervals during treatment (e.g., every 4-6 weeks).
-
The SLD is recalculated at each follow-up assessment.
3. Response Categorization:
-
Complete Response (CR): Disappearance of all target lesions.[9]
-
Partial Response (PR): At least a 30% decrease in the SLD compared to the baseline measurement.[9]
-
Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum recorded since the treatment started, or the appearance of one or more new lesions.[9]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[9]
Mandatory Visualizations
c-Kit Signaling Pathway and this compound Inhibition
Caption: c-Kit signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Correlating c-Kit Status with Toceranib Response
Caption: Experimental workflow for a clinical trial evaluating Toceranib response.
References
- 1. The Role of c-KIT in Tumorigenesis: Evaluation in Canine Cutaneous Mast Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c‐Kit Mutation and Localization Status as Response Predictors in Mast Cell Tumors in Dogs Treated with Prednisone and Toceranib or Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting c-Kit Mutations | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 4. DNA purification increases PCR-amplifiable DNA extracted from formalin-fixed, paraffin-embedded canine mast cell tumors for routine KIT mutation detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vetmeduni.ac.at [vetmeduni.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. avys.omu.edu.tr [avys.omu.edu.tr]
- 9. aaha.org [aaha.org]
Independent Validation of Toceranib Phosphate: A Comparative Guide
Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in veterinary oncology. This guide provides an objective comparison of its performance based on published findings, including key experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of ATP at the kinase domain of several RTKs, thereby preventing phosphorylation and downstream signal transduction. Its primary targets include members of the split kinase family:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts angiogenesis, a critical process for tumor growth and metastasis.
-
PDGFR (Platelet-Derived Growth Factor Receptor): By inhibiting PDGFR, toceranib can impact tumor cell proliferation and survival.
-
Kit (Stem Cell Factor Receptor): Dysregulation of Kit is a known driver in certain cancers, particularly mast cell tumors. Toceranib's inhibition of Kit leads to direct anti-tumor effects.
The following diagram illustrates the signaling pathway inhibited by this compound.
Pivotal and Independent Validation Studies in Canine Mast Cell Tumors
The initial approval and subsequent validation of this compound's efficacy have been primarily established in the context of canine mast cell tumors (MCTs).
Quantitative Data Summary
| Study Type | Study | Treatment Group | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Objective Response | Median Time to Progression |
| Pivotal Trial | London et al. (2009)[1][2][3] | Toceranib (n=86) | 37.2% | 8.1% (7 dogs) | 29.1% (25 dogs) | 12.0 weeks | 18.1 weeks |
| Placebo (n=63) | 7.9% | 0% | 7.9% (5 dogs) | - | - | ||
| Combination Therapy | Burton et al. (2015)[4] | Toceranib + Lomustine (n=41) | 46% | 9.8% (4 dogs) | 36.6% (15 dogs) | Not Reported | 53 days |
| Combination Therapy | Robat et al. (2012)[5] | Toceranib + Vinblastine (n=14) | 71% | 14% (2 dogs) | 57% (8 dogs) | Not Reported | Not Reported |
| Combination Therapy | C.A. London, personal communication | Toceranib + Prednisone + Vinblastine (n=29, measurable disease) | 90% | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Pivotal Trial (London et al., 2009) [1][2][3]
-
Study Design: A multi-center, placebo-controlled, double-blind, randomized study.
-
Inclusion Criteria: Dogs with recurrent Patnaik grade 2 or 3 MCTs, with or without regional lymph node metastasis, following surgical excision.
-
Treatment Protocol:
-
Blinded Phase (6 weeks): Dogs were randomized to receive either this compound (3.25 mg/kg) or a placebo orally every other day.
-
Open-Label Phase: Eligible dogs received open-label this compound.
-
-
Response Evaluation: Tumor response was evaluated using modified RECIST (Response Evaluation Criteria in Solid Tumors) criteria.
Combination Therapy with Lomustine (Burton et al., 2015) [4]
-
Study Design: A study to determine the maximally tolerated dose (MTD), objective response rate, and adverse event profile of pulse-administered toceranib with lomustine.
-
Treatment Protocol: this compound was administered orally on days 1, 3, and 5 of a 21-day cycle at a target dosage of 2.75 mg/kg. Lomustine was given orally on day 3 of each cycle, with the MTD established at 50 mg/m². All dogs also received diphenhydramine, omeprazole, and prednisone.
Combination Therapy with Vinblastine (Robat et al., 2012) [5]
-
Study Design: A Phase I dose-finding study to assess the safety of combination vinblastine and toceranib.
-
Treatment Protocol: A standard open-label Phase I dose-cohort (3+3) escalation design was used. Vinblastine was administered as an IV bolus weekly for four treatments. Toceranib was administered every other day, with dose escalation in 0.25 mg/kg increments.
The following diagram illustrates a general experimental workflow for evaluating this compound in a clinical trial setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pulse‐Administered this compound Plus Lomustine for Treatment of Unresectable Mast Cell Tumors in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Response: A Comparative Analysis of Gene Expression Following Toceranib Phosphate Treatment
For researchers, scientists, and drug development professionals, understanding the nuanced molecular effects of targeted therapies is paramount. This guide provides a comparative analysis of gene expression changes induced by Toceranib Phosphate (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. By examining its impact on various cancer cell types and in the context of acquired resistance, we offer insights into its mechanisms of action and potential biomarkers for treatment response.
This compound primarily targets split kinase RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT, thereby inhibiting downstream signaling pathways involved in tumor growth and angiogenesis.[1][2][3] This guide synthesizes experimental data from in vitro studies to present a clear comparison of its effects on gene expression.
Quantitative Gene Expression Analysis
The following table summarizes the key changes in gene expression observed in different canine cancer cell lines following treatment with this compound. The data highlights the differential response between sensitive and resistant cell lines, providing a quantitative basis for comparison.
| Gene | Cancer Type | Cell Line/Model | Treatment Condition | Fold Change/Expression Level | Reference |
| PDGFR-α | Prostate Cancer | PC1 (sensitive) | This compound | Upregulated | [2] |
| PDGFR-β | Prostate Cancer | PC1 (sensitive) | This compound | Upregulated (Mean: 2.056 vs 1.007 in untreated) | [1][2] |
| Prostate Cancer | PC2 (resistant) | This compound | Downregulated (Mean: 0.549 vs 1.001 in untreated) | [1] | |
| Osteosarcoma | Penny (xenograft) | This compound (40 mg/kg for 20 days) | Downregulated | [4] | |
| PDGF-D | Prostate Cancer | PC1 (sensitive) | This compound | Upregulated | [2] |
| VEGFR2 | Prostate Cancer | PC1 (sensitive) | This compound | Downregulated (Mean: 0.849 vs 1.017 in untreated) | [1] |
| c-KIT | Mast Cell Tumor | TR1, TR2, TR3 (resistant sublines) | Chronic Toceranib Exposure | Up to 4-fold increase in mRNA expression | [5] |
| Osteosarcoma | Penny (xenograft) | This compound (40 mg/kg for 20 days) | Downregulated | [4] |
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.
In Vitro Gene Expression Analysis in Canine Prostate Cancer Cells
-
Cell Lines: Canine prostate cancer cell lines PC1 (sensitive to Toceranib) and PC2 (resistant to Toceranib) were utilized.
-
Cell Culture: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation and Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution was then diluted in culture medium to the desired final concentrations for treating the cells. Cells were typically treated for 48 hours.[6]
-
RNA Extraction and Quantification: Following treatment, total RNA was isolated from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using spectrophotometry.
-
Transcriptome Analysis (RNA-Seq): For a global view of gene expression changes, libraries were prepared from the extracted RNA and sequenced using a high-throughput sequencing platform. The resulting sequencing data was then analyzed to identify differentially expressed genes between treated and untreated cells.
-
Quantitative Real-Time PCR (qPCR): To validate the findings from the transcriptome analysis and to quantify the expression of specific target genes, qPCR was performed.[1] cDNA was synthesized from the extracted RNA, and qPCR was carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green).[6] Relative gene expression was calculated using a comparative threshold cycle method, with a housekeeping gene used for normalization.[1][6]
Development of Toceranib-Resistant Mast Cell Tumor Cell Lines
-
Parental Cell Line: The canine C2 mastocytoma cell line, which harbors an activating mutation in c-kit, was used as the parental line.[7]
-
Induction of Resistance: Toceranib-resistant sublines (TR1, TR2, and TR3) were established by culturing the parental C2 cells in gradually increasing concentrations of Toceranib over a period of seven months.[7]
-
Assessment of Resistance: The half-maximal inhibitory concentration (IC50) of Toceranib was determined for both the parental and resistant cell lines to confirm the resistant phenotype.[7]
-
Gene Expression Analysis: The expression of the target gene, c-kit, was measured at both the mRNA (via qPCR) and protein levels to investigate the mechanisms of resistance.[5]
Visualizing Molecular Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and comparative analyses to provide a visual understanding of the data.
Caption: this compound inhibits PDGFR signaling.
Caption: Experimental workflow for gene expression analysis.
Caption: Gene expression changes: sensitive vs. resistant cells.
References
- 1. Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome of Two Canine Prostate Cancer Cells Treated With this compound Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toceranib - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo effects of this compound on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an in vitro model of acquired resistance to this compound (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: Toceranib vs. Other VEGFR Inhibitors in Preclinical Research
In the landscape of cancer therapeutics, vascular endothelial growth factor receptor (VEGFR) inhibitors play a pivotal role in halting tumor progression by cutting off its blood supply. This guide provides a comprehensive side-by-side comparison of Toceranib (Palladia®), a drug primarily used in veterinary oncology, with three prominent VEGFR inhibitors used in human medicine: Sunitinib (Sutent®), Pazopanib (Votrient®), and Axitinib (Inlyta®). The following sections delve into their mechanisms of action, target specificity with supporting in vitro data, and detailed experimental protocols to offer researchers, scientists, and drug development professionals a clear, data-driven comparison.
Mechanism of Action and Target Profile
All four compounds are multi-targeted receptor tyrosine kinase (RTK) inhibitors that exert their anti-cancer effects by blocking the ATP-binding site of various kinases, thereby inhibiting downstream signaling pathways involved in tumor growth and angiogenesis. While their primary targets are the VEGFRs, their selectivity and potency against other kinases vary, influencing their overall efficacy and side-effect profiles.
Toceranib, a structural analogue of Sunitinib, was developed specifically for the treatment of canine mast cell tumors.[1] It primarily targets members of the split kinase family, including VEGFR, platelet-derived growth factor receptor (PDGFR), and Kit.[1][2] Sunitinib also inhibits a broad range of kinases, including VEGFRs, PDGFRs, c-KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[3][4][5][6] Pazopanib is a potent inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[7][8][9] Axitinib is a second-generation inhibitor and is highly selective for VEGFR-1, -2, and -3, with lower activity against other kinases like PDGFR and c-Kit.[10][11][12][13]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against key kinases, as reported in various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
| Target Kinase | Toceranib (IC50, nM) | Sunitinib (IC50, nM) | Pazopanib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR-1 (Flt-1) | - | 9 (Ki)[14] | 10[15] | 0.1[16] |
| VEGFR-2 (KDR/Flk-1) | 6 (Ki)[17] | 80[18] | 30[15] | 0.2[16] |
| VEGFR-3 (Flt-4) | - | 17 (Ki)[14] | 47[15] | 0.1-0.3[16] |
| PDGFRα | - | 69[7] | 84 | - |
| PDGFRβ | 5 (Ki)[17] | 2[18] | 84 | 1.6[16] |
| c-Kit | - | - | 140 | 1.7[16] |
| Flt-3 | - | 50 (ITD), 250 (WT)[7] | - | - |
| RET | - | - | - | - |
Note: "Ki" denotes the inhibition constant, which is conceptually similar to IC50. Some values were not available in the searched literature and are denoted by "-".
Signaling Pathway Inhibition
The following diagram illustrates the VEGFR signaling pathway and the points of inhibition for Toceranib and the other compared VEGFR inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective evaluation of toceranib (Palladia) treatment for canine metastatic appendicular osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ab-science.com [ab-science.com]
- 6. Molecular targets for anticancer therapies in companion animals and humans: what can we learn from each other? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Angiogenesis Assay Kit | ECM625 [merckmillipore.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In vitro and in vivo effects of toceranib phosphate on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effects of Toceranib Phosphate: A Comparative Guide
Toceranib phosphate, commercially known as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with demonstrated anti-tumor and anti-angiogenic activities.[1] This guide provides a comprehensive comparison of this compound with other prominent anti-angiogenic agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Mechanism of Action: Targeting Key Angiogenic Pathways
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP binding site of several receptor tyrosine kinases, primarily targeting members of the split-kinase family.[2][3] This includes the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor-driven angiogenesis.[4] By blocking the phosphorylation of these receptors, this compound effectively halts downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thus inhibiting the formation of new blood vessels that supply tumors.[2][3] The kinase inhibitory profile of this compound includes potent activity against Flk-1/KDR (VEGFR2) and PDGFRβ with Ki values of 6 nM and 5 nM, respectively.[1][3]
Figure 1: this compound Signaling Pathway Inhibition.
Comparative Performance Data
The efficacy of this compound as an anti-angiogenic agent is best understood in comparison to other drugs targeting similar or related pathways. The following tables summarize key data points for this compound, Sunitinib, Sorafenib, and Bevacizumab.
Table 1: Overview of Anti-Angiogenic Agents
| Agent | Target(s) | Key IC50/Ki Values | Route of Administration |
| This compound | VEGFR, PDGFR, c-Kit, Flt-3[4][5] | Flk-1/KDR (VEGFR2): Ki = 6 nM[1][3]PDGFRβ: Ki = 5 nM[1][3] | Oral |
| Sunitinib | VEGFR, PDGFR, c-Kit, FLT3, RET, CSF-1R[6][7] | VEGFR-1, -2, -3: Ki = 0.009 µMPDGFR-α, PDGFR-β: Ki = 0.008 µM[6] | Oral |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFR-β, c-Kit, Raf-1, B-Raf[8][9] | Data not consistently reported in reviewed sources. | Oral |
| Bevacizumab | VEGF-A[10] | N/A (Monoclonal Antibody) | Intravenous |
Table 2: In Vitro Anti-Angiogenic Effects
| Agent | Assay | Key Findings | Reference(s) |
| This compound | Endothelial Cell Proliferation | Exerts a potent antiproliferative effect on endothelial cells. | [3] |
| Sunitinib | Endothelial Cell Proliferation | Inhibits endothelial cell proliferation. | [6] |
| Sorafenib | Endothelial Cell Proliferation | Inhibits endothelial cell proliferation. | [9][11] |
| Toceranib vs. Sorafenib | Hepatocellular Carcinoma Cell Viability | Toceranib was superior to sorafenib in inducing tumor cell death in an in vitro chemosensitivity test on cells from a canine mixed HCC-CC. | [12][13] |
Table 3: In Vivo Anti-Angiogenic & Anti-Tumor Effects
| Agent | Model | Key Findings | Reference(s) |
| This compound | Canine Solid Tumors | Clinical benefit observed in 74% of dogs with various solid tumors. | [4] |
| This compound | Canine Osteosarcoma Xenograft | Significantly reduced tumor size and Ki67 index in a model with high PDGFR, c-Kit, and VEGFR2 expression. | [14][15] |
| This compound | Canine Mast Cell Tumors | Objective response rate of 42.8% in dogs with recurrent mast cell tumors. | [4][16] |
| Sunitinib | Murine Tumor Models | Reduces microvessel density in tumors. | [6] |
| Sorafenib | Rat Model of Pulmonary Hypertension | Showed stronger inhibition of VEGF signaling compared to Toceranib in this specific model. | [8] |
| Bevacizumab | Human Ovarian Cancer | Significantly improved progression-free survival when added to chemotherapy. | [10][17] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for validating the anti-angiogenic effects of any compound. Below are standardized protocols for key in vitro and in vivo assays.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw basement membrane extract (BME), such as Matrigel®, on ice overnight at 4°C.
-
Pre-cool a 96-well plate and pipette tips to 4°C.
-
Pipette 50 µL of BME into each well of the pre-cooled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[18]
-
-
Cell Seeding and Treatment:
-
Harvest a sub-confluent culture of endothelial cells (e.g., HUVECs).
-
Resuspend the cells in the appropriate growth medium containing the desired concentration of this compound or a vehicle control.
-
Seed 1-2 x 10^4 cells in 100 µL of medium onto the solidified BME in each well.[18]
-
-
Incubation and Visualization:
-
Quantification:
-
Capture images of the tube network in each well.
-
Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ).[19]
-
Figure 2: Experimental Workflow for Tube Formation Assay.
In Vivo Xenograft Tumor Model
This model evaluates the in vivo efficacy of anti-angiogenic compounds on tumor growth and neovascularization.
Protocol:
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., canine osteosarcoma cell lines Wall or Penny for Toceranib studies) under standard conditions.[15]
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free medium).
-
Subcutaneously or orthotopically inject the tumor cells into immunocompromised mice (e.g., athymic nude mice). For the canine osteosarcoma model, intrafemoral injections were performed.[15]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or a vehicle control to the respective groups. Dosing can be based on previous studies (e.g., 40 mg/kg body weight daily for 20 days in a mouse model).[15]
-
Monitor the mice for any signs of toxicity and record body weights regularly.
-
-
Efficacy Evaluation:
-
Measure tumor volume at regular intervals using calipers (Volume = (length x width²)/2).
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Ex Vivo Analysis:
-
Tumor tissue can be processed for histological analysis to assess microvessel density (e.g., via CD31 staining) and cell proliferation (e.g., via Ki67 staining).[15]
-
Gene expression analysis can also be performed on tumor tissue to evaluate the expression of target receptors like VEGFR and PDGFR.[15]
-
Figure 3: Experimental Workflow for In Vivo Xenograft Model.
Conclusion
This compound is a potent, orally bioavailable inhibitor of key angiogenic pathways driven by VEGFR and PDGFR. Comparative data suggests its efficacy is on par with other multi-targeted tyrosine kinase inhibitors like Sunitinib and can be superior to agents like Sorafenib in specific contexts. Its distinct mechanism of action from monoclonal antibodies like Bevacizumab offers an alternative therapeutic strategy. The provided experimental protocols offer a framework for the continued investigation and validation of this compound's anti-angiogenic properties in both in vitro and in vivo settings, aiding in the advancement of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Preliminary evidence for biologic activity of this compound (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of toceranib compared with sorafenib on monocrotaline-induced pulmonary arterial hypertension and cardiopulmonary remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Antiangiogenic agents after first line and sorafenib plus chemoembolization: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 13. Adjuvant therapy with toceranib for hepatocellular carcinoma and cholangiocarcinoma in a Pomeranian - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo effects of this compound on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-center, placebo-controlled, double-blind, randomized study of oral this compound (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. researchgate.net [researchgate.net]
Toceranib Phosphate: A Comparative Analysis Across Diverse Tumor Types
Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a significant therapeutic agent in veterinary oncology. This guide provides a comparative overview of its efficacy in various tumor types, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of adenosine triphosphate (ATP) binding to the catalytic domain of several RTKs, primarily targeting members of the split-kinase family. This inhibition blocks the phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets of toceranib include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit (stem cell factor receptor).[1][2]
Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways inhibited by this compound.
Comparative Efficacy in Canine and Feline Tumors
Toceranib has demonstrated varying levels of efficacy across a range of tumor types in both canine and feline patients. The following tables summarize the quantitative data from several key studies.
Table 1: Efficacy of this compound in Canine Mast Cell Tumors (MCTs)
| Study Design | Treatment Group | Number of Dogs (n) | Objective Response Rate (ORR) | Clinical Benefit (CB) Rate | Key Findings |
| Placebo-controlled, double-blind, randomized | This compound (3.25 mg/kg EOD) | 86 | 37.2% (7 CR, 25 PR) | Not Reported | Significantly higher ORR compared to placebo (7.9%).[3] |
| Placebo-controlled, double-blind, randomized | Placebo | 63 | 7.9% (5 PR) | Not Reported | |
| Open-label (following placebo escape) | This compound | 58 | 41.4% (8 CR, 16 PR) | Not Reported | Continued efficacy in dogs previously on placebo.[3] |
| Phase I dose-finding study (combination therapy) | Toceranib (3.25 mg/kg EOD) + Vinblastine (1.6 mg/m² q2w) | Not Specified | 71% | Not Reported | Suggests potential for synergistic activity.[4] |
CR: Complete Response, PR: Partial Response, EOD: Every Other Day, q2w: Every 2 weeks
Table 2: Efficacy of this compound in Other Canine Solid Tumors
| Tumor Type | Study Design | Number of Dogs (n) | Objective Response Rate (ORR) | Clinical Benefit (CB) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival Time (OST) |
| Anal Sac Adenocarcinoma (AGASACA) | Retrospective | 36 | 20.7% (PR) | 69% (PR + SD) | 313 days | 827 days |
| Metastatic Osteosarcoma | Prospective | 17 | 0% | 17.6% (SD) | 57 days | 89 days |
| Thyroid Carcinoma (treatment-naïve) | Retrospective | 26 | Not specified | 88.4% | 206 days | 563 days |
| Thyroid Carcinoma (prior therapy) | Retrospective | 16 | Not specified | 75% | 1015 days | 1082 days |
| Head and Neck Carcinoma | Retrospective case series | 8 | 75% (1 CR, 5 PR) | 87.5% (CR+PR+SD) | Not Reported | Not Reported |
| Nasal Carcinoma | Retrospective case series | 7 | 14.3% (1 CR) | 71.4% (CR+SD) | Not Reported | Not Reported |
| Adenocarcinoma (post-operative adjuvant) | Retrospective | 42 (Toceranib + Surgery) vs. 50 (Surgery alone) | Not Applicable | Not Applicable | 360 days (Toceranib) vs. 298 days (Surgery alone) | Not Reported |
SD: Stable Disease
Table 3: Efficacy of this compound in Feline Tumors
| Tumor Type | Study Design | Number of Cats (n) | Clinical Benefit (CB) Rate | Key Findings |
| Mast Cell Neoplasia (Cutaneous, Visceral, Gastrointestinal) | Retrospective | 50 | 80% | Well-tolerated with notable biologic activity.[5] |
| Oral Squamous Cell Carcinoma | Anecdotal/Preliminary | Not Specified | Positive impact on survival time | Combined with stereotactic radiation therapy, it appears well-tolerated.[6] |
Comparison with Alternative Treatments
Direct comparative studies are limited, but available data provides some insights into Toceranib's performance relative to other therapeutic options.
-
Canine Mast Cell Tumors: Historically, chemotherapy with agents like vinblastine and prednisone has been a standard of care for high-grade or metastatic MCTs.[1] A study combining toceranib with vinblastine showed a high objective response rate of 71%, suggesting a potential synergistic effect that may be superior to single-agent therapy.[4]
-
Canine Osteosarcoma: In a study evaluating toceranib as part of a metronomic chemotherapy protocol (with piroxicam and cyclophosphamide) following amputation and carboplatin chemotherapy, the addition of toceranib did not significantly improve the disease-free interval or overall survival time compared to the metronomic protocol alone or to historical data of amputation and carboplatin chemotherapy.[7]
-
Canine Thyroid Carcinoma: For unresectable thyroid carcinomas, surgery is the preferred treatment when feasible, with a median survival time of 3-4 years.[8] Toceranib offers a medical management option for unresectable tumors, with a median overall survival time of 563 days in treatment-naïve dogs and 1082 days in dogs that had received prior therapy.[9] Other options for unresectable tumors include radiation therapy and chemotherapy with drugs like cisplatin or doxorubicin, with varying reported median survival times.[8]
-
Canine Adenocarcinoma (Post-operative): A retrospective study on various adenocarcinomas (anal sac, small intestinal, lung, and renal cell) showed that postoperative adjuvant treatment with toceranib resulted in a significantly longer median time to progression (360 days) compared to surgery alone (298 days).[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are outlines of key experimental protocols cited in the evaluation of this compound.
Tumor Response Evaluation
The assessment of tumor response to therapy in veterinary oncology is often guided by the Veterinary Cooperative Oncology Group (VCOG) consensus document for Response Evaluation Criteria in Solid Tumours in dogs (cRECIST v1.0) . This provides a standardized framework for consistent and comparable outcome measures.
Key Definitions according to cRECIST v1.0: [11]
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking as reference the baseline sum.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, taking as reference the smallest sum on study, or the appearance of one or more new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Cell Proliferation Assay
The following protocol is a summary of a method used to assess the in vitro effect of toceranib on cancer cell lines.[12]
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight in complete medium. A positive control cell line with a known dose-response to toceranib (e.g., canine C2 mastocytoma cell line) should be included.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.005 µM to 1 µM) or a vehicle control (0.1% DMSO) for 48 hours at 37°C.
-
Quantification: Assess cell proliferation using a commercially available assay kit, such as the CyQUANT® Cell Proliferation Assay Kit, following the manufacturer's instructions. This assay measures cellular DNA content via a fluorescent dye.
-
Data Analysis: Express cell viability as a relative percentage compared to the vehicle control-treated cells.
Immunohistochemistry (IHC) for Receptor Tyrosine Kinase Expression
While a universal, detailed protocol is not provided in the search results, a general workflow for assessing the expression of RTKs like PDGFR-β in canine tumor tissues can be outlined based on common IHC practices described in the literature.[13][14]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (typically 4 µm thick) mounted on coated glass slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target antigen. The specific buffer and timing will depend on the antibody used.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-PDGFR-β).
-
Secondary Antibody and Detection: Apply a labeled secondary antibody and a detection system (e.g., a polymer-based system with a chromogen like DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the slides with hematoxylin to visualize cell nuclei and then mount with a coverslip.
-
Scoring: Evaluate the percentage of positive tumor cells and the intensity of staining. A scoring system (e.g., 0 for no staining, 1+ for 5-25% positive cells, up to 4+ for >75% positive cells) can be used for semi-quantitative analysis.[15]
Conclusion
This compound has demonstrated significant biological activity across a spectrum of canine and feline tumors, most notably in mast cell tumors. Its efficacy in other solid tumors, such as anal sac adenocarcinoma and thyroid carcinoma, is also promising, offering a valuable therapeutic option, particularly for unresectable or metastatic disease. While direct comparative data with other treatments are still emerging, the available evidence suggests that toceranib can play a crucial role in the multimodal management of various cancers in veterinary patients. Further prospective, randomized clinical trials are warranted to more definitively establish its comparative efficacy and to optimize its use in combination with other therapeutic modalities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Korean Journal of Veterinary Research [kjvr.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety Evaluation of Combination Vinblastine and this compound (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective evaluation of this compound (Palladia) use in cats with mast cell neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Palladia and Stereotactic Radiation Therapy for Feline Oral Squamous Cell Carcinoma - VCT Registry [veterinaryclinicaltrials.org]
- 7. Impact of Toceranib/Piroxicam/Cyclophosphamide Maintenance Therapy on Outcome of Dogs with Appendicular Osteosarcoma following Amputation and Carboplatin Chemotherapy: A Multi-Institutional Study | PLOS One [journals.plos.org]
- 8. The Pet Oncologist - Vet Oncologist Online - Thyroid Cancer in Dogs [thepetoncologist.com]
- 9. This compound in the treatment of canine thyroid carcinoma: 42 cases (2009-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of postoperative adjuvant treatment using this compound against adenocarcinoma in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avys.omu.edu.tr [avys.omu.edu.tr]
- 12. Characterization of receptor tyrosine kinase activation and biological activity of this compound in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemical Expression of Platelet-Derived Growth Factor Receptor β (PDGFR-β) in Canine Cutaneous Peripheral Nerve Sheath Tumors: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemical Expression of Platelet-Derived Growth Factor Receptor β (PDGFR-β) in Canine Cutaneous Peripheral Nerve Sheath Tumors: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry Screening of Different Tyrosine Kinase Receptors in Canine Solid Tumors—Part I: Proposal of a Receptor Panel to Predict Therapies [mdpi.com]
Safety Operating Guide
Proper Disposal of Toceranib Phosphate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Handling and Disposal of Toceranib Phosphate
This compound, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase inhibitor with antineoplastic properties. As a cytotoxic drug, proper handling and disposal procedures are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound in a research setting, in alignment with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Key Safety and Handling Precautions
All personnel handling this compound should be trained in the safe handling of cytotoxic drugs.[1][2] Adherence to the following personal protective equipment (PPE) and waste disposal requirements is mandatory.
| Item | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) | Prevents skin absorption of the drug. |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs | Protects skin and personal clothing from contamination.[2] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be required when there is a risk of aerosolization (e.g., handling powdered drug outside of a containment device) | Prevents inhalation of the drug. |
| Waste Containers | Clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste | Ensures proper segregation and containment of hazardous waste.[4] |
| Labeling | Containers must be labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste" | Clearly communicates the hazardous nature of the contents.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and all associated waste is through incineration by a licensed hazardous waste disposal facility.[4][5] Chemical deactivation may be an alternative in some settings, though specific protocols for this compound are not widely established. The following procedure outlines the standard steps for segregating and preparing this compound waste for final disposal.
Materials:
-
Appropriate PPE (as specified in the table above)
-
Thick, leak-proof plastic bags labeled for cytotoxic waste[6]
-
Puncture-resistant sharps container for cytotoxic waste
-
Primary cytotoxic waste container (e.g., a rigid, leak-proof bin with a lid), appropriately labeled
-
Secondary containment for transport
Procedure:
-
Segregation at the Point of Generation:
-
Immediately following use, all items that have come into contact with this compound must be segregated as cytotoxic waste.
-
This includes, but is not limited to:
-
Unused or expired this compound tablets. The tablets should not be broken or crushed.[7]
-
Contaminated labware (e.g., vials, pipettes, culture dishes).
-
Contaminated PPE (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
-
Packaging of Non-Sharp Waste:
-
Place all non-sharp, solid waste (e.g., contaminated gloves, gowns, bench paper) into a designated, clearly labeled, thick, leak-proof cytotoxic waste bag.[6]
-
Once the bag is three-quarters full, expel excess air and securely seal the bag.
-
Place the sealed bag into a rigid, leak-proof primary cytotoxic waste container.
-
-
Packaging of Sharps Waste:
-
Dispose of all contaminated sharps (e.g., needles, syringes, glass vials) directly into a puncture-resistant cytotoxic sharps container.
-
Do not recap, bend, or break needles.
-
When the sharps container is three-quarters full, securely close and lock the lid.
-
Place the sealed sharps container into the primary cytotoxic waste container.
-
-
Disposal of Liquid Waste:
-
Aqueous waste containing this compound should not be disposed of down the drain.[3]
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled container.
-
The container should be kept closed when not in use.
-
-
Spill Management:
-
In the event of a spill, cordon off the area and alert others.
-
Personnel cleaning the spill must wear appropriate PPE.
-
Use a chemotherapy spill kit to absorb the spill.
-
Clean the area with a detergent solution followed by a disinfectant.
-
All cleanup materials must be disposed of as cytotoxic waste.[5]
-
-
Storage and Transport:
-
Store the primary cytotoxic waste container in a designated, secure area away from general traffic.
-
The storage area should be clearly marked with warning signs.[8]
-
For on-site transport to a central collection point, use a secondary container to prevent spills.
-
-
Final Disposal:
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Waste Handling
Caption: Key relationships ensuring safety in this compound disposal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. danielshealth.com [danielshealth.com]
- 5. osha.gov [osha.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Toceranib Phosphate
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of potent compounds like Toceranib Phosphate is paramount. This guide provides essential, step-by-step safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound, a multi-kinase inhibitor, is recognized for its potential reproductive toxicity and can cause organ damage with prolonged or repeated exposure.[1][2] Adherence to strict safety protocols is therefore critical.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemotherapy-rated gloves (double gloving recommended) | Prevents skin contact with the active pharmaceutical ingredient.[3] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust or splashes.[4][5] |
| Body Protection | Laboratory coat or disposable gown | Minimizes contamination of personal clothing.[1][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when there is a risk of inhaling dust, especially during spill cleanup or when handling non-intact tablets.[2][3][4] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key procedural steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
